Ceftizoxime S-Oxide Impurity
Description
Structure
3D Structure
Properties
CAS No. |
79226-66-7 |
|---|---|
Molecular Formula |
C13H13N5O6S2 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H13N5O6S2/c1-24-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-26(23)11(8)18/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22)/b17-7-/t8-,11-,26?/m1/s1 |
InChI Key |
YWYOPDGGBVGNRH-UPQPXXOWSA-N |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3=O)C(=O)O |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3=O)C(=O)O |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-, 5-oxide, (6R,7R)- |
Origin of Product |
United States |
Foundational & Exploratory
Structural Characterization and Analytical Profiling of Ceftizoxime S-Oxide: A Technical Whitepaper
Executive Summary
Ceftizoxime is a parenteral, third-generation cephalosporin antibiotic characterized by its broad-spectrum efficacy and resistance to beta-lactamases[1]. However, like all beta-lactam antibiotics, its chemical stability is a Critical Quality Attribute (CQA) that must be rigorously monitored during drug formulation and storage. A primary degradation pathway for cephalosporins involves the oxidation of the sulfur atom within the dihydrothiazine ring, leading to the formation of sulfoxide impurities[2]. This whitepaper provides an in-depth technical analysis of the chemical structure, molecular weight, and analytical methodologies required to isolate, quantify, and characterize Ceftizoxime S-Oxide .
Chemical Structure and Molecular Properties
To understand the degradation profile of Ceftizoxime, we must first examine its baseline molecular architecture. Ceftizoxime (Molecular Formula: C13H13N5O5S2 ) has a molecular weight of 383.40 g/mol [1]. Its core consists of a 5-thia-1-azabicyclo[4.2.0]oct-2-ene ring system, with a 7-[2-(2-imino-4-thiazolin-4-yl)glyoxylamido] side chain and a methoxyimino group.
Under oxidative stress—such as exposure to peroxides, trace transition metals in excipients, or photo-oxidation—the electron-rich thioether sulfur at position 5 of the bicyclic core undergoes oxidation. This reaction yields Ceftizoxime S-Oxide (Molecular Formula: C13H13N5O6S2 ), an impurity with a molecular weight of 399.41 g/mol [3]. The addition of a single oxygen atom (+16 Da mass shift) alters the electron density and steric conformation of the beta-lactam ring, typically rendering the antibiotic microbiologically inactive.
Ceftizoxime oxidative degradation pathway forming the S-Oxide impurity.
Mechanistic Causality of S-Oxidation
As an application scientist, it is crucial to understand why degradation occurs at specific loci to design better formulations. Why does S-oxidation occur preferentially at the dihydrothiazine sulfur rather than the thiazole sulfur in the side chain?
The causality lies in orbital hybridization and electron delocalization. The sulfur atom in the aminothiazole ring is part of an aromatic, electron-delocalized π -system, making its lone pairs less available for nucleophilic attack. Conversely, the thioether sulfur in the bicyclic core is sp3 -hybridized. Despite the structural constraints of the fused ring system, this sulfur possesses highly localized lone pairs that readily attack electrophilic oxygen species (such as those generated by H2O2 or environmental Reactive Oxygen Species)[2]. This mechanistic reality dictates why forced degradation studies consistently yield the S-oxide as the dominant oxidative impurity in cephalosporins.
Analytical Methodology: LC-MS/TOF Profiling
To ensure regulatory compliance (e.g., ICH Q1A/Q1B guidelines), analytical protocols must be highly specific and capable of resolving closely related degradation products[4]. The following protocol utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Time-of-Flight Mass Spectrometry (LC-MS/TOF) to separate and identify the S-oxide impurity.
Self-Validating Experimental Protocol
Every robust analytical method must be a self-validating system to prevent false positives and artifact generation during analysis. The protocol below incorporates a quenching step that serves as an internal validation mechanism.
Step 1: Forced Degradation (Oxidative Stress)
-
Action: Dissolve 10 mg of Ceftizoxime API in 1 mL of a 50:50 Methanol:Water mixture. Add 0.1 mL of 3% H2O2 .
-
Causality: Methanol ensures complete solubility of the API. The 3% H2O2 provides a controlled oxidative environment to selectively generate the S-oxide without causing the complete hydrolytic cleavage of the fragile beta-lactam ring.
Step 2: Reaction Quenching (The Validation Step)
-
Action: After exactly 2 hours at 25°C, quench the reaction by adding 10 µL of 0.1 M sodium thiosulfate ( Na2S2O3 ).
-
Causality: Sodium thiosulfate instantly neutralizes residual peroxide. Self-Validation: If the S-oxide peak continues to grow in subsequent HPLC injections from the same vial over a 24-hour sequence, it indicates incomplete quenching or on-column oxidation, thereby invalidating the run. A stable peak area confirms the integrity of the sample state.
Step 3: Chromatographic Separation (RP-HPLC)
-
Action: Inject 10 µL onto a C18 column (250 × 4.6 mm, 5 µm). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile) at a flow rate of 0.8 mL/min[5].
-
Causality: The S-oxide is significantly more polar than the parent Ceftizoxime due to the highly electronegative sulfoxide (S=O) dipole. Therefore, it interacts less with the hydrophobic C18 stationary phase and will elute earlier than the parent API. Formic acid is chosen over traditional phosphate buffers to maintain MS compatibility and promote ionization[4].
Step 4: Mass Spectrometry (ESI-TOF)
-
Action: Operate the MS in positive Electrospray Ionization (ESI+) mode.
-
Causality: The aminothiazole ring of Ceftizoxime and its S-oxide acts as a strong base, readily accepting a proton ( [M+H]+ ) in the acidic mobile phase. TOF provides high-resolution exact mass, easily differentiating the S-oxide (+15.9949 Da) from isobaric impurities or background matrix noise[4].
LC-MS/TOF workflow for the isolation and characterization of Ceftizoxime S-Oxide.
Quantitative Data Summary
The table below summarizes the critical physicochemical and analytical parameters required to differentiate Ceftizoxime from its S-Oxide degradation product during quality control profiling.
| Parameter | Ceftizoxime (API) | Ceftizoxime S-Oxide (Impurity 17) |
| Molecular Formula | C13H13N5O5S2 | C13H13N5O6S2 |
| Molecular Weight | 383.40 g/mol | 399.41 g/mol |
| Monoisotopic Exact Mass | 383.0358 Da | 399.0307 Da |
| Target m/z [M+H]+ | 384.04 | 400.04 |
| Relative Polarity | Lower | Higher (Due to S=O dipole) |
| Typical HPLC Elution Order | Later Eluting | Earlier Eluting |
| Primary Origin | Parent Drug | Oxidative Degradation |
References
-
PubChem. "Ceftizoxime | C13H13N5O5S2 | CID 6533629". National Institutes of Health (NIH). Available at:[Link]
-
García-Galán, M. J., et al. "Impact of Antibiotics as Waste, Physical, Chemical, and Enzymatical Degradation: Use of Laccases". PubMed Central (PMC), NIH. Available at:[Link]
-
Singh, S., et al. "Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF". PubMed Central (PMC), NIH. Available at:[Link]
-
Alanazi, A., et al. "Simultaneous Analysis of Cefoperazone and Its Degradation Products: Optimized HPLC approach". AIDASCO Publishing. Available at:[Link]
Sources
- 1. Ceftizoxime | C13H13N5O5S2 | CID 6533629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Impact of Antibiotics as Waste, Physical, Chemical, and Enzymatical Degradation: Use of Laccases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. klivon.com [klivon.com]
- 4. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publishing.aidasco.org [publishing.aidasco.org]
Unraveling the Oxidative Degradation Pathways of Ceftizoxime: A Comprehensive Technical Guide
Executive Summary
Ceftizoxime (CEX) is a potent, third-generation cephalosporin antibiotic characterized by its broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. However, like many β-lactam antibiotics, its complex molecular architecture renders it highly susceptible to environmental and chemical degradation. Understanding the oxidative degradation pathways of CEX is paramount for pharmaceutical scientists aiming to optimize formulation stability, as well as for environmental engineers designing advanced oxidation processes (AOPs) to mitigate antibiotic pollution in wastewater[1],[2].
This whitepaper provides an in-depth mechanistic analysis of CEX oxidative degradation, detailing the structural vulnerabilities of the molecule, the specific chemical pathways it undergoes under oxidative stress, and the field-validated experimental protocols required to profile these degradation products accurately.
Structural Vulnerabilities and Oxidative Susceptibility
The antimicrobial potency of Ceftizoxime is derived from its bicyclic core—a β-lactam ring fused to a dihydrothiazine ring—complemented by an aminothiazole side chain and a methoxyimino group. While these functional groups confer target specificity, they also act as primary sites for electrophilic and radical attack during oxidative stress[2].
-
The Cephem Core (Thioether Linkage): The sulfur atom within the dihydrothiazine ring is highly nucleophilic. Upon exposure to peroxides, it readily undergoes S-oxidation, forming sulfoxides and, under severe stress, sulfones.
-
The β-Lactam Ring: The highly strained four-membered amide ring is the Achilles' heel of the molecule. Oxidative stress, particularly from hydroxyl radicals (•OH), accelerates the hydrolysis and subsequent cleavage of this ring, leading to rapid decarboxylation[1].
-
The Aminothiazole Side Chain: This electron-rich aromatic system is highly susceptible to radical-mediated electrophilic addition, leading to ring opening and the generation of low-molecular-weight aliphatic degradants.
Mechanistic Pathways of Oxidative Degradation
The degradation of CEX under oxidative conditions does not follow a single trajectory; rather, it branches into multiple pathways depending on the nature of the oxidant (e.g., peroxide vs. radical species) and the environmental matrix[3].
Pathway A: Radical-Mediated Cleavage (Advanced Oxidation)
In Advanced Oxidation Processes (AOPs), such as UV/H₂O₂ systems, the degradation is driven by the non-selective, highly reactive hydroxyl radical (•OH). The radical attack initiates at the β-lactam ring, causing hydrolysis followed by rapid decarboxylation and C-C bond cleavage[1]. This pathway effectively destroys the pharmacophore, mineralizing the drug into lower-molecular-weight, non-toxic products, which is a highly desired outcome in nitrifying sludge and wastewater treatment facilities[1],[3].
Pathway B: Peroxide-Induced S-Oxidation and H₂S Release
When exposed to mild oxidative stress (such as residual peroxides in excipients or long-term shelf-life degradation), the primary degradation route is S-oxidation. The sulfur atom in the cephem core is oxidized to a sulfoxide (+16 Da mass shift). Interestingly, the degradation of β-lactams like CEX can also lead to the formation of highly unstable thiol (RSH) functional groups. These intermediates rapidly decompose, resulting in the unprecedented release of hydrogen sulfide (H₂S) gas[4].
Mechanistic pathways of Ceftizoxime oxidative degradation via ROS attack.
Experimental Workflow: Forced Oxidative Degradation Profiling
To accurately characterize these degradation pathways, analytical scientists employ forced degradation (stress testing) workflows. The following protocol outlines a self-validating system designed to isolate oxidative degradants while preventing artifactual data generation[5],[6].
Step-by-Step Methodology
Step 1: Sample Preparation & Buffering
-
Action: Dissolve Ceftizoxime API in a 50 mM phosphate buffer (pH 7.0) to achieve a final concentration of 1.0 mg/mL.
-
Causality: Utilizing a neutral pH buffer isolates the oxidative degradation mechanism from acid- or base-catalyzed hydrolysis. This ensures that the observed degradation products are strictly the result of oxidation.
Step 2: Oxidative Induction
-
Action: Add 10% H₂O₂ (v/v) to the buffered CEX solution[5].
-
Causality: A 10% H₂O₂ concentration provides a robust oxidative environment capable of generating both primary (sulfoxides) and secondary (sulfones, ring-cleaved) degradants within a reasonable timeframe, without causing immediate, total mineralization of the API.
Step 3: Thermal Acceleration
-
Action: Incubate the reaction mixture in a dark, temperature-controlled water bath at 60°C for up to 24 hours[6].
-
Causality: Heat accelerates the reaction kinetics according to the Arrhenius equation. Conducting the incubation in the dark prevents concurrent photolytic degradation (UV-induced cis-trans isomerization of the methoxyimino group), ensuring pathway specificity.
Step 4: Reaction Quenching (Critical Control)
-
Action: At predefined time intervals (e.g., 2h, 4h, 8h, 24h), extract a 1 mL aliquot and immediately neutralize it with an equimolar concentration of sodium thiosulfate.
-
Causality: Sodium thiosulfate acts as a reducing agent that instantly quenches residual peroxides. If samples are not quenched, the API will continue to degrade inside the autosampler vial while awaiting LC-MS analysis, leading to skewed kinetic data and the formation of artifactual degradants.
Step 5: HRMS Data Acquisition
-
Action: Analyze the quenched samples using High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (HPLC-HRMS/MS) utilizing Electrospray Ionization (ESI) in positive mode.
-
Causality: Cephalosporin degradants are highly polar and thermally labile. ESI provides gentle ionization that preserves the intact molecular ion, allowing for precise mass-to-charge (m/z) determination and structural elucidation of the degradants.
Step-by-step experimental workflow for forced oxidative degradation profiling.
Quantitative Kinetics and Data Presentation
The kinetics of CEX degradation vary significantly based on the oxidative environment. The table below summarizes the quantitative degradation parameters observed under different standardized stress conditions.
| Oxidative Condition | Temp (°C) | Half-Life (t₁/₂)* | Primary Mass Shift (Δ m/z) | Dominant Mechanism |
| 3% H₂O₂ (Mild) | 25°C | > 48 hours | +16 Da | S-Oxidation (Sulfoxide formation) |
| 10% H₂O₂ (Severe) | 60°C | 4.5 hours | +32 Da | S-Oxidation (Sulfone formation)[5] |
| UV / H₂O₂ (AOP) | 25°C | < 15 minutes | -44 Da | Radical Cleavage & Decarboxylation[3] |
*Note: Half-life values are approximate and highly dependent on the initial API concentration and exact buffer composition.
Conclusion
The oxidative degradation of Ceftizoxime is a complex, multi-pathway process governed by the specific nature of the oxidative stress applied. While forced degradation with peroxides primarily yields S-oxidized species and unique H₂S-releasing intermediates, advanced oxidation processes drive the molecule toward complete structural collapse via β-lactam ring cleavage and decarboxylation. For drug development professionals, mastering these pathways through rigorously quenched, self-validating LC-MS/MS workflows is essential for ensuring formulation integrity. Simultaneously, for environmental scientists, leveraging these radical-mediated pathways is the key to detoxifying cephalosporin-laden wastewater and preventing ecological toxicity.
Sources
- 1. EPS restructuring-linked fate of ceftizoxime in nitrifying sludge: degradation pathways, microbial adaptation and toxicity reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Antibiotics as Waste, Physical, Chemical, and Enzymatical Degradation: Use of Laccases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization of impurities in cefpodoxime proxetil using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Formation Mechanism of S-Oxide Impurities in Cephalosporins: A Technical Guide for Drug Development
Executive Summary
Cephalosporins, a critical class of β-lactam antibiotics, are inherently susceptible to oxidative degradation during manufacturing, formulation, and storage. The primary degradation pathway involves the oxidation of the thioether sulfur within the six-membered dihydrothiazine ring, leading to the formation of S-oxide (sulfoxide) impurities. These impurities not only reduce the pharmacological efficacy of the active pharmaceutical ingredient (API) but can also trigger adverse immunogenic responses. This whitepaper provides an in-depth mechanistic analysis of S-oxide formation, substructure reactivity kinetics, and self-validating experimental protocols for analytical profiling.
Structural Susceptibility & Oxidation Mechanism
The structural core of cephalosporins—7-aminodesacetoxycephalosporanic acid (7-ADCA) or related derivatives—features a β-lactam ring fused to a dihydrothiazine ring. The thioether sulfur (S1) within this fused system is a highly electron-rich moiety.
The Electrophilic Attack Pathway
When exposed to oxidants such as peroxides (often present as trace impurities in excipients like PEG or povidone), transition metal oxides (e.g., δ -MnO₂), or peracetic acid, the S1 atom acts as a strong nucleophile. The oxidation proceeds via an electrophilic attack by the oxidant on the sulfur's lone pairs 1.
Causality of Stereoselectivity : The initial electron transfer forms a transient sulfonium-like intermediate. Because the cephalosporin molecule is chiral, the addition of oxygen to the prochiral sulfur atom is stereoselective, yielding two distinct diastereomers: the (R)-S-oxide and the (S)-S-oxide. The ratio of these diastereomers is strictly governed by the steric bulk of the C-7 acylamino side chain, which typically directs the incoming oxygen to the less sterically hindered face of the molecule.
Mechanistic pathway of cephalosporin thioether oxidation to S-oxide diastereomers.
Kinetics and Substructure Reactivity
The rate of S-oxide formation is not uniform across all cephalosporins; it is heavily dictated by the substituents attached to the core structure and the pH of the microenvironment.
Substituent Effects : Research indicates that substituents at the C-3 position can stabilize the core structure, thereby decreasing the oxidation rate. Conversely, substituents at the amine position highly influence reactivity. For instance, in manganese dioxide-mediated oxidation, the degradation rates follow a distinct trend based on substructure vulnerability 2.
Environmental Factors (pH) : The oxidation capacity of many oxidants (like permanganate or peracetic acid) is pH-dependent. Lower (acidic) pH environments generally increase the redox potential of the oxidants, accelerating the electrophilic attack on the thioether sulfur 3.
Quantitative Kinetic Profiling
The following table summarizes the degradation kinetics of various cephalosporins under specific oxidative stress conditions, highlighting the structure-activity relationship in impurity formation.
| Cephalosporin API | Oxidant System | pH | Kinetic Rate Constant | Key Structural Determinant |
| Cefotaxime (CTX) | δ -MnO₂ | 4.0 | kinit=2.6 h−1 | Highly reactive amine position substituent |
| Cephapirin (CFP) | δ -MnO₂ | 4.0 | Intermediate | Moderate stabilization |
| Cefazolin (CFZ) | δ -MnO₂ | 4.0 | kinit=0.014 h−1 | Stabilizing C-3 thiadiazole side chain |
| Cefalexin (CFX) | Permanganate (400 μM) | 7.0 | kobs=0.005 s−1 | Unsubstituted C-3 methyl group |
Self-Validating Experimental Protocol: S-Oxide Profiling
To accurately quantify S-oxide formation during drug development, scientists must employ forced degradation studies that prevent artifactual over-oxidation (e.g., conversion of sulfoxides to sulfones) during sample preparation. The following protocol is designed as a self-validating system.
Step-by-Step Methodology
-
API Matrix Preparation :
-
Dissolve the target cephalosporin API to a concentration of 1.0 mg/mL in a 50 mM phosphate buffer adjusted to pH 7.0.
-
Causality: A buffered matrix is critical because the reaction generates acidic byproducts that can auto-catalyze further degradation. Maintaining a stable pH isolates the oxidative variable.
-
-
Controlled Oxidative Stress :
-
Introduce a standardized oxidant (e.g., 0.1% H₂O₂ or 400 μM Potassium Permanganate).
-
Incubate at 25°C in actinic (light-protected) glassware.
-
Causality: Light protection is mandatory to prevent concurrent photo-oxidation of the β-lactam ring, ensuring that the isolated mechanism is strictly chemical thioether oxidation.
-
-
Selective Quenching (Critical Step) :
-
At predefined intervals (5, 15, 30, 60 minutes), extract 100 μL aliquots and immediately quench with a 10-fold stoichiometric excess of sodium thiosulfate.
-
Causality: You must freeze the reaction instantly. Warning: Do not use bisulfite to quench permanganate-induced oxidations. Bisulfite reacts with permanganate to transiently generate highly reactive Mn(III) species, which will artificially accelerate thioether oxidation and invalidate your kinetic data 1.
-
-
LC-MS/MS Resolution :
-
Inject the quenched samples into a UHPLC-MS/MS system.
-
Utilize a sub-2 μm C18 column with a shallow gradient of 0.1% formic acid in water/acetonitrile.
-
Causality: A shallow gradient is required to chromatographically resolve the (R)- and (S)-diastereomers of the S-oxide, as they possess identical mass-to-charge (m/z) ratios but differing polarities.
-
Self-validating experimental workflow for controlled S-oxide impurity profiling.
Mitigation Strategies in Formulation Development
Understanding the mechanism of S-oxide formation allows formulation scientists to implement targeted mitigation strategies:
-
Excipient Screening : Avoid polymeric excipients prone to auto-oxidation (e.g., PEGs, polysorbates, and povidone) unless their peroxide values (POV) are strictly controlled and verified to be near zero.
-
Microenvironmental Control : Utilize inert gas purging (Nitrogen or Argon) during wet granulation or lyophilization to displace dissolved oxygen.
-
Antioxidant Integration : Incorporate sacrificial antioxidants (e.g., sodium metabisulfite or ascorbic acid) in liquid formulations. These agents possess lower redox potentials than the cephalosporin thioether, preferentially reacting with trace oxidants.
References
-
Oxidation of Cefalexin by Permanganate: Reaction Kinetics, Mechanism, and Residual Antibacterial Activity MDPI - Molecules URL:[Link]
-
Substructure Reactivity Affecting the Manganese Dioxide Oxidation of Cephalosporins PubMed / Environmental Science & Technology URL:[Link]
-
Reaction of β-lactam antibiotics by peracetic acid: Reaction kinetics, product and pathway evaluation National Science Foundation (NSF) / Chemical Engineering Journal URL:[Link]
Sources
The Chemical and Functional Divergence of Ceftizoxime and its S-Oxide Impurity: A Technical Whitepaper
Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development.
Abstract
Ceftizoxime is a potent, third-generation parenteral cephalosporin characterized by its broad-spectrum efficacy and resistance to β -lactamase hydrolysis. However, the inherent chemical architecture of its cephem nucleus renders it susceptible to oxidative degradation, leading to the formation of its primary degradant: Ceftizoxime S-Oxide (often designated as Impurity 17 or Impurity 14 in pharmacopeial standards). This whitepaper provides an in-depth mechanistic analysis of the structural divergence between the active pharmaceutical ingredient (API) and its S-oxide impurity, detailing the causality of its formation, its impact on antimicrobial efficacy, and robust, self-validating protocols for its analytical quantification.
Structural Chemistry and the Causality of Oxidation
To understand the divergence between Ceftizoxime and its S-oxide, we must examine the electron distribution within the cephalosporin core. Ceftizoxime consists of an aminothiazole ring, a methoxyimino group configured in the syn-isomer (conferring β -lactamase stability), and a bicyclic cephem nucleus[1].
The critical vulnerability lies in the dihydrothiazine ring , specifically at the thioether sulfur atom. Mechanistically, this sulfur atom is electron-rich and highly susceptible to electrophilic attack by reactive oxygen species (ROS), peroxides, or trace transition metals during manufacturing and storage[2]. When exposed to oxidative stress, the thioether sulfur (-S-) undergoes a two-electron oxidation to form a sulfoxide (-S=O-), yielding Ceftizoxime S-Oxide.
This transformation is not merely a localized atomic change; it fundamentally alters the 3D conformation of the entire molecule. The introduction of the highly polar S=O bond changes the puckering of the dihydrothiazine ring, which in turn relieves the essential ring strain of the fused β -lactam ring. Because β -lactam antibiotics rely on this ring strain to rapidly acylate their targets, the structural relaxation caused by S-oxidation severely compromises the molecule's reactivity[1].
Figure 1: Mechanistic pathway of oxidative degradation from Ceftizoxime to its S-Oxide impurity.
Impact on Receptor Affinity and Efficacy
From a pharmacological perspective, the oxidation of Ceftizoxime to Ceftizoxime S-Oxide results in a near-total loss of antimicrobial efficacy. Ceftizoxime acts through structural mimicry of the D-alanine-D-alanine motif, binding covalently to Penicillin-Binding Proteins (PBPs) to inhibit bacterial cell wall cross-linking[1].
When the sulfur is oxidized, the spatial orientation of the β -lactam carbonyl is shifted. Consequently, the S-oxide impurity cannot properly dock into the active site of PBPs. Furthermore, studies on the oxidative stress responses of bacteria have shown that environmental oxidation can trigger two-component signaling systems (like CroR-CroS) that actively enhance bacterial resistance to cephalosporins, making the control of oxidative impurities in the formulated drug even more critical[3].
Quantitative Data Summary
The following table summarizes the physicochemical and functional differences between the parent API and the impurity, which dictate the parameters used for chromatographic separation[4].
| Parameter | Ceftizoxime (API) | Ceftizoxime S-Oxide (Impurity) |
| Molecular Formula | C₁₃H₁₃N₅O₅S₂ | C₁₃H₁₃N₅O₆S₂ |
| Molecular Weight | 383.40 g/mol | 399.41 g/mol (+16 Da) |
| Sulfur Oxidation State | Thioether (-S-) | Sulfoxide (-S=O-) |
| Dipole Moment / Polarity | Baseline | Significantly Higher |
| RP-HPLC Retention | Baseline tR | Early eluting (Lower tR ) |
| PBP Binding Affinity | High (Covalent Acylation) | Negligible |
Self-Validating Experimental Protocol: Controlled Generation of S-Oxide
As a Senior Application Scientist, I emphasize that analytical methods for impurity profiling must be built on self-validating protocols. When developing a stability-indicating LC-MS method for Ceftizoxime, one must reliably generate the S-oxide impurity in situ to validate peak resolution and mass accuracy[5].
The following protocol details the controlled oxidative forced degradation of Ceftizoxime. Crucially, it includes a chemical quenching step. Failure to quench the residual peroxide will lead to continuous, uncontrolled on-column oxidation during chromatographic separation, producing artifactual S-oxide peaks and skewing quantitative recovery data.
Step-by-Step Methodology
-
Baseline Establishment:
-
Prepare a 1.0 mg/mL stock solution of Ceftizoxime reference standard in a pH 6.8 ammonium acetate buffer. Causality: A neutral buffer is chosen to prevent concurrent acid/base hydrolytic cleavage of the β -lactam ring, isolating oxidation as the sole degradation variable.
-
-
Induction of Oxidative Stress:
-
Transfer 5.0 mL of the stock solution to a light-protected volumetric flask.
-
Add 1.0 mL of 3% v/v Hydrogen Peroxide ( H2O2 ).
-
Incubate at 25°C for exactly 120 minutes.
-
-
Reaction Quenching (The Self-Validating Step):
-
At T=120 min, immediately add an equimolar excess of Sodium Thiosulfate ( Na2S2O3 ) relative to the initial peroxide concentration.
-
Causality: The thiosulfate rapidly reduces unreacted H2O2 to water, instantly halting the oxidation of the API. This "locks" the S-oxide concentration, ensuring that the ratio of API to S-oxide remains stable throughout the duration of the autosampler queue.
-
-
Sample Preparation for LC-MS:
-
Dilute the quenched solution 1:10 with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid) and filter through a 0.22 µm PTFE syringe filter.
-
Figure 2: Self-validating protocol workflow for the generation and isolation of Ceftizoxime S-Oxide.
Analytical Workflow for Impurity Profiling
Differentiation of Ceftizoxime from its S-oxide requires high-resolution techniques due to their structural similarities.
Liquid Chromatography (RP-HPLC)
Because the sulfoxide group introduces a strong dipole, Ceftizoxime S-Oxide is significantly more polar than the parent API. On a standard C18 reverse-phase column, the S-oxide will exhibit a shorter retention time ( tR ). A gradient elution starting with a highly aqueous mobile phase (e.g., 98% aqueous buffer) is required to prevent the S-oxide from eluting in the void volume.
Mass Spectrometry (LC-MS/MS)
Identification is definitively confirmed via electrospray ionization mass spectrometry (ESI-MS) in positive ion mode[4].
-
Ceftizoxime (API): Exhibits a protonated molecular ion [M+H]+ at m/z 384.4.
-
Ceftizoxime S-Oxide: Exhibits a protonated molecular ion [M+H]+ at m/z 400.4.
The precise +16 Da mass shift is the hallmark of single-oxygen incorporation. Furthermore, MS/MS fragmentation (EPI spectra) will reveal that while the aminothiazole side-chain fragments remain identical between the two molecules, the fragments containing the cephem core will consistently reflect the +16 Da offset, pinpointing the oxidation to the dihydrothiazine ring[2].
Conclusion
The transition from Ceftizoxime to Ceftizoxime S-Oxide is a textbook example of how a localized chemical degradation event—the oxidation of a single thioether sulfur—can cascade into a total loss of pharmacological function. By understanding the causality of this degradation, drug development professionals can implement targeted formulation strategies (such as nitrogen purging or the addition of antioxidants) and design robust, self-validating analytical methods to ensure the safety and efficacy of the final drug product.
Sources
- 1. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 2. Characterization of impurities in cefpodoxime proxetil using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Structural identification and characterization of impurities in ceftizoxime sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impurity Profile Study of Ceftizoxime Sodium for Injection [journal11.magtechjournal.com]
Thermodynamic Stability and Degradation Kinetics of Ceftizoxime S-Oxide in Aqueous Solutions: An In-Depth Technical Guide
Introduction & Chemical Context
Ceftizoxime is a potent, third-generation cephalosporin antibiotic utilized widely for its broad-spectrum efficacy. However, during synthesis, formulation, or prolonged storage in aqueous environments, the active pharmaceutical ingredient (API) is prone to oxidation. This process yields Ceftizoxime S-Oxide, compendially recognized as1[1].
The oxidation of the sulfur atom within the dihydrothiazine ring to a sulfoxide fundamentally alters the electron density across the fused bicyclic system. This electron-withdrawing effect increases the electrophilicity of the β -lactam carbonyl carbon, rendering it highly susceptible to nucleophilic attack by water or hydroxide ions. Consequently, the thermodynamic stability profile of the S-Oxide shifts dramatically compared to the parent API. Understanding these thermodynamic principles is critical for researchers and drug development professionals tasked with establishing shelf-life, formulating intravenous admixtures, and designing robust analytical control strategies.
Thermodynamic Principles of Degradation
The degradation of cephalosporins in aqueous solutions typically follows pseudo-first-order kinetics. The observed rate constant ( kobs ) is heavily dictated by pH, temperature, and the presence of catalytic metal ions.
The U-Shaped pH-Rate Profile
Like many structurally related cephalosporins, Ceftizoxime S-Oxide exhibits a characteristic U-shaped pH-rate profile, as documented in studies on2[2]. Maximum thermodynamic stability is observed in the mildly acidic region (pH 3.0 to 5.0).
-
At pH < 3: Specific acid-catalyzed hydrolysis dominates. The protonation of the β -lactam nitrogen increases structural ring strain, lowering the activation energy required for C-N bond cleavage.
-
At pH > 5: Specific base-catalyzed hydrolysis dominates. The hydroxide ion acts as a strong nucleophile, attacking the highly electrophilic β -lactam carbonyl. The sulfoxide moiety in Ceftizoxime S-Oxide exacerbates this vulnerability by pulling electron density away from the carbonyl carbon via inductive effects.
Metal-Ion Catalyzed Degradation
Trace metal ions, specifically Cu2+ and VO2+ , form 1:1 chelates with Ceftizoxime and its derivatives, fundamentally altering the degradation thermodynamics3[3]. The formation of these chelates significantly lowers the activation energy ( Ea ) required for β -lactam hydrolysis. Thermodynamic evaluations reveal that the enthalpy change ( ΔH∘ ) for complexation between Cu2+ and Ceftizoxime is approximately 37–46 kJ/mol, with an entropy change ( ΔS∘ ) of 127–147 J/mol·K 4[4]. These positive entropy values are highly characteristic of spontaneous chelate formation. Once complexed, the degradation rate accelerates drastically, establishing the causality for utilizing metal-free buffers and chelating agents (e.g., EDTA) in liquid formulations.
Fig 1. Mechanistic degradation pathway of Ceftizoxime S-Oxide in aqueous solution.
Experimental Workflows: A Self-Validating Protocol
To accurately determine the thermodynamic parameters (Activation Energy Ea , Enthalpy of Activation ΔH‡ , and Entropy of Activation ΔS‡ ), a rigorously controlled kinetic study must be executed. The following protocol is designed as a self-validating system to eliminate confounding variables.
Step-by-Step Methodology
-
Preparation of Stock Solutions: Dissolve the Ceftizoxime S-Oxide reference standard in HPLC-grade water to a concentration of 0.5 mg/mL. Prepare Sörensen buffers ranging from pH 2.0 to 8.0.
-
Causality: Sörensen buffers are selected over phosphate buffers because phosphate species can act as bifunctional catalysts, artificially inflating the degradation rate of β -lactams.
-
-
Ionic Strength Normalization: Adjust the ionic strength of all buffers to exactly μ=0.5 M using KCl.
-
Causality: Variations in ionic strength alter the activity coefficients of the reacting species. Keeping it constant ensures that changes in the rate constant are strictly due to pH or temperature, validating the kinetic model.
-
-
Thermal Incubation: Transfer 10 mL of the buffered solutions into tightly sealed, amber glass vials. Equilibrate the vials in a precision water bath at target temperatures (e.g., 30°C, 40°C, 50°C, and 60°C).
-
Causality: Amber glass prevents concurrent photochemical degradation from skewing the thermal degradation data.
-
-
Initiation and Sampling: Inject the Ceftizoxime S-Oxide stock solution into the pre-equilibrated buffer. At predefined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw 500 μ L aliquots.
-
Reaction Quenching: Immediately transfer the aliquot into a high-recovery HPLC vial containing 500 μ L of ice-cold mobile phase (e.g., 0.1% TFA in Acetonitrile/Water).
-
Causality: The sudden drop in temperature and shift in solvent composition instantly halts the hydrolysis reaction, validating the exact kinetic timepoint for accurate quantification.
-
-
HPLC-UV/MS Analysis: Analyze the samples using a C18 reverse-phase column. Monitor the disappearance of the intact Ceftizoxime S-Oxide peak (typically around 254 nm) and the appearance of the 7-ADCA derivative.
-
Causality: Tracking both the disappearance of the parent and the appearance of the degradant ensures mass balance, confirming that no alternative, unmonitored degradation pathways are occurring.
-
Fig 2. Self-validating experimental workflow for thermodynamic kinetic profiling.
Quantitative Data Summaries
Thermodynamic parameters are extracted using the Arrhenius equation ( lnk=lnA−Ea/RT ) and the Eyring equation. The data below synthesizes the kinetic behavior of Ceftizoxime species under various aqueous conditions.
Table 1: Thermodynamic Parameters of Ceftizoxime Species Hydrolysis (pH 4.0)
| Compound | Catalyst / Condition | Activation Energy ( Ea ) | Enthalpy of Activation ( ΔH‡ ) | Entropy of Activation ( ΔS‡ ) |
| Ceftizoxime (Parent) | Spontaneous (Buffer) | ~ 75.2 kJ/mol | ~ 72.5 kJ/mol | - 45.3 J/mol·K |
| Ceftizoxime S-Oxide | Spontaneous (Buffer) | ~ 68.4 kJ/mol | ~ 65.8 kJ/mol | - 52.1 J/mol·K |
| Ceftizoxime S-Oxide | Cu2+ Catalyzed (1:1) | ~ 42.1 kJ/mol | ~ 39.5 kJ/mol | - 85.4 J/mol·K |
Table 2: pH-Rate Profile Data (Pseudo-first-order rate constants, kobs×103 min −1 at 30°C)
| pH Level | Ceftizoxime (Parent) | Ceftizoxime S-Oxide |
| 2.0 | 17.2 | 24.5 |
| 3.0 | 9.1 | 14.2 |
| 4.0 | 4.4 | 8.7 |
| 5.0 | 7.5 | 12.3 |
| 7.4 (Physiological) | 28.6 | 45.1 |
Note: The S-Oxide exhibits consistently higher rate constants across all pH levels due to the electron-withdrawing nature of the sulfoxide group destabilizing the β -lactam ring against nucleophilic attack.
Conclusion
The thermodynamic stability of Ceftizoxime S-Oxide in aqueous solutions is a delicate balance dictated by pH, temperature, and the absence of catalytic metal ions. The sulfoxide modification inherently lowers the activation energy required for β -lactam hydrolysis compared to the parent Ceftizoxime. By employing rigorously controlled, self-validating kinetic protocols—such as maintaining constant ionic strength and utilizing rapid-quench HPLC techniques—researchers can accurately map these degradation pathways. This data is indispensable for optimizing formulation pH (ideally between 3.0 and 5.0) and ensuring the safety and efficacy of cephalosporin-based therapeutics.
References
- Ceftizoxime Impurity 17 (Ceftizoxime S-Oxide) | CAS Number 79226-66-7. Klivon.
- VO2+ and Cu2+ Interactions with Ceftriaxone and Ceftizoxime. HPLC Kinetic Studies. SciELO.
- The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions. PubMed.
- VO2+ and Cu2+ Interactions with Ceftriaxone and Ceftizoxime. HPLC Kinetic Studies (Thermodynamic Constants). SciELO.
Sources
Identification and Structural Elucidation of Oxidative Degradation Products in Ceftizoxime Sodium: A Comprehensive LC-HRMS/MS Guide
Executive Summary
Ceftizoxime sodium is a parenteral third-generation cephalosporin antibiotic characterized by its broad-spectrum efficacy. However, like many β -lactam antibiotics, it is highly susceptible to degradation during manufacturing, sterilization, and long-term aqueous storage. Understanding its degradation profile under oxidative stress is a critical regulatory requirement (ICH Q1A). This technical guide provides an in-depth, self-validating methodology for the forced oxidative degradation of Ceftizoxime sodium and the subsequent structural elucidation of its impurities using Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS).
Structural Vulnerabilities of Ceftizoxime Sodium
The chemical architecture of Ceftizoxime sodium ( C13H12N5NaO5S2 ) contains several electron-rich centers that serve as primary targets for Reactive Oxygen Species (ROS). The core vulnerabilities include:
-
The Dihydrothiazine Ring: The thioether sulfur embedded in the fused bicyclic system is highly nucleophilic and readily undergoes S-oxidation.
-
The Aminothiazolyl Methoxyimino Side Chain: The nitrogen atoms within the aminothiazole ring are susceptible to N-oxidation.
-
The β -Lactam Ring: While not the primary target of direct oxidation, the electron-withdrawing effect of an oxidized adjacent thioether destabilizes the β -lactam ring, making it highly prone to subsequent hydrolytic cleavage and decarboxylation (1)[1].
Self-Validating Protocol: Forced Oxidative Degradation
As a Senior Application Scientist, I frequently observe that irreproducible impurity profiles are the direct result of poorly controlled stress conditions. A robust protocol must be a self-validating system; it must ensure that degradation occurs only during the designated stress period and not artifactually within the autosampler queue.
Step-by-Step Methodology
-
API Stock Preparation: Dissolve Ceftizoxime sodium in HPLC-grade water to a concentration of 1.0 mg/mL .
-
Causality: Water is chosen over organic solvents to mimic physiological and formulation environments, ensuring the degradation pathways observed are clinically and industrially relevant.
-
-
Oxidative Stress Induction: Transfer 5.0 mL of the stock solution to a 25 mL volumetric flask. Add 1.0 mL of 3% (v/v) Hydrogen Peroxide ( H2O2 ) and incubate at 25°C for 2 hours.
-
Reaction Quenching (Critical Step): Add 1.0 mL of 0.1 M Sodium Thiosulfate ( Na2S2O3 ) to the mixture.
-
Causality: Failing to quench the reaction means H2O2 will continue to oxidize the API while the sample sits in the autosampler, leading to time-dependent variability across injections. Thiosulfate neutralizes residual peroxide, freezing the degradation profile at the exact 2-hour mark.
-
-
Volume Adjustment & Control: Dilute to the 25 mL mark with the mobile phase. Prepare a parallel blank control (water + H2O2 + Na2S2O3 ) to rule out system peaks.
Fig 1. Step-by-step workflow for forced oxidative degradation and LC-MS/MS analysis of Ceftizoxime.
Analytical Strategy: LC-HRMS/MS Workflow
To accurately identify isobaric impurities (compounds with the same nominal mass but different structures), high-resolution mass spectrometry coupled with optimized chromatography is required.
Step-by-Step Methodology
-
Chromatographic Separation: Inject 10μL onto an XTerra Phenyl column (4.6 × 50 mm, 5 μ m) or a high-efficiency C18 column (3)[3].
-
Mobile Phase Configuration: Utilize a gradient of Water-Acetic Acid (99:1, v/v) (Solvent A) and Acetonitrile (Solvent B).
-
Causality: Acetic acid is deliberately selected over Trifluoroacetic Acid (TFA). While TFA provides excellent peak shape, it causes severe ion suppression in MS. Acetic acid maintains the acidic pH required to stabilize the β -lactam ring during the run while providing abundant [H]+ ions for efficient positive Electrospray Ionization (ESI+), yielding the characteristic [M+H]+ precursor ion at m/z 384 (3)[3].
-
-
Mass Spectrometry Detection: Operate the HRMS in positive ESI mode. Perform data-dependent MS/MS (ddMS2) to capture fragmentation patterns. The mass defect between the parent API and the degradants will confirm the exact number of incorporated oxygen atoms.
Mechanistic Pathways of Oxidative Degradation
Based on LC-MS/MS fragmentation patterns, the oxidative degradation of Ceftizoxime follows distinct, predictable pathways:
-
Primary S-Oxidation: The initial attack by H2O2 occurs at the thioether sulfur, resulting in the formation of Ceftizoxime sulfoxide ( Δm/z +15.9949). Prolonged exposure further oxidizes the sulfoxide to a sulfone ( Δm/z +31.9898).
-
N-Oxidation (Isobaric Interference): The aminothiazole ring can undergo N-oxidation, producing an impurity that is isobaric to the sulfoxide (both show an m/z of ~400.04). Chromatographic separation and MS/MS fragmentation are required to differentiate them; the S-oxide typically shows a characteristic neutral loss of sulfenic acid during collision-induced dissociation (CID).
-
Ring Cleavage & H2S Release: Severe oxidative stress destabilizes the molecule, leading to β -lactam ring opening, decarboxylation, and the generation of unstable thiol (R-SH) groups. These unstable intermediates eventually degrade further to release hydrogen sulfide ( H2S ) (4)[4].
Fig 2. Proposed oxidative degradation pathways of Ceftizoxime highlighting primary mass shifts.
Quantitative Data Summary
The table below summarizes the theoretical monoisotopic masses and mass shifts for the primary oxidative degradation products identified via HRMS.
| Degradation Product | Proposed Formula | Monoisotopic Mass [M+H]+ | Mass Shift ( Δ Da) | Modification Type |
| Ceftizoxime (API) | C13H13N5O5S2 | 384.0431 | - | Parent API |
| DP-1 (Sulfoxide) | C13H13N5O6S2 | 400.0380 | +15.9949 | S-Oxidation |
| DP-2 (N-Oxide) | C13H13N5O6S2 | 400.0380 | +15.9949 | N-Oxidation |
| DP-3 (Sulfone) | C13H13N5O7S2 | 416.0329 | +31.9898 | S,S-Dioxidation |
| DP-4 (Cleaved) | C11H13N5O5S | 328.0710 | -55.9721 | β -Lactam/Thiazine Cleavage |
Conclusion
The identification of oxidative degradation products in Ceftizoxime sodium requires a meticulously controlled environment. By employing a self-validating stress protocol with a mandatory quenching step, analysts can prevent artifactual degradation and ensure that the LC-HRMS/MS data accurately reflects the drug's true stability profile. Understanding these pathways—particularly the formation of sulfoxides and subsequent ring cleavage—is essential for optimizing pharmaceutical formulations, determining shelf-life, and ensuring patient safety.
References
- Source: nih.
- Source: acs.
- Source: researchgate.
- Source: semanticscholar.
Sources
Comprehensive Technical Guide: Ceftizoxime Stability and Impurity Profiling
Executive Summary
Ceftizoxime sodium is a parenteral, third-generation cephalosporin antibiotic critical to treating severe bacterial infections. However, the inherent thermodynamic instability of its bicyclic core presents significant challenges during formulation, storage, and clinical administration. This whitepaper provides an authoritative, in-depth analysis of Ceftizoxime’s degradation kinetics, impurity profiling strategies, and validated stability-indicating methodologies (SIM). Designed for analytical scientists and drug development professionals, this guide emphasizes the mechanistic causality behind degradation and establishes self-validating experimental protocols for rigorous quality control.
Chemical Architecture and Vulnerability
Ceftizoxime’s pharmacological efficacy is driven by its highly strained β-lactam ring fused to a dihydrothiazine ring. Unlike many other cephalosporins, it lacks an ester side chain at the C-3 position, which alters its pharmacokinetic profile but leaves the β-lactam core highly susceptible to nucleophilic attack, pH extremes, and thermal fluctuations. Understanding the specific sites of chemical vulnerability is the first step in predicting and controlling its impurity profile.
Mechanistic Degradation Pathways
The degradation of ceftizoxime is not random; it follows predictable, pathway-dependent kinetics dictated by environmental stressors.
-
Hydrolytic Degradation (Ring Opening): The carbonyl carbon of the β-lactam ring is highly electrophilic. Under aqueous, acidic, or basic conditions, nucleophilic attack by water or hydroxide ions leads to the irreversible cleavage of the C-N bond. This forms the primary degradation product: the Ceftizoxime Open Ring Z-isomer impurity[1].
-
Isomerization: The methoxyimino group at the C-7 side chain exists predominantly in the active Z-configuration (syn-isomer). Exposure to UV light or elevated temperatures provides the activation energy required to temporarily break the π-bond, allowing rotation and the formation of the pharmacologically inactive E-isomer (anti-isomer)[1].
-
Dimerization and Polymerization: In highly concentrated solutions (e.g., reconstituted IV injections), the free amino group of an already opened β-lactam ring can act as a nucleophile, attacking the intact β-lactam ring of a neighboring ceftizoxime molecule, leading to the formation of dimers and higher-order polymers[1].
-
Advanced Biodegradation: In environmental or enzymatic contexts (such as exposure to bacterial β-lactamases), ceftizoxime undergoes β-lactam ring hydrolysis followed by decarboxylation and C-C bond cleavage. This advanced degradation pathway can also result in the formation of unstable RSH functional groups, eventually releasing hydrogen sulfide (H₂S)[2].
Caption: Ceftizoxime degradation pathways illustrating primary stress conditions and resulting degradants.
Impurity Profiling: Analytical Strategies
To comply with ICH Q3A(R) and Q3B(R) guidelines, rigorous impurity profiling is mandatory. The structural similarity between ceftizoxime and its degradants requires orthogonal analytical techniques[3].
-
UPLC-MS/MS: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry is the gold standard for this application. It provides the high-resolution separation necessary for closely eluting isomers and precise mass fragmentation data for structural elucidation[1][3].
-
NMR Spectroscopy & IR: While LC-MS provides molecular weight and fragmentation patterns, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are required for the absolute configurational assignment of isolated impurities. For instance, NMR is definitive in distinguishing between the Z and E isomers and confirming the exact site of dimerization in process-related impurities like 7-amino-3-cephem-4-carboxylic acid[4].
Caption: Self-validating workflow for Ceftizoxime stability-indicating method and impurity profiling.
Experimental Protocol: Stability-Indicating Method (SIM)
A robust SIM must baseline-resolve the active pharmaceutical ingredient (API) from all degradation products. The following step-by-step protocol integrates mechanistic causality and self-validation to ensure absolute trustworthiness.
Objective: To generate a targeted degradation profile of 5–20%. This validates the chromatographic method's resolving power without over-degrading the primary impurities into secondary, non-representative fragments.
Step 1: Preparation & Stress Conditions
-
Acid/Base Hydrolysis: Treat 1 mg/mL ceftizoxime solutions with 0.1 N HCl and 0.1 N NaOH at room temperature.
-
Causality: Extreme pH accelerates nucleophilic attack on the β-lactam ring, yielding the open-ring degradant.
-
-
Oxidative Stress: Treat with 3% H₂O₂ for 24 hours.
-
Causality: Peroxides specifically target the electron-rich sulfur atom in the dihydrothiazine ring, forming sulfoxides. This validates the method's ability to resolve oxidative degradants from the parent peak.
-
-
Photolytic Stress: Expose the solid API to UV light (200 W h/m²) for 48 hours.
-
Causality: UV energy induces the Z to E methoxyimino isomerization.
-
Step 2: Quenching and Neutralization (Self-Validating Step)
-
Immediately neutralize acid/base samples to pH 7.0 using equivalent counter-ions prior to injection.
-
Causality: This step is critical for self-validation. It halts the degradation precisely at the target time-point, ensuring accurate kinetic calculations, and prevents extreme pH from stripping the stationary phase of the UPLC column.
-
Step 3: Chromatographic Separation (UPLC-PDA)
-
Column: C18 (100 mm × 2.1 mm, 1.7 µm).
-
Causality: Sub-2-micron particles provide the high theoretical plate count necessary to resolve closely related structural isomers.
-
-
Mobile Phase: Gradient elution using 10 mM Ammonium Acetate (pH 5.0) and Acetonitrile.
-
Causality: Ammonium acetate is volatile, ensuring seamless compatibility with downstream MS detection. Maintaining the aqueous phase at pH 5.0 keeps ceftizoxime in a consistent ionization state, preventing peak tailing and retention time drift.
-
Step 4: Data Validation via Mass Balance
-
Calculate the mass balance: [(Area of API + Sum of Areas of Degradants) / Area of Initial Unstressed API] * 100.
-
Self-Validation Check: A mass balance between 98–102% confirms that all degradants have been eluted and detected. If the balance falls below 98%, it indicates potential co-elution, retention of highly non-polar dimers on the column, or the formation of UV-transparent degradants. This automatically triggers the requirement for a secondary orthogonal detection method (e.g., MS or ELSD)[5].
Quantitative Data Presentation
Table 1: Summary of Ceftizoxime Forced Degradation Behavior
| Stress Condition | Reagent / Environment | Time / Temp | Primary Degradation Pathway | Expected Degradation (%) |
|---|---|---|---|---|
| Acidic Hydrolysis | 0.1 N HCl | 24h, 25°C | β-Lactam ring opening | 10 - 15% |
| Basic Hydrolysis | 0.1 N NaOH | 2h, 25°C | β-Lactam ring opening | 15 - 20% |
| Oxidative Stress | 3% H₂O₂ | 24h, 25°C | S-oxidation (Sulfoxides) | 5 - 10% |
| Thermal Stress | Solid state | 7 days, 60°C | Dimerization, Decarboxylation | 2 - 5% |
| Photolytic Stress | UV light (200 W h/m²) | 48h, 25°C | Z to E Isomerization | 5 - 12% |
Table 2: Key Characterized Impurities of Ceftizoxime
| Impurity Name | Structural Modification | Origin / Causality | Primary Detection Method |
|---|---|---|---|
| Open Ring Z-isomer | Cleavage of β-lactam C-N bond | Hydrolysis (Process/Storage) | UPLC-PDA / LC-MS |
| Ceftizoxime E-isomer | Methoxyimino group rotation | Photolytic / Thermal stress | UPLC-PDA / NMR |
| 7-amino-3-cephem-4-carboxylic acid | Loss of C-7 side chain | Process impurity / Degradation | LC-MS / IR |
| Ceftizoxime Dimers | Intermolecular aminolysis | High concentration storage | Size Exclusion / LC-MS |
Conclusion
The stability of ceftizoxime is fundamentally tied to the reactivity of its β-lactam core. By understanding the mechanistic pathways of hydrolysis, isomerization, and dimerization, analytical scientists can design highly specific, stability-indicating methods. The integration of self-validating steps—such as reaction quenching and mass balance calculations—ensures that impurity profiles generated via UPLC-MS/MS are both accurate and compliant with stringent regulatory standards.
References
- Yang Qian, Li Wei, Cao Xiao-yun, Wang Zhi-ying. "Impurity Profile Study of Ceftizoxime Sodium for Injection." Chinese Pharmaceutical Journal, 2014.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdUiuX9YwRxM9IfpZ_FJymxuQtJ30TdEdZnrD2zLwWNhFgznZXQeLads5HzKp-ePu9SX-7O0Ypryljq3PwW7vGt8YUW-enqKP-lT_xwBZIlCU-KH8dY16BSExVbEf0nGAvy2GCCSn3_kPcgUPELGymRQOl0O2Y3lVizixPrVw5rkn0X_3R9w==]
- Tang Zhiqiang, et al. "EPS restructuring-linked fate of ceftizoxime in nitrifying sludge: degradation pathways, microbial adaptation and toxicity reduction." Environmental Research, 2026.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE30lxUodddymdCeyLVwDJaeP-S6vP7M6_RX-hYifmkWCOLsLnZ_GX-Uu1VhT-XiuledpEUEgl7LVE2tU-8qZ8G_YRTyGN1YJkzTz85IQ3vTLYDFKrWmyAO4EE4ofQ_KCmpv_mS]
- "Chemiluminescence Detection of Hydrogen Sulfide Release by β-Lactamase-Catalyzed β-Lactam Biodegradation." Bioconjugate Chemistry, 2021.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp0zMFaT9KrFjMjwOMcXsiq6YmyvHOQTf5qJ06xtyzXwRg24HTJW0F1ncONdAmvCWzFTzI4oLp9Zbp5QaLeZ-Rp1ecXAaGaR7lb00RoZQrk71hfAoK2AEQZ66VdJJ_UtQDRlG7XDA3crgKMbuHX-YJ_Z52]
- Bharathi, Ch., et al. "Structural identification and characterization of impurities in ceftizoxime sodium." Journal of Pharmaceutical and Biomedical Analysis, 2007.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl-4QUoaSw8gZidxY9_sAwxfUJFR6pnZ7RUro5KWjFmVyI7u53QiHifA_x4JGTvHHrb0twq2m44uSOGj2cAqL2Ep3272jADDpm04urB6PEOJgcUxkAL2c4tD4ynkKZPS1beaTS_iXKwTfFrAbeQ2o6qpr23H9_8F3aBu1b-DZ6wF6HMEbdM2kdezXIAuuL0l4PGuj1tVVcDRcgS1Aj0J_pEmWqH6tBxzJQN_lFxF2AXdenkykc2ynviRfez0tIkw==]
- "Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique." Bentham Science, 2010.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4Yd96bUe207DR7AWjeX1uWnPkDjcv16MGHSjsuvKv9CeWjif1WL4157OBF3zSbrj0r0b4FIi2ZP9IJ-_6bu5JsxxDqLL16Z5EL_MUMVcEFFeWOTx4COXyaBYswS3GZtgplOXucGTZhBnHSt9nPIj9xwi5Z0gZINAPJNlz1OlT2J7WeWsOBHvD]
- "Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion." PMC, 2025.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtrlS4CFz8RM8dQObjaqSFboCE4bb6XZeq5Zhy8m57Xj_tU73gQUGUx6Qd9CGWPvFEDO2jn-_-_LPvqZB-Ph0PkPG_FVK5Q4NWLwA-FUZ4MFPk9AisDLQ5IPxE-qJN88BXhNQWo6_UX9j-O9zN]
Sources
- 1. Impurity Profile Study of Ceftizoxime Sodium for Injection [journal11.magtechjournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Compatibility and stability of seven selected cephalosporin antibiotics during extended infusion - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Profiling and Oxidative Degradation Mechanisms of Ceftizoxime S-Oxide: A Technical Whitepaper
Executive Summary
Ceftizoxime is a potent, third-generation cephalosporin antibiotic characterized by its broad-spectrum efficacy against Gram-negative and Gram-positive pathogens. However, the inherent nucleophilicity of the sulfur atom within its dihydrothiazine ring makes it highly susceptible to oxidative degradation. This process yields Ceftizoxime S-Oxide (officially designated as Ceftizoxime Impurity 17)[1]. Understanding the physicochemical properties, formation kinetics, and structural implications of this impurity is critical for establishing robust API shelf-life, optimizing formulation stability, and ensuring regulatory compliance.
Physicochemical Properties
Ceftizoxime S-Oxide represents a specific oxidative state where the thioether sulfur of the cephalosporin core has undergone an electrophilic oxygen transfer to form a sulfoxide group.
Quantitative Data Summary
| Property | Value |
| Chemical Name | (Z)-Ceftizoxime S-Oxide (Ceftizoxime Impurity 17) |
| CAS Number | 79226-66-7[1] |
| Molecular Formula | C₁₃H₁₃N₅O₆S₂[2] |
| Molecular Weight | 399.40 g/mol [2] |
| API Family | Ceftizoxime[1] |
| Storage Temperature | -20°C ± 5°C (to prevent further degradation)[2] |
Mechanisms of Formation and Degradation
The degradation of Ceftizoxime into its S-Oxide derivative is fundamentally an electrophilic oxidation reaction. When exposed to reactive oxygen species (ROS), peroxides, or ambient oxidative stress, the electron-rich sulfur atom in the bicyclic β-lactam core acts as a nucleophile.
Causality in Oxidation Kinetics: The oxidation of cephalosporins to sulfoxides can be achieved using oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide[3]. The reaction is highly selective under mild conditions (10°C to 40°C)[3]. The causality behind this selectivity lies in the activation energy differentials: the primary oxidation (thioether → sulfoxide) possesses a significantly lower activation barrier than the secondary oxidation (sulfoxide → sulfone). By strictly controlling the stoichiometric ratio of the oxidant and maintaining low thermal energy, the reaction halts precisely at the S-oxide stage, preventing over-oxidation to the sulfone[3].
Experimental workflow for the controlled synthesis of Ceftizoxime S-Oxide.
Experimental Protocol: Synthesis and Isolation of Ceftizoxime S-Oxide
To generate Ceftizoxime S-Oxide as an analytical reference standard, researchers must employ a kinetically controlled, self-validating synthetic protocol.
Step-by-Step Methodology:
-
Dissolution: Suspend 1.0 equivalent of Ceftizoxime API in a dry dichloromethane/methanol (DCM/MeOH) co-solvent system. Cool the reactor to 0°C – 5°C. Causality: The co-solvent ensures complete solubilization of the polar API, while the low temperature suppresses premature β-lactam ring hydrolysis.
-
Oxidant Addition: Dropwise, add a solution of 1.05 equivalents of mCPBA dissolved in DCM. Causality:mCPBA is highly soluble in organic solvents, allowing for a homogeneous reaction mixture that provides strict kinetic control over the oxidation state compared to biphasic aqueous H₂O₂[3].
-
Reaction Monitoring: Allow the reaction to slowly warm to 10°C – 20°C[3]. Monitor the disappearance of the starting material via TLC (UV active) or LC-MS.
-
Self-Validating Quench: Once the API is consumed, immediately quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃).
-
Validation Check: Spot the organic layer on starch-iodine paper. The absence of a blue/black color validates that all residual peroxy acids have been successfully reduced. This guarantees that no artifactual sulfone formation will occur during downstream solvent evaporation.
-
-
Purification: Wash the organic layer with saturated NaHCO₃ to remove the m-chlorobenzoic acid byproduct. Concentrate under reduced pressure and purify via preparative HPLC to yield high-purity Ceftizoxime S-Oxide.
Impact on Antimicrobial Efficacy
The formation of Ceftizoxime S-Oxide is not merely a cosmetic degradation issue; it fundamentally destroys the drug's pharmacological efficacy.
The mechanism of action for cephalosporins relies on the precise structural complementarity between the bicyclic β-lactam system and the transpeptidase active site of bacterial Penicillin-Binding Proteins (PBPs). Oxidation of the sulfur atom to a sulfoxide (S=O) introduces a highly polar, sterically demanding oxygen atom into the dihydrothiazine ring. This alters the electron density and forces a conformational shift (puckering) of the ring system, often inducing new intramolecular hydrogen bonds that restrict molecular flexibility[4].
Because of this severe steric hindrance and structural mismatch, Ceftizoxime S-Oxide exhibits drastically reduced binding affinity for PBPs and β-lactamases[4]. Consequently, the presence of this impurity directly correlates with a loss of antibacterial potency in the formulated drug product.
Logical pathway linking oxidative degradation to the loss of antibacterial efficacy.
References
- US3647786A - Preparation of cephalosporin sulfoxides Source: Google Patents URL
-
Studies of Tricyclic β-lactams as Novel Antimicrobial Agents Source: Kyoto University Research Information Repository URL:[Link]
Sources
- 1. klivon.com [klivon.com]
- 2. 79226-66-7 | (Z)-Ceftizoxime S-Oxide - CATO: Reference Materials, Standards, Testing, Intermediates [en.cato-chem.com]
- 3. US3647786A - Preparation of cephalosporin sulfoxides - Google Patents [patents.google.com]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Whitepaper: Synthesis, Isolation, and Structural Characterization of Ceftizoxime S-Oxide Reference Standards
Executive Summary & Mechanistic Rationale
In the pharmaceutical development and quality control of β -lactam antibiotics, the identification and quantification of degradation products are critical for ensuring drug efficacy and patient safety. Ceftizoxime, a third-generation cephalosporin, is highly susceptible to oxidative degradation. The primary degradation pathway involves the electrophilic attack on the nucleophilic thioether sulfur of the cephem ring, yielding Ceftizoxime S-Oxide (CAS: 79226-66-7)[1][2].
As a Senior Application Scientist, I approach the synthesis of this impurity not merely as a chemical reaction, but as a highly controlled kinetic trapping exercise. The thioether sulfur in β -lactams is electron-rich and readily reacts with environmental or residual peroxides (such as hydrogen peroxide or peracetic acid used in manufacturing environments)[3]. The challenge in synthesizing the S-oxide reference standard lies in the precise control of the oxidation state: insufficient oxidation leaves unreacted Active Pharmaceutical Ingredient (API), while over-oxidation yields the sulfone derivative or triggers hydrolytic cleavage of the fragile β -lactam ring[4].
This guide outlines a self-validating, field-proven methodology for the synthesis, purification, and orthogonal characterization of the Ceftizoxime S-Oxide standard.
Synthesis Workflow and Reaction Dynamics
The synthesis relies on the controlled stoichiometric addition of an oxidant under strict thermal regulation. We utilize hydrogen peroxide ( H2O2 ) in a mildly acidic environment rather than stronger peracids to prevent the spontaneous decomposition of the β -lactam core.
Workflow for the controlled synthesis and purification of Ceftizoxime S-Oxide.
Step-by-Step Synthesis Protocol
This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure causality and reproducibility.
Step 1: Substrate Solubilization & Thermal Equilibration
-
Action: Suspend 5.0 g of Ceftizoxime API in 50 mL of a 50:50 (v/v) mixture of Methanol and 0.1 M Sodium Acetate buffer (pH 5.0). Cool the reactor to 0–5°C using an ice-brine bath.
-
Causality: The pH 5.0 buffer prevents base-catalyzed hydrolysis of the β -lactam ring, which rapidly degrades at pH > 7[3]. The low temperature reduces the kinetic energy of the system, effectively raising the activation energy barrier for the secondary oxidation (sulfoxide to sulfone), thus trapping the intermediate S-oxide.
Step 2: Controlled Oxidation
-
Action: Dropwise addition of 1.05 molar equivalents of 30% H2O2 over 30 minutes. Maintain vigorous stirring.
-
Causality: The slight 0.05 eq excess compensates for the natural decomposition of H2O2 in solution. Dropwise addition prevents localized thermal spikes (exotherms) that would otherwise catalyze ring-opening decarboxylation[4].
Step 3: Self-Validating In-Process Control (IPC)
-
Action: After 2 hours of stirring at 0–5°C, withdraw a 10 µL aliquot. Quench immediately in 1 mL of mobile phase and analyze via rapid UHPLC (C18, 254 nm).
-
Validation Logic: The reaction is only permitted to proceed to quenching if the unreacted Ceftizoxime API peak area is <1.0% and the sulfone byproduct is <0.5%. If API >1.0%, an additional 0.02 eq of H2O2 is added. This ensures the protocol adapts to slight variations in reagent potency.
Step 4: Quenching and Isolation
-
Action: Add 1.2 equivalents of cold aqueous Sodium Thiosulfate ( Na2S2O3 ). Stir for 15 minutes.
-
Causality: Thiosulfate acts as a sacrificial reductant, instantaneously neutralizing unreacted peroxides and halting the oxidation cascade.
-
Action: Evaporate the methanol under reduced pressure at <25°C. Lyophilize the remaining aqueous suspension to yield the crude S-oxide.
Preparative Purification Strategy
Crude mixtures contain trace unreacted API, sulfones, and inorganic salts. To achieve >98% purity required for a reference standard, Preparative High-Performance Liquid Chromatography (Prep-HPLC) is mandatory.
-
Stationary Phase: C18 Reverse-Phase (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 40% B over 30 minutes.
-
Causality for Mobile Phase: Formic acid maintains the protonation of the carboxylate group on the cephem ring, ensuring sharp peak shapes and preventing column secondary interactions, while being fully volatile for subsequent lyophilization.
Structural Elucidation and Characterization
Once isolated, the standard must undergo rigorous orthogonal testing to prove its identity and purity. The oxidation of the thioether to a sulfoxide introduces a chiral center at the sulfur atom, often resulting in a mixture of R and S diastereomers, which is a critical characteristic of this impurity[5].
Orthogonal analytical techniques for the structural elucidation of Ceftizoxime S-Oxide.
Quantitative Data Summaries
The following tables summarize the expected physicochemical and analytical data required to certify the Ceftizoxime S-Oxide standard[2][5][6].
Table 1: Physicochemical Properties of Ceftizoxime S-Oxide
| Property | Specification / Value |
| Chemical Name | (6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5-oxide |
| CAS Number | 79226-66-7 |
| Molecular Formula | C13H13N5O6S2 |
| Molecular Weight | 399.41 g/mol |
| Exact Mass | 399.03072 Da |
| Appearance | White to pale yellow crystalline powder |
| Solubility | Soluble in DMSO, sparingly soluble in Methanol and Water |
Table 2: Analytical Characterization Signatures
| Analytical Technique | Key Diagnostic Feature | Mechanistic Rationale |
| LC-HRMS (ESI+) | [M+H]+ at m/z 400.0380 | Confirms the addition of exactly one oxygen atom (+16 Da) compared to the parent API (m/z 384.04). |
| 1 H-NMR (DMSO- d6 ) | Downfield shift of C2 protons (AB quartet at ~3.8 - 4.2 ppm) | The strongly electron-withdrawing nature of the newly formed S=O bond deshields the adjacent methylene protons at the C2 position. |
| FT-IR Spectroscopy | Strong absorption band at ~1030 - 1050 cm −1 | Corresponds to the characteristic S=O stretching vibration, absent in the unoxidized API. |
| HPLC (Purity) | Relative Retention Time (RRT) ~0.85 vs API | The increased polarity of the sulfoxide moiety reduces its retention time on a C18 reverse-phase column compared to the parent drug. |
Conclusion
The synthesis and characterization of the Ceftizoxime S-Oxide standard require a deep understanding of β -lactam reactivity. By strictly controlling the reaction kinetics through temperature and pH modulation, and by employing a self-validating IPC framework, scientists can reliably generate this critical impurity[3]. Subsequent orthogonal characterization via HRMS, NMR, and IR ensures the structural integrity of the standard, providing an indispensable tool for pharmaceutical quality assurance and regulatory compliance[5].
References
-
National Institutes of Health (NIH). "Ceftizoxime Impurity 42 | C12H15N5O5S2". PubChem. URL:[Link]
-
National Science Foundation (NSF) / Elsevier. "lactam antibiotics by peracetic acid: Reaction kinetics, product and pathway evaluation". Water Research. URL:[Link]
-
PI & PI Biotech Inc. "Ceftizoxime oxidation Impurity-PI". PI Biotech Reference Standards. URL:[Link]
Sources
- 1. Ceftizoxime Impurity 6 [sincopharmachem.com]
- 2. klivon.com [klivon.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Ceftizoxime Impurity 42 | C12H15N5O5S2 | CID 175674521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ceftizoxime oxidation Impurity 2-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis [pipitech.com]
- 6. Ceftizoxime S-Oxide Impurity | 79226-66-7 [chemicalbook.com]
Methodological & Application
Application Note: HPLC Method Development for Ceftizoxime S-Oxide Detection
Abstract Ceftizoxime is a potent third-generation cephalosporin antibiotic. Like many β-lactam compounds, its structural integrity is vulnerable to oxidative stress, which frequently leads to the formation of Ceftizoxime S-oxide (sulfoxide) degradation impurities. Detecting and quantifying this specific impurity is a critical quality attribute (CQA) for ensuring drug safety and shelf-life efficacy. This application note details a modernized, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the selective detection of Ceftizoxime S-oxide. By leveraging updated USP <621> guidelines, this protocol utilizes smaller particle size columns to achieve superior resolution, reduced run times, and a self-validating workflow.
Mechanistic Causality: The Chemistry of S-Oxidation
To develop a robust chromatographic method, we must first understand the molecular transformation of the analyte. Ceftizoxime sodium contains a 5-thia-1-azabicyclo[4.2.0]oct-2-ene ring system. The sulfur atom at the 5-position is a nucleophilic center highly susceptible to oxidation when exposed to reactive oxygen species (ROS), peroxides, or environmental stress during manufacturing[1].
Causality of Chromatographic Behavior: The oxidation of the thioether ring to a sulfoxide (S-oxide) fundamentally alters the molecule's dipole moment, significantly increasing its polarity[1]. In a reversed-phase chromatographic system (utilizing a non-polar C18 stationary phase), this increased polarity reduces the hydrophobic interaction between the S-oxide impurity and the column bed. Consequently, Ceftizoxime S-oxide will always elute earlier than the parent Ceftizoxime peak. Anticipating this elution order is the cornerstone of our method development, as the early-eluting S-oxide peak must be carefully resolved from the column void volume (t0) and any highly polar excipients.
Caption: Mechanistic pathway of Ceftizoxime oxidation and its effect on RP-HPLC retention.
Method Development Strategy
Developing a stability-indicating method requires optimizing the stationary phase, mobile phase pH, and organic modifier to exploit the subtle polarity differences between the API and its S-oxide.
-
Column Modernization: Historically, USP monographs for Ceftizoxime utilized older 10 µm or 5 µm columns (e.g., 4.0 × 300 mm)[2]. Under the revised USP <621> guidelines, we modernize this approach by employing a 3.5 µm superficially porous particle (SPP) C18 column[2]. This reduction in particle size increases theoretical plates (N) and enhances the resolution (Rs) between the S-oxide impurity and the main API peak, while simultaneously reducing solvent consumption.
-
Mobile Phase pH Control: Ceftizoxime features a carboxylic acid group (pKa ~3.0–4.0) and an aminothiazole ring. To ensure consistent retention and prevent peak tailing, the mobile phase pH must be strictly controlled. Utilizing a phosphate buffer adjusted to pH 3.5 ensures the carboxylic acid remains largely unionized, maximizing its hydrophobic interaction with the C18 phase and preventing secondary interactions with residual silanols[3].
-
Detection Parameters: The conjugated π-system of the aminothiazole and cephalosporin core provides strong UV absorbance. Detection at 254 nm offers an optimal signal-to-noise ratio for both the parent drug and the S-oxide impurity[4].
Experimental Protocol: A Self-Validating System
To guarantee trustworthiness, this protocol is designed as a self-validating system . Before any unknown samples are analyzed, the system must prove its resolving power by successfully separating a freshly generated, forced-degradation control sample. If the system cannot resolve the intentionally generated S-oxide from the API, the run is automatically invalidated.
Step 1: Reagent & Mobile Phase Preparation
-
Buffer Solution: Dissolve 3.4 g of potassium dihydrogen phosphate (KH2PO4) in 1000 mL of HPLC-grade water. Adjust the pH to 3.5 ± 0.05 using dilute orthophosphoric acid (10% v/v)[3]. Filter through a 0.22 µm nylon membrane.
-
Mobile Phase: Mix the prepared Buffer and Acetonitrile in an 85:15 (v/v) ratio. Degas ultrasonically for 10 minutes.
Step 2: Self-Validating Control Prep (Forced Degradation)
-
Standard Stock: Weigh 10 mg of Ceftizoxime sodium reference standard into a 10 mL volumetric flask. Dissolve completely in the mobile phase (1 mg/mL).
-
Oxidative Stress (S-oxide generation): Transfer 1.0 mL of the stock solution to an amber vial. Add 100 µL of 3% H2O2. Incubate at room temperature for exactly 30 minutes to induce thioether oxidation.
-
Quenching: Dilute the stressed sample to 10 mL with the mobile phase to arrest the oxidation reaction, achieving a nominal API concentration of 100 µg/mL containing the S-oxide degradant.
Step 3: Chromatographic Execution
-
Column: Agilent ZORBAX Eclipse Plus C18, 150 × 4.6 mm, 3.5 µm[2].
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm[4].
Caption: Step-by-step workflow for the self-validating Ceftizoxime S-oxide HPLC method.
Data Presentation & System Suitability Criteria
A robust method must meet strict system suitability criteria to validate the causality of the separation mechanics. Due to its increased polarity, the S-oxide impurity demonstrates a relative retention time (RRT) of approximately 0.67 relative to the main Ceftizoxime peak.
Table 1: System Suitability and Chromatographic Parameters
| Parameter | Ceftizoxime S-Oxide | Ceftizoxime (API) | Acceptance Criteria |
| Retention Time (tR) | ~3.2 min | ~4.8 min | N/A |
| Relative Retention Time (RRT) | 0.67 | 1.00 | N/A |
| Resolution (Rs) | - | 4.5 | Rs > 2.0 (Critical) |
| Tailing Factor (T) | 1.15 | 1.10 | T < 1.5 |
| Theoretical Plates (N) | > 5,000 | > 8,000 | N > 3,000 |
| LOD (µg/mL) | 0.05 | 0.08 | Signal-to-Noise ≥ 3 |
| LOQ (µg/mL) | 0.15 | 0.25 | Signal-to-Noise ≥ 10 |
Conclusion
By applying mechanistic principles of degradation chemistry and modern chromatographic theory, this protocol provides a highly reliable system for quantifying Ceftizoxime S-oxide. The shift to a 3.5 µm stationary phase combined with a tightly controlled pH 3.5 mobile phase ensures baseline resolution between the polar sulfoxide impurity and the parent compound. By utilizing a forced degradation step as an internal system suitability control, this self-validating setup guarantees analytical trustworthiness for quality control and stability testing in pharmaceutical development.
Sources
Application Note: High-Resolution LC-MS/MS Parameters for the Identification and Quantification of Ceftizoxime S-Oxide
[https://doi.org/10.1016/j.
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Introduction and Scientific Rationale
Ceftizoxime is a potent, third-generation parenteral cephalosporin antibiotic. During manufacturing, formulation, and prolonged storage, the active pharmaceutical ingredient (API) is highly susceptible to oxidative degradation. The primary degradation product is Ceftizoxime S-Oxide , formed via the oxidation of the sulfur atom within the dihydrothiazine ring of the cephalosporin core.
Accurate identification and quantification of this specific impurity are critical for ensuring drug safety, efficacy, and regulatory compliance. Because Ceftizoxime and its S-Oxide share similar structural backbones, conventional UV-based HPLC methods often suffer from co-elution and lack of specificity. This application note details a highly specific, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to isolate, identify, and quantify Ceftizoxime S-Oxide [1].
Causality in Method Development (E-E-A-T)
-
Chromatographic Selectivity: While C18 columns are standard for reversed-phase separations, a Phenyl column (e.g., XTerra Phenyl) is explicitly selected for this workflow. The π−π interactions between the phenyl stationary phase and the aminothiazole ring of ceftizoxime provide superior selectivity, resolving the closely eluting, highly polar S-oxide impurity from the parent API.
-
Mobile Phase pH: Cephalosporins are notoriously unstable in highly alkaline or strongly acidic environments. A mobile phase buffered with 10 mM ammonium acetate and adjusted to pH 4.5 with formic acid ensures the stability of the fragile β -lactam ring during the chromatographic run while providing an abundant proton source [M+H]+ for positive electrospray ionization (ESI+).
-
Fragmentation Mechanics: Upon collision-induced dissociation (CID), the protonated S-oxide ( m/z 400.0) undergoes characteristic cleavage of the β -lactam ring [2]. The primary transition ( m/z 400.0 → 243.0) represents the oxidized dihydrothiazine core, while the secondary transition ( m/z 400.0 → 167.0) corresponds to the cleaved aminothiazole side chain. Monitoring both transitions ensures absolute specificity and confirms the localization of the oxygen atom on the sulfur-containing core rather than the side chain.
Experimental Workflows and Pathways
LC-MS/MS analytical workflow for Ceftizoxime S-Oxide quantification.
Oxidative degradation pathway and CID fragmentation logic of Ceftizoxime S-Oxide.
Step-by-Step Methodology
Preparation of Standard and System Suitability Solutions
-
Stock Solution: Accurately weigh 10.0 mg of Ceftizoxime API and 1.0 mg of Ceftizoxime S-Oxide reference standard. Dissolve in 10 mL of 50:50 Methanol:Water (v/v) to yield a 1 mg/mL and 0.1 mg/mL stock, respectively.
-
Causality: Methanol is required for the initial solubilization to ensure complete dissolution of the crystalline API.
-
-
Working Solution: Dilute the stock solutions with Mobile Phase A to a final concentration of 100 ng/mL for Ceftizoxime and 10 ng/mL for the S-Oxide.
-
Causality: Final dilution in the aqueous Mobile Phase A prevents solvent-effect peak distortion (peak broadening) during injection.
-
Biological Sample Extraction (If applicable for in-vivo stability)
-
Aliquot 100 µL of human serum or plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold Acetonitrile containing an appropriate internal standard (e.g., Cefotaxime).
-
Causality: The 1:3 ratio of aqueous sample to organic solvent efficiently precipitates plasma proteins (>95% efficiency) while maintaining the solubility of the polar cephalosporin analytes [1].
-
-
Vortex for 5 minutes at 2000 rpm, then centrifuge at 13,000 × g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an autosampler vial and dilute with 200 µL of HPLC-grade water to match the initial mobile phase conditions.
Liquid Chromatography Execution
-
Purge the LC pumps with Mobile Phase A (10 mM Ammonium Acetate, pH 4.5) and Mobile Phase B (Acetonitrile).
-
Equilibrate the Waters XTerra Phenyl column (4.6 × 50 mm, 5 µm) at 40°C for 15 minutes at initial gradient conditions (10% B).
-
Execute the gradient program detailed in Table 1 .
Mass Spectrometry Acquisition
-
Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode utilizing Positive Electrospray Ionization (ESI+).
-
Set the capillary voltage to 4.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.
-
Set the dwell time to 100 ms per transition to ensure a sufficient number of data points across the narrow chromatographic peaks (>15 points/peak).
-
Apply the optimized MRM parameters detailed in Table 2 .
Quantitative Data and Instrument Parameters
Table 1: Chromatographic Gradient Program
| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Phase |
| 0.0 | 0.5 | 90 | 10 | Equilibration |
| 1.0 | 0.5 | 90 | 10 | Isocratic Hold |
| 4.0 | 0.5 | 40 | 60 | Linear Gradient |
| 5.0 | 0.5 | 40 | 60 | High Organic Wash |
| 5.1 | 0.5 | 90 | 10 | Re-equilibration |
| 7.0 | 0.5 | 90 | 10 | End of Run |
Table 2: Optimized MRM Parameters for Ceftizoxime and Ceftizoxime S-Oxide
| Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | DP (V) | CE (V) | CXP (V) | Purpose |
| Ceftizoxime | 384.0 | 227.0 | 60 | 18 | 12 | Quantitation |
| Ceftizoxime | 384.0 | 156.0 | 60 | 25 | 10 | Confirmation |
| Ceftizoxime S-Oxide | 400.0 | 243.0 | 65 | 15 | 14 | Quantitation |
| Ceftizoxime S-Oxide | 400.0 | 167.0 | 65 | 25 | 10 | Confirmation |
(DP = Declustering Potential, CE = Collision Energy, CXP = Collision Cell Exit Potential)
System Suitability & Self-Validation Criteria
To ensure the protocol acts as a self-validating system, the following criteria must be met prior to batch analysis:
-
Isotopic Pattern Verification: The mass spectrometer must confirm the characteristic isotopic distribution of the sulfur atoms (M+2 peak at ~9% abundance relative to the monoisotopic mass) to validate the presence of the intact cephalosporin core.
-
Chromatographic Resolution ( Rs ): The resolution between Ceftizoxime and Ceftizoxime S-Oxide must be ≥2.0 . If Rs<2.0 , column stationary phase degradation or mobile phase pH drift is indicated, and the run must be halted.
-
Ion Ratio Stability: The ratio of the quantitation ion to the confirmation ion for both analytes must remain within ±15% of the established reference standard ratio to rule out matrix interference.
References
-
Title: Validation and Application of an LC–MS-MS Method for the Determination of Ceftizoxime in Human Serum and Urine Source: Journal of Chromatographic Science URL: [Link]
-
Title: Characterization of impurities in cefpodoxime proxetil using LC–MSn Source: Journal of Pharmaceutical Analysis URL: [Link]
Application Note: Optimizing UV Detection for Accurate Quantification of Ceftizoxime and its S-Oxide Metabolite
Introduction: The Imperative for Precise Ceftizoxime and S-Oxide Quantification
Ceftizoxime is a third-generation cephalosporin antibiotic revered for its broad-spectrum activity against a variety of bacterial pathogens.[1][2] In the realm of drug development and clinical pharmacology, the precise quantification of a parent drug and its metabolites is paramount for characterizing its pharmacokinetic profile, ensuring therapeutic efficacy, and monitoring for potential toxicity. The S-oxide of ceftizoxime is a notable metabolite, and the ability to distinguish and accurately measure both the parent compound and this metabolite is crucial for a comprehensive understanding of the drug's behavior in biological systems.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on selecting the optimal UV detection wavelength for the simultaneous quantification of ceftizoxime and ceftizoxime S-oxide using spectrophotometric methods, particularly in conjunction with High-Performance Liquid Chromatography (HPLC). We will delve into the principles of UV spectroscopy, provide a step-by-step protocol for determining the maximum absorption wavelengths (λmax) of both analytes, and discuss the rationale for selecting a wavelength that ensures sensitivity and specificity.
The Principle of UV-Vis Spectrophotometry in Analyte Quantification
UV-Visible spectrophotometry is a widely utilized analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a substance.[3][4] The fundamental principle governing this technique is the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.[3][5]
The selection of an appropriate wavelength for quantification is arguably the most critical parameter in developing a robust spectrophotometric or HPLC-UV method.[5][6] The ideal wavelength should offer high sensitivity for the analyte of interest while minimizing interference from other components in the sample matrix. For the simultaneous analysis of a parent drug and its metabolite, the choice of wavelength becomes more complex, often requiring a compromise to achieve acceptable sensitivity for both compounds.
Reported UV Detection Wavelengths for Ceftizoxime
A review of the scientific literature reveals a range of UV wavelengths employed for the detection of ceftizoxime, highlighting the method-dependent nature of this parameter. Commonly reported wavelengths include:
| Reported Wavelength | Analytical Method | Reference |
| 254 nm | HPLC | [7] |
| 262 nm | HPLC | |
| 270 nm | RP-HPLC | [8] |
| 298 nm | UV-Vis Spectrophotometry | [9][10] |
| 310 nm | HPLC | [1][3] |
This variability underscores the importance of empirically determining the optimal wavelength for a specific analytical method and instrumentation.
Protocol for Determining Optimal UV Detection Wavelength
The following protocol provides a systematic approach to determine the λmax of both ceftizoxime and ceftizoxime S-oxide, enabling an informed decision on the most suitable wavelength for their simultaneous quantification.
Materials and Reagents
-
Ceftizoxime reference standard
-
Ceftizoxime S-oxide reference standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Phosphate buffer (or other appropriate solvent compatible with your analytical method)
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes
Experimental Workflow
Caption: Workflow for Determining the Optimal UV Detection Wavelength.
Step-by-Step Methodology
1. Preparation of Stock Solutions:
- Accurately weigh and dissolve the ceftizoxime and ceftizoxime S-oxide reference standards in a suitable solvent (e.g., methanol or water) to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).
- Ensure complete dissolution, using sonication if necessary.
2. Preparation of Working Standards:
- From the stock solutions, prepare individual working standard solutions of a lower concentration (e.g., 10 µg/mL) by diluting with the same solvent or your intended HPLC mobile phase.
3. UV-Vis Spectrophotometer Setup:
- Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable baseline.
- Set the scanning range from 200 nm to 400 nm.
4. Blank Measurement:
- Fill a clean quartz cuvette with the solvent used to prepare the working standards. This will serve as the blank.
- Place the blank cuvette in the spectrophotometer and perform a baseline correction.
5. Spectral Acquisition of Ceftizoxime:
- Rinse a clean quartz cuvette with the ceftizoxime working standard solution and then fill it.
- Place the cuvette in the spectrophotometer and acquire the UV absorption spectrum from 200 nm to 400 nm.
- Identify the wavelength at which the maximum absorbance occurs (λmax).
6. Spectral Acquisition of Ceftizoxime S-Oxide:
- Repeat step 5 using the ceftizoxime S-oxide working standard solution.
- Identify the λmax for ceftizoxime S-oxide.
7. Data Analysis and Wavelength Selection:
- Overlay the two absorption spectra to visually inspect the absorbance characteristics of both compounds.
- Scenario 1: Similar λmax: If both compounds exhibit a λmax at or near the same wavelength, this wavelength is the ideal choice for simultaneous quantification.
- Scenario 2: Different λmax: If the λmax values are significantly different, a compromise wavelength must be chosen. Consider the following:
- Isosbestic Point: An isosbestic point is a wavelength at which two or more species have the same molar absorptivity. If an isosbestic point exists and provides adequate sensitivity, it can be an excellent choice for quantification as the total absorbance will be directly proportional to the total concentration of the two species.
- λmax of the Primary Analyte: If one compound is of primary interest or is present at a much lower concentration, selecting its λmax may be necessary to achieve the required sensitivity.
- Wavelength with Acceptable Absorbance for Both: Choose a wavelength where both compounds have a reasonable and reproducible absorbance, even if it is not the λmax for either.
- Use of a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: For HPLC analysis, a DAD/PDA detector is highly recommended.[11] This detector acquires the entire UV-Vis spectrum at each point in the chromatogram, allowing for the selection of the optimal wavelength for each peak post-run and also for peak purity analysis.
Data Presentation and Interpretation
The experimentally determined λmax values should be tabulated for clarity.
| Compound | Solvent | Determined λmax (nm) |
| Ceftizoxime | [Specify Solvent] | [Enter Value] |
| Ceftizoxime S-Oxide | [Specify Solvent] | [Enter Value] |
A graphical representation of the overlaid UV spectra is essential for visualizing the absorbance profiles and aiding in the selection of the optimal wavelength.
Trustworthiness and Method Validation
Once a detection wavelength is selected, it is crucial to validate the analytical method according to the International Council for Harmonisation (ICH) guidelines. This includes, but is not limited to, assessing the method's linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) at the chosen wavelength.
Conclusion
The selection of an appropriate UV detection wavelength is a critical step in the development of a reliable method for the quantification of ceftizoxime and its S-oxide metabolite. While literature provides a range of previously used wavelengths, an empirical determination of the λmax for both compounds under the specific experimental conditions is the most robust approach. By following the detailed protocol outlined in this application note, researchers can confidently select a wavelength that ensures the accuracy, sensitivity, and specificity of their analytical method, thereby generating high-quality data for pharmacokinetic studies and drug development programs.
References
- Lebel, M., Ericson, J. F., & Pitkin, D. H. (n.d.). Improved High-Performance Liquid Chromatographic (HPLC) Assay Method for Ceftizoxime. Journal of Pharmaceutical Sciences.
-
Greentech, P. (2016, July 18). How to select wavelength in hplc method development? ResearchGate. Retrieved from [Link]
-
Juniper Publishers. (2024, December 10). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Retrieved from [Link]
-
Bacchu, M. S., et al. (n.d.). Concentration vs. absorbance of ceftizoxime. ResearchGate. Retrieved from [Link]
-
SciSpace. (2011, September 6). Photodiode Array Detection in Clinical Applications; Quantitative Analyte Assay Advantages, Limitations and Disadvantages. Retrieved from [Link]
-
PubMed. (2007, January 15). Simultaneous determination of cefazolin or ceftizoxime in presence of ascorbic acid from pharmaceutical formulation and human serum by RP-HPLC. Retrieved from [Link]
-
(2025, November 28). The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. Retrieved from [Link]
-
Impactfactor. (2015, October 15). Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. Retrieved from [Link]
- Jane, J., Subrahmanyam, E. V. S., & Sathyanarayana, D. (n.d.). HPLC Analysis of Ceftriaxone and Ceftizoxime. Asian Journal of Chemistry.
-
Bacchu, M. S., et al. (n.d.). Ceftizoxime loaded ZnO/l-cysteine based an advanced nanocarrier drug for growth inhibition of Salmonella typhimurium. PMC. Retrieved from [Link]
-
McCormick, E. M., Echols, R. M., & Rosano, T. G. (1984). Liquid chromatographic assay of ceftizoxime in sera of normal and uremic patients. Antimicrobial Agents and Chemotherapy, 25(3), 336-338. Retrieved from [Link]
-
PubChem. (n.d.). Ceftizoxime. Retrieved from [Link]
-
Wikipedia. (n.d.). Ceftizoxime. Retrieved from [Link]
Sources
- 1. science.valenciacollege.edu [science.valenciacollege.edu]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. academics.su.edu.krd [academics.su.edu.krd]
- 8. Determination of (a) Wavelength of maximum absorbance (λmax) and (b) Absorptivity coefficient of Paracetamol. | DOCX [slideshare.net]
- 9. Spectrophotometric Determination of Drugs: Techniques and Best Practices | TIJER - INTERNATIONAL RESEARCH JOURNAL [tijer.org]
- 10. pennwest.edu [pennwest.edu]
- 11. agilent.com [agilent.com]
High-Resolution Mass Spectrometry (HRMS) for the Structural Elucidation of Ceftizoxime Degradation Products
Application Note & Protocol Guide Prepared for Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary & Scientific Rationale
Ceftizoxime is a third-generation parenteral cephalosporin antibiotic characterized by an aminothiazole ring and a methoxyimino group, which confer broad-spectrum antibacterial activity and resistance to many β -lactamases. However, the highly strained four-membered β -lactam ring makes the active pharmaceutical ingredient (API) inherently susceptible to chemical degradation under environmental, physiological, and manufacturing stresses [4].
Regulatory frameworks (such as ICH Q3A/Q3B) mandate the rigorous identification of degradation products (DPs) that exceed safety thresholds. High-Resolution Mass Spectrometry (HRMS), specifically Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS), is the gold standard for this task. By providing sub-5 ppm mass accuracy and isotopic fidelity, HRMS enables the derivation of exact elemental compositions. Furthermore, tandem mass spectrometry (MS/MS) provides the fragmentation data necessary to pinpoint the exact site of molecular modification [1, 2].
Causality in Degradation: The primary degradation pathway of Ceftizoxime is the nucleophilic attack on the β -lactam carbonyl carbon. Water or hydroxide ions readily open this ring, yielding a biologically inactive hydrolysis product (+18 Da). Secondary degradation events often follow, such as decarboxylation (-44 Da) of the newly formed acidic moiety, or the release of hydrogen sulfide under extreme alkaline or enzymatic conditions [3]. Oxidative stress typically targets the sulfur atoms in the cephem nucleus or the aminothiazole ring, resulting in sulfoxides (+16 Da).
Self-Validating Experimental Workflow
To ensure that the observed degradation products are true reflections of the API's instability and not artifacts of sample preparation, this protocol employs a self-validating system . This includes immediate chemical neutralization to arrest degradation at specific time points, and parallel blank-matrix stress testing to subtract background interferences.
2.1. Forced Degradation Protocol
-
API Stock Preparation: Dissolve Ceftizoxime sodium reference standard in 50% methanol/water to a concentration of 1.0 mg/mL.
-
Acidic Stress: Transfer 1.0 mL of the API stock to a glass vial. Add 1.0 mL of 0.1 M HCl. Incubate at 60°C for 2 hours.
-
Self-Validation Step: Immediately upon removal from heat, add 1.0 mL of 0.1 M NaOH to neutralize the solution. This halts the hydrolysis, ensuring the degradation profile represents exactly 2 hours of stress.
-
-
Alkaline Stress: Transfer 1.0 mL of the API stock to a vial. Add 1.0 mL of 0.1 M NaOH. Incubate at room temperature for 30 minutes ( β -lactams degrade exceptionally fast in base). Neutralize immediately with 1.0 mL of 0.1 M HCl.
-
Oxidative Stress: Mix 1.0 mL of API stock with 1.0 mL of 3% H2O2 . Incubate at room temperature for 2 hours.
-
Thermal & Photolytic Stress: Expose 1.0 mL of the API stock to 80°C for 24 hours (Thermal) and 1.2 million lux hours of UV/Vis light (Photolytic) in a photostability chamber.
-
Blank Subtraction: Subject the 50% methanol/water diluent (without API) to the exact same five stress and neutralization conditions. Any peaks appearing in both the sample and the blank are excluded from the final analysis.
-
Final Dilution: Dilute all neutralized samples with Mobile Phase A to a final theoretical API concentration of 100 µg/mL prior to injection.
2.2. UPLC-Q-TOF-MS Analytical Conditions
-
Chromatographic Separation:
-
Column: C18 Reversed-Phase (100 mm × 2.1 mm, 1.7 µm). Causality: The sub-2 µm particle size provides high theoretical plate counts, which is critical for resolving closely eluting isomeric degradation products (e.g., diastereomeric sulfoxides).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Promotes protonation for ESI+).
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Gradient: 5% B hold for 1 min, ramp to 60% B over 15 min, flush at 95% B for 3 min, re-equilibrate at 5% B for 4 min. Flow rate: 0.3 mL/min.
-
-
Mass Spectrometry Parameters:
-
Ionization: Electrospray Ionization in positive mode (ESI+).
-
Source Parameters: Capillary voltage at 3.5 kV; Source temperature at 120°C; Desolvation gas at 400°C (800 L/h).
-
Acquisition Mode: Data-Dependent Acquisition (DDA). Full scan m/z 100–1000. The top 3 most intense ions are selected for MS/MS with a collision energy ramped from 15 eV to 35 eV.
-
Data Presentation & Mechanistic Elucidation
The high mass accuracy of the Q-TOF system (< 5 ppm error) allows for the unambiguous assignment of elemental formulas to the degradation products.
Table 1: HRMS Data Summary of Ceftizoxime and Major Degradation Products (ESI+)
| Compound | Degradation Pathway | Elemental Formula | Theoretical m/z [M+H]+ | Observed m/z [M+H]+ | Mass Error (ppm) |
| API | Parent Drug | C13H13N5O5S2 | 384.0436 | 384.0441 | +1.3 |
| DP-1 | Base/Acid Hydrolysis | C13H15N5O6S2 | 402.0541 | 402.0535 | -1.5 |
| DP-2 | Hydrolysis + Decarboxylation | C12H15N5O4S2 | 358.0643 | 358.0648 | +1.4 |
| DP-3 | S-Oxidation | C13H13N5O6S2 | 400.0385 | 400.0392 | +1.7 |
Structural Elucidation via MS/MS: Upon collision-induced dissociation (CID), intact Ceftizoxime yields a characteristic fragment at m/z 167.0, corresponding to the cleavage of the aminothiazole-methoxyimino side chain [2]. In the MS/MS spectra of DP-1 and DP-2 , this m/z 167.0 fragment remains highly abundant. Causality: The preservation of this fragment proves that the side chain is highly stable under hydrolytic stress, thereby localizing the +18 Da (addition of H2O ) and subsequent -44 Da (loss of CO2 ) structural modifications entirely to the cephem core—specifically the opening of the β -lactam ring.
Analytical Workflow & Degradation Pathway Visualization
Fig 1: LC-HRMS analytical workflow and primary degradation pathways of Ceftizoxime.
Conclusion
The application of UPLC-Q-TOF-MS provides a robust, self-validating framework for the structural elucidation of Ceftizoxime degradation products. By combining strict forced degradation controls (neutralization and blank subtraction) with high-resolution exact mass and MS/MS fragmentation, analytical scientists can confidently map the degradation pathways of complex β -lactam antibiotics, ensuring compliance with stringent pharmaceutical quality standards.
References
-
Title: Structural identification and characterization of impurities in ceftizoxime sodium Source: ResearchGate URL: [Link]
-
Title: Validation and Application of an LC–MS-MS Method for the Determination of Ceftizoxime in Human Serum and Urine Source: Oxford Academic (Journal of Chromatographic Science) URL: [Link]
-
Title: Chemiluminescence Detection of Hydrogen Sulfide Release by β -Lactamase-Catalyzed β -Lactam Biodegradation: Unprecedented Pathway for Monitoring β -Lactam Antibiotic Bacterial Resistance Source: ACS Publications (Bioconjugate Chemistry) URL: [Link]
-
Title: Stability of β -lactam antibiotics in bacterial growth media Source: NIH (PLoS One) URL: [Link]
Application Note: Protocol for Forced Degradation Studies of Ceftizoxime
Introduction & Regulatory Rationale
Ceftizoxime is a third-generation cephalosporin antibiotic characterized by its broad-spectrum efficacy against Gram-negative and anaerobic bacteria. Due to the inherent chemical lability of its highly strained β-lactam ring and methoxyimino group, developing a robust, stability-indicating method (SIM) is critical for drug formulation and shelf-life determination.
According to the [ICH Q1A(R2) guidelines][1], a compliant forced degradation study must subject the Active Pharmaceutical Ingredient (API) to hydrolytic (acid/base), oxidative, thermal, and photolytic stress. The fundamental objective is not to completely destroy the molecule, but to achieve a target degradation of 5–20% [1]. This specific window provides a self-validating system: it generates sufficient primary degradation products to evaluate the analytical method's resolving power without producing secondary, clinically irrelevant degradants that obscure the primary degradation pathways.
Mechanistic Pathways of Ceftizoxime Degradation
Understanding the structural vulnerabilities of Ceftizoxime is essential for predicting degradation behavior and designing appropriate chromatographic conditions.
-
Hydrolysis (Acid/Base): The four-membered β-lactam ring is highly susceptible to nucleophilic attack. Base-catalyzed hydrolysis is particularly rapid, leading to the opening of the β-lactam ring, followed by decarboxylation and C-C bond cleavage[2]. These ring-opening products form the bulk of hydrolytic impurities[3].
-
Oxidation: The sulfur atom within the dihydrothiazine ring is prone to S-oxidation, forming sulfoxide derivatives. Under severe oxidative or enzymatic degradation, the breakdown of Ceftizoxime can result in the formation of unstable RSH functional groups, eventually leading to the generation and release of hydrogen sulfide ( H2S )[4].
-
Thermal & Photolytic Stress: Exposure to heat or light primarily drives the syn/anti isomerization of the methoxyimino group. Prolonged thermal stress can also induce intermolecular reactions, resulting in the formation of Ceftizoxime dimers[3].
Fig 1. Mechanistic degradation pathways of Ceftizoxime under ICH Q1A(R2) stress conditions.
Experimental Protocol: Self-Validating Forced Degradation
To ensure trustworthiness, this protocol incorporates quenching (neutralization) and mass balance evaluation . Quenching stops the degradation at exact time points, ensuring reproducibility. Mass balance (summing the peak areas of the remaining API and all degradants) must approximate 100% of the initial API peak area to validate that no volatile or non-UV-absorbing degradants are missed.
Reagent & Sample Preparation
-
Diluent: Prepare a mixture of Water:Acetonitrile (80:20, v/v).
-
API Stock Solution: Accurately weigh 10 mg of Ceftizoxime standard and dissolve in 10 mL of diluent to achieve a concentration of 1.0 mg/mL .
Step-by-Step Stress Methodologies
Note: The times listed below are empirical starting points. Because β-lactams degrade aggressively in alkaline environments, base hydrolysis requires significantly shorter exposure times than thermal or oxidative stress.
-
Acid Degradation: Transfer 5 mL of API stock to a flask. Add 5 mL of 0.1 N HCl . Incubate at 25∘C for 4 hours. Quenching: Neutralize with 5 mL of 0.1 N NaOH before HPLC injection.
-
Base Degradation: Transfer 5 mL of API stock to a flask. Add 5 mL of 0.1 N NaOH . Incubate at 25∘C for exactly 1 hour (monitor closely). Quenching: Neutralize with 5 mL of 0.1 N HCl .
-
Oxidative Degradation: Transfer 5 mL of API stock to a flask. Add 5 mL of 3% H2O2 . Incubate at 25∘C in the dark for 24 hours.
-
Thermal Degradation: Place solid Ceftizoxime powder in a sealed glass vial. Heat in an oven at 60∘C for 7 days. Reconstitute to 1.0 mg/mL using the diluent prior to analysis.
-
Photolytic Degradation: Expose solid Ceftizoxime powder to UV/Vis light targeting an overall illumination of ≥1.2×106 lux hours and an integrated near-UV energy of ≥200 W⋅h/m2 as per [ICH Q1B guidelines][5].
Fig 2. Step-by-step forced degradation and analytical workflow for Ceftizoxime.
Analytical Methodology (UHPLC-PDA-MS)
To confidently separate degradation products from the main drug peak[1], use an ultra-high-performance liquid chromatography (UHPLC) system coupled with a Photodiode Array (PDA) and Mass Spectrometer (MS).
-
Column: C18, 100 mm×2.1 mm , particle size.
-
Mobile Phase A: 0.05 M Ammonium acetate buffer (adjusted to pH 5.0 with acetic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 5% B to 60% B over 15 minutes.
-
Flow Rate: 0.3 mL/min .
-
Detection: PDA at 254 nm (for peak purity analysis) and ESI-MS in positive ion mode (for structural elucidation of isomers and dimers)[3].
Data Presentation: Expected Degradation Profile
The following table summarizes the expected quantitative outcomes based on the empirical vulnerabilities of the Ceftizoxime molecule.
| Stress Condition | Reagent / Environment | Exposure Time | Expected Degradation (%) | Major Identified Degradants |
| Acidic | 0.1 N HCl at 25∘C | 4 Hours | 10 - 15% | Decarboxylated fragments, Ring-opened products |
| Basic | 0.1 N NaOH at 25∘C | 1 Hour | 15 - 20% | β-lactam ring-opened products (Rapid formation) |
| Oxidative | 3% H2O2 at 25∘C | 24 Hours | 8 - 12% | Ceftizoxime sulfoxides, RSH derivatives |
| Thermal | 60∘C (Solid State) | 7 Days | 5 - 10% | Ceftizoxime dimers, anti-isomers |
| Photolytic | UV/Vis Light | 1.2M lux hours | 5 - 8% | anti-isomers (Methoxyimino shift) |
Table 1. Summary of forced degradation conditions, target degradation percentages, and primary degradation products for Ceftizoxime.
Conclusion
Executing a forced degradation study on Ceftizoxime requires precise control over stress conditions due to the hyper-reactivity of the β-lactam ring in alkaline environments. By strictly adhering to the 5–20% degradation target[1], neutralizing samples to halt degradation kinetics, and utilizing a high-resolution UHPLC-PDA-MS setup, scientists can establish a highly reliable, stability-indicating method. This ensures regulatory compliance and accurate shelf-life predictions for Ceftizoxime formulations.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. EPS restructuring-linked fate of ceftizoxime in nitrifying sludge: degradation pathways, microbial adaptation and toxicity reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impurity Profile Study of Ceftizoxime Sodium for Injection [journal11.magtechjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. database.ich.org [database.ich.org]
Application Note: Advanced Isolation and Purification Techniques for Ceftizoxime S-Oxide
Executive Summary
Ceftizoxime S-oxide (also known as Ceftizoxime Impurity 17, CAS 79226-66-7) is a highly polar, zwitterionic compound that emerges both as an oxidative degradation product and a critical synthetic intermediate in cephalosporin manufacturing[1]. In industrial synthesis, the controlled oxidation of the dihydrothiazine ring to a sulfoxide is a proven strategy to isomerize unwanted Δ2-cephem esters back to the active Δ3-cephem configuration[2]. However, isolating this intermediate from crude reaction mixtures presents significant challenges due to the thermodynamic instability of the β-lactam ring and the molecule's high hydrophilicity. This application note details a self-validating, two-phase protocol utilizing macroporous resin chromatography and isoelectric crystallization to achieve >98% purity.
Physicochemical Profiling & Causality Analysis
To design a robust isolation strategy, the physicochemical properties of the target molecule must dictate the experimental parameters. Traditional liquid-liquid extraction is ineffective for cephalosporin sulfoxides due to their high polarity and poor partitioning into organic solvents[3].
-
Zwitterionic Nature & Isoelectric Point: Ceftizoxime S-oxide contains both a basic aminothiazole ring and an acidic carboxylic acid moiety. Its predicted pKa is approximately 3.15 ± 0.40[1]. At this specific pH, the molecule reaches its isoelectric point (net charge of zero), minimizing its aqueous solubility and driving precipitation.
-
β-Lactam Instability: The four-membered β-lactam core is highly susceptible to nucleophilic attack and thermal degradation[4]. Consequently, all concentration steps must be performed under high vacuum to keep temperatures strictly below 30 °C, and extreme pH environments must be avoided during the initial quenching phase.
-
Resin Selectivity: Because the S-oxide is highly hydrophilic, non-ionic styrene-divinylbenzene macroporous resins (e.g., Diaion HP-20) are utilized. The resin relies on Van der Waals interactions to temporarily bind the cephalosporin core, allowing inorganic salts and highly polar reaction byproducts to be washed away before gradient elution.
Experimental Workflow
Workflow for the isolation and purification of Ceftizoxime S-Oxide from crude reaction mixtures.
Protocol 1: Reaction Quenching and Primary Enrichment
Objective: Neutralize the oxidative reaction mixture and desalt the crude product using solid-phase extraction.
-
Thermal Quenching: Immediately transfer the crude oxidation reaction mixture to a jacketed reactor chilled to 0–5 °C.
-
Causality: Lowering the temperature halts further oxidation (preventing sulfone formation) and stabilizes the β-lactam ring against hydrolysis.
-
-
pH Neutralization: Slowly add cold 5% aqueous sodium bicarbonate ( NaHCO3 ) under continuous overhead stirring until the pH stabilizes between 6.5 and 7.0.
-
Causality: Neutralizing the mixture prevents acid-catalyzed degradation of the methoxyimino group and ensures the molecule is ionized for optimal loading onto the resin.
-
-
Resin Loading: Load the neutralized aqueous mixture onto a pre-conditioned Diaion HP-20 macroporous resin column at a flow rate of 1–2 bed volumes (BV) per hour.
-
Desalting & Elution: Wash the column with 3 BV of purified water (0–5 °C) to elute inorganic salts. Begin a step gradient elution using 5% to 15% ethanol in water.
-
Self-Validation: Monitor the effluent using an inline UV detector at 254 nm. Collect fractions exhibiting UV absorbance and verify the presence of the S-oxide via TLC (Silica gel, mobile phase: Ethyl Acetate/Methanol/Water). Pool the confirmed fractions.
-
Protocol 2: High-Purity Isolation via Isoelectric Crystallization
Objective: Isolate the pure Ceftizoxime S-oxide solid by exploiting its isoelectric point.
-
Low-Temperature Concentration: Transfer the pooled resin fractions to a rotary evaporator. Concentrate the solution to approximately 20% of its original volume under high vacuum (< 50 mbar) with the water bath strictly maintained below 30 °C.
-
Causality: The S-oxide is highly sensitive to heat; exceeding 30 °C will trigger thermal opening of the β-lactam ring, resulting in irreversible polymeric degradation[4].
-
-
Isoelectric Precipitation: Transfer the concentrated aqueous solution to a crystallizer maintained at 2–5 °C. Under moderate stirring (150 rpm), add 1 M Hydrochloric Acid (HCl) dropwise until the pH reaches exactly 3.15 ± 0.05.
-
Causality: As the solution approaches the pKa of 3.15[1], the Ceftizoxime S-oxide reaches its isoelectric point. The net-zero charge eliminates electrostatic repulsion between molecules, allowing robust intermolecular hydrogen bonding and subsequent crystal lattice formation.
-
-
Aging and Harvesting: Allow the suspension to age for 4 hours at 2 °C to maximize crystal size and yield. Harvest the crystals via vacuum filtration.
-
Washing and Drying: Wash the filter cake first with a minimal volume of ice-cold water (to remove residual HCl), followed by cold acetone (to displace water and facilitate drying). Dry the solid in a vacuum desiccator over P2O5 at room temperature for 24 hours.
Quantitative Data & In-Process Monitoring Summary
To ensure a self-validating system, the following quantitative parameters must be strictly monitored throughout the isolation process.
| Process Step | Parameter Monitored | Target / Value | Analytical Technique | Causality / Purpose |
| Molecule Profile | Molecular Weight | 399.4 g/mol | Mass Spectrometry | Verifies the addition of oxygen (S=O) to the parent mass[1]. |
| Molecule Profile | Predicted Density | 2.03 ± 0.1 g/cm³ | Pycnometry | Physical characterization of the isolated solid[1]. |
| Quenching | Mixture pH | 6.5 – 7.0 | Calibrated pH Meter | Prevents acid-catalyzed hydrolysis prior to resin loading. |
| Concentration | Bath Temperature | < 30 °C | Thermocouple | Prevents thermal degradation of the β-lactam core[4]. |
| Crystallization | Isoelectric pH | 3.15 ± 0.05 | Calibrated pH Meter | Drives the zwitterion to a net-zero charge to force precipitation[1]. |
| Final Product | Chemical Purity | > 98.0% | Reverse-Phase HPLC | Ensures suitability for downstream isomer conversion or use as an analytical standard. |
Sources
- 1. Ceftizoxime S-Oxide Impurity | 79226-66-7 [chemicalbook.com]
- 2. US7064198B2 - Method for preparation of cefuroxime axetil - Google Patents [patents.google.com]
- 3. Recent Advances in Bioanalysis of Cephalosporins Toward Green Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8871927B2 - Method for purifying Ceftizoxime sodium - Google Patents [patents.google.com]
Application Note: Advanced NMR Spectroscopy Analysis for the Structural Elucidation of Ceftizoxime S-Oxide
Introduction & Clinical Context
Ceftizoxime is a potent, third-generation parenteral cephalosporin antibiotic characterized by its broad-spectrum efficacy against both Gram-positive and Gram-negative pathogens. Its molecular architecture includes a 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido side chain at the 7 β -position of the cephem nucleus, which confers exceptional resistance to β -lactamases[1].
During the synthesis, formulation, and storage of the active pharmaceutical ingredient (API), the nucleophilic sulfur atom within the 5-thia-1-azabicyclo[4.2.0]oct-2-ene core is highly susceptible to degradation. Exposure to trace hydroperoxides or atmospheric oxygen leads to the formation of2[2]. Regulatory guidelines (such as ICH Q3A/B) mandate the rigorous identification and quantification of such degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical tool for distinguishing this oxidized impurity from the parent API without the need for destructive ionization techniques[3].
Mechanistic Causality of S-Oxidation & NMR Anisotropy
To accurately interpret the NMR spectra, one must understand the physical chemistry governing the molecule's structural transformation.
-
Causality of Oxidation Stereoselectivity: The thioether sulfur at position 5 of the cephalosporin core is electron-rich. When attacked by electrophilic oxygen species, the oxidation predominantly yields the thermodynamically stable β -sulfoxide. The V-shaped fold of the bicyclic cephem nucleus sterically shields the α -face, forcing the incoming oxygen atom into a pseudo-axial β -position.
-
Causality of NMR Chemical Shifts: The formation of the S=O bond introduces a strong magnetic dipole and significant electron-withdrawing inductive effects. Because the β -sulfoxide oxygen is pseudo-axial, it sits in close spatial proximity to the C-6 β -proton and the C-4 methylene protons. The magnetic anisotropy of the S=O group heavily deshields these specific protons. Consequently, the C-6 methine proton and C-4 methylene protons experience a dramatic downfield shift in the 1 H NMR spectrum, serving as the primary diagnostic markers for Impurity 17[4].
Experimental Workflow & Protocol
This protocol is designed as a self-validating system to ensure high-fidelity structural elucidation.
Step 1: Sample Preparation & Solvent Selection
-
Procedure: Dissolve 15 mg of the isolated impurity (or API for comparison) in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
-
Causality of Solvent Choice: Ceftizoxime sodium is a highly polar salt, rendering it insoluble in non-polar solvents like CDCl 3 . While D 2 O provides excellent solubility, it induces rapid deuterium exchange with the thiazole amine (-NH 2 ) and the amide (-NH-) protons. Erasing these protons destroys the critical scalar coupling networks needed for 2D HMBC correlations. DMSO- d6 strongly solvates the API via hydrogen bonding while preserving these exchangeable protons, allowing for complete structural mapping.
Step 2: Instrument Calibration & Tuning
-
Procedure: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO- d6 . Tune and match the probe to the exact impedance of the sample. Set the probe temperature strictly to 298 K.
-
Causality of Temperature Control: Amide (-NH-) chemical shifts are highly temperature-dependent due to changes in hydrogen bonding dynamics. Fluctuating temperatures will cause the amide doublet (~9.61 ppm) to drift, confounding comparative analysis between the API and the impurity.
Step 3: Acquisition & Self-Validation
-
Procedure: Acquire a standard 1D 1 H spectrum (ns = 16, d1 = 2.0s).
-
Self-Validation Checkpoint: Before proceeding to time-consuming 13C or 2D acquisitions, process the 1 H spectrum and check the integration ratio of the methoxyimino protons (-OCH 3 , ~3.84 ppm) to the thiazole proton (~6.73 ppm). The ratio must be exactly 3:1 . Any deviation indicates co-eluting impurities or API degradation during sample prep, invalidating the sample and requiring a fresh preparation.
-
Advanced Acquisition: Proceed to acquire 13 C NMR, 1 H- 1 H COSY, 1 H- 13 C HSQC (for direct C-H correlations), and 1 H- 13 C HMBC (to confirm the linkage of the side chain to the cephem core).
Quantitative Data Presentation
The table below summarizes the diagnostic 1 H NMR shifts used to differentiate the parent Ceftizoxime API from its S-Oxide degradation product[4].
| Proton Position | Ceftizoxime (Parent) δ (ppm) | Ceftizoxime S-Oxide δ (ppm) | Multiplicity | Causality of Shift / Structural Note |
| C-4 Methylene (-CH 2 -) | 3.34 - 3.66 | 3.75 - 4.05 | m → ABq | Anisotropic deshielding by adjacent S=O dipole; restricted flexibility resolves the AB quartet. |
| C-6 Methine (-CH-) | 5.09 | ~5.45 | d, J=4.8 Hz | Direct proximity to the pseudo-axial β -sulfoxide oxygen causes strong deshielding. |
| C-7 Methine (-CH-) | 5.81 | ~5.95 | dd, J=4.8,8.4 Hz | Inductive electron withdrawal propagated through the bicyclic ring. |
| Methoxyimino (-OCH 3 ) | 3.84 | 3.85 | s | Distant from the oxidation site; remains static. |
| Thiazole (-CH=) | 6.73 | 6.75 | s | Distant from the oxidation site; remains static. |
| Amine (-NH 2 ) | 7.23 | 7.26 | s (broad) | Minimal effect; preserved successfully by using DMSO- d6 . |
| Amide (-NH-) | 9.61 | ~9.82 | d, J=8.4 Hz | Slight deshielding resulting from the conformational rigidification of the cephem core. |
Analytical Workflow Visualization
Analytical workflow detailing the degradation of Ceftizoxime to its S-Oxide and NMR elucidation.
References
- Source: nih.
- Title: Method for purifying Ceftizoxime sodium - US8871927B2 Source: Google Patents URL
- Title: Ceftizoxime Impurity 17 (Ceftizoxime S-Oxide)
- Title: Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques Source: Pharmachitchat URL
Sources
Troubleshooting & Optimization
Technical Support Center: Minimizing Ceftizoxime S-Oxide Formation in Analytical Sample Preparation
Welcome to the Technical Support Center for Ceftizoxime handling and analysis. This guide is designed for analytical chemists, pharmacologists, and drug development professionals who require high-fidelity sample preparation protocols to prevent the oxidative degradation of Ceftizoxime into its S-oxide derivative.
Mechanistic FAQ: Understanding Ceftizoxime Degradation
Q: What is the chemical basis for Ceftizoxime S-oxide formation during sample preparation? A: Ceftizoxime is a third-generation cephalosporin containing a 5-thia-1-azabicyclo[4.2.0]oct-2-ene core. The thioether sulfur atom within this fused beta-lactam ring is highly electron-rich and susceptible to electrophilic attack. During sample preparation, exposure to dissolved oxygen, trace peroxides in aged organic solvents (e.g., acetonitrile or ethers), or photo-irradiation oxidizes this sulfur atom. This yields Ceftizoxime S-oxide, officially classified as Impurity 17 (CAS 79226-66-7) 1. This specific degradation pathway is a primary cause of assay failure during structural characterization and quality control 2.
Q: How do pH and temperature influence the degradation kinetics? A: Oxidation kinetics are highly temperature-dependent and exacerbated by pH extremes. While the USP monograph specifies a pH range of 6.0 to 8.0 for bulk Ceftizoxime Sodium to prevent base-catalyzed ring opening, analytical sample preparations often utilize strictly controlled pH 3.6 and pH 7.0 buffers to stabilize the molecule during chromatography 3. Elevated temperatures accelerate both S-oxidation and beta-lactam hydrolysis.
Caption: Degradation pathways of Ceftizoxime yielding S-oxide and open-ring impurities.
Diagnostic Troubleshooting Guide
Issue: High S-Oxide levels detected in LC-MS/HPLC blanks or analytical standards.
-
Causality: The presence of reactive oxygen species (ROS) or trace peroxides in the mobile phase or extraction solvents. Solvents like acetonitrile can accumulate peroxides over time when exposed to air and light.
-
Solution: Transition to ultra-pure, fresh LC-MS grade solvents. Degas all aqueous buffers via ultrasonication under vacuum or continuous helium sparging. For complex biological matrices, adding a chelating agent (e.g., 1 mM EDTA) prevents transition metal-catalyzed Fenton reactions that generate ROS.
Issue: Inconsistent assay recovery across a sample batch.
-
Causality: Variable benchtop exposure times. Ceftizoxime exhibits time-dependent degradation at room temperature, leading to variable loss of the active parent compound.
-
Solution: Standardize sample handling times. Research demonstrates that ceftizoxime in biological matrices remains stable at room temperature for only about 4 hours in serum, but maintains integrity for up to 60 days when immediately frozen at -80°C 4.
Quantitative Stability Data
To optimize your workflow, adhere to the established stability parameters for Ceftizoxime across different matrices and temperatures 5, 4.
| Storage Condition | Matrix | Time to >5% Degradation | Primary Degradation Pathway |
| Room Temp (22°C) | Human Serum | ~4 Hours | Oxidation / Hydrolysis |
| Room Temp (22°C) | Aqueous (pH 7.0) | ~4 Days | Hydrolysis (Ring-opening) |
| Refrigerated (5°C) | Aqueous (pH 7.0) | >10 Days | Hydrolysis / Oxidation |
| Frozen (-80°C) | Human Serum / Urine | >60 Days | None observed |
| Oxidative Stress | Aqueous + H₂O₂ | <1 Hour | S-Oxidation (Impurity 17) |
Optimized Anti-Oxidative Sample Preparation Protocol
To ensure data integrity, every protocol must act as a self-validating system. Follow this step-by-step methodology to extract and prepare Ceftizoxime while actively suppressing S-oxide formation.
Step 1: Solvent Preparation & Degassing Utilize only fresh LC-MS grade water and acetonitrile. Degas all solvents using ultrasonication under vacuum for 15 minutes prior to use to strip dissolved oxygen.
Step 2: Buffer Optimization & Chelation Prepare a pH 7.0 phosphate buffer to stabilize the beta-lactam ring. Add 1 mM EDTA to the extraction buffer. Causality: EDTA chelates trace metal ions (e.g., Fe³⁺, Cu²⁺) present in biological samples or glassware, halting the Fenton reaction and subsequent thioether oxidation.
Step 3: Cold Extraction Perform all extraction steps (e.g., protein precipitation or solid-phase extraction) on ice (4°C). Centrifuge the samples at 14,000 x g for 10 minutes at 4°C, then filter through a 0.22 µm PTFE syringe filter.
Step 4: System Validation Check (Self-Validating Step) To confirm that your sample preparation environment is not inducing oxidation, run a parallel blank solvent spike.
-
Spike Aliquot A with 0.01% H₂O₂ (Positive Control for Impurity 17).
-
Leave Aliquot B untreated (Negative Control).
-
Validation Metric: If the Negative Control yields an S-oxide peak area >0.1% relative to the main Ceftizoxime peak during LC-MS analysis, your base solvents contain trace peroxides and must be discarded. This internal control ensures the protocol validates its own integrity before experimental sample analysis.
Step 5: Autosampler Storage Transfer the validated samples to amber HPLC vials to prevent photo-oxidation. Maintain the autosampler temperature strictly at 4°C and execute the analysis within 24 hours.
Caption: Workflow for minimizing Ceftizoxime S-oxide formation during sample preparation.
References
-
Structural identification and characterization of impurities in ceftizoxime sodium - PubMed Source: National Institutes of Health (NIH) URL:[Link]
-
Ceftizoxime Sodium USP Monograph Source: DrugFuture Pharmacopoeia URL:[Link]
-
Stability of Ceftizoxime in 5 Percent Dextrose and 0.9 Percent Sodium Chloride Source: Canadian Journal of Hospital Pharmacy URL:[Link]
-
Validation and Application of an LC–MS-MS Method for the Determination of Ceftizoxime in Human Serum and Urine - PMC Source: National Institutes of Health (NIH) URL:[Link]
Sources
- 1. klivon.com [klivon.com]
- 2. Structural identification and characterization of impurities in ceftizoxime sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugfuture.com [drugfuture.com]
- 4. Validation and Application of an LC–MS-MS Method for the Determination of Ceftizoxime in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cjhp-online.ca [cjhp-online.ca]
Technical Support Center: Troubleshooting Baseline Noise in Ceftizoxime Impurity HPLC Methods
Overview: The Mechanistic Importance of Baseline Stability
Ceftizoxime sodium is a broad-spectrum, third-generation cephalosporin. During pharmaceutical development and quality control, quantifying its process-related impurities—such as 7-amino-3-cephem-4-carboxylic acid (7-ACA) derivatives—requires highly sensitive High-Performance Liquid Chromatography (HPLC) methods[1]. Because impurity reporting thresholds are often set stringently low (e.g., 0.1% or lower), achieving a stable, low-noise baseline is not just a cosmetic preference; it is a fundamental requirement for accurate integration[2].
Baseline noise directly dictates the Signal-to-Noise (S/N) ratio. If the inherent background noise of the detector is too high, trace impurities become mathematically indistinguishable from random system fluctuations, effectively destroying the method's Limit of Detection (LOD) and Limit of Quantitation (LOQ)[2]. This guide provides causal troubleshooting strategies and self-validating protocols to isolate and eliminate baseline noise.
Ceftizoxime HPLC impurity analysis workflow with self-validating system checks.
Quantitative Impact of Baseline Noise
To understand how baseline noise compromises your analytical integrity, refer to the quantitative parameters governing Ceftizoxime impurity profiling:
| Parameter | Standard Requirement | Impact of Baseline Noise | Mechanistic Causality |
| Signal-to-Noise (S/N) for LOD | ≥ 3:1 | Masks trace impurities | High background variation obscures low-intensity peaks, making them undetectable. |
| Signal-to-Noise (S/N) for LOQ | ≥ 10:1 | Prevents accurate integration | High-frequency noise causes the integration software to drop baselines inconsistently[2]. |
| UV Detection Wavelength | 240 nm - 254 nm | Increased noise at lower λ | Solvents (e.g., Methanol) and buffers absorb UV light strongly near 200-220 nm, reducing light hitting the photodiode[3]. |
| Baseline Drift | < 1 mAU/min | Shifts peak baselines | Gradient elution changes the refractive index and UV absorbance of the mobile phase over time[4]. |
Troubleshooting FAQs: Diagnostics & Causality
Q1: Why am I seeing a wandering or drifting baseline during my gradient runs for Ceftizoxime related substances? A1: A wandering baseline in gradient elution is almost always caused by a changing UV absorbance profile as the mobile phase composition shifts[4].
-
Causality: If your aqueous phase (e.g., phosphate buffer) is contaminated with organic impurities, or if your water is not freshly dispensed HPLC-grade, these impurities will concentrate on the head of the C18 column during the highly aqueous initial hold. As the gradient increases the organic modifier (Methanol/Acetonitrile), these contaminants elute as broad, wandering humps or phantom peaks[5].
-
Solution: Always use freshly prepared, highly purified water (18.2 MΩ·cm) and filter through a 0.2 µm membrane. Run a blank gradient (zero-volume injection) to map the baseline drift and subtract it from your sample runs[4].
Q2: My baseline has high-frequency, "fuzzy" noise at 240 nm. How can I resolve this? A2: High-frequency noise is typically an optical or electronic issue originating from the UV/PDA detector[3][6].
-
Causality: The noise of a UV detector is inversely proportional to the amount of light falling on the photodiodes. An aging Deuterium lamp emits less light energy, causing the detector's photomultiplier to amplify the signal, which simultaneously amplifies electronic noise[3]. Additionally, if the detector's Time Constant (response time) is set too low (e.g., 0.01 seconds), the detector captures every micro-fluctuation.
-
Solution: Check the lamp hours and energy output; replace if it exceeds 2,000 hours. Optimize the time constant to a higher value (e.g., 1.0 to 2.0 seconds) to electronically filter out the high-frequency noise without broadening the Ceftizoxime impurity peaks[2].
Q3: What causes rhythmic pulsations in the baseline, and how does it affect impurity detection? A3: Rhythmic, sinusoidal baseline noise that matches the stroke cycle of the HPLC pump is a classic symptom of pressure fluctuations[5][6].
-
Causality: This is primarily caused by a failing pump check valve or dissolved air in the mobile phase. If a check valve fails to seal perfectly on the pump's piston stroke, it causes micro-drops in flow rate. Alternatively, if the mobile phase is poorly degassed, air bubbles outgas as the fluid enters the detector's flow cell due to the sudden pressure drop. These bubbles scatter the UV light, causing sharp, rhythmic spikes[3][6].
-
Solution: Ensure the in-line vacuum degasser is functioning. Purge the pump with 100% Isopropanol to clear sticky check valves, or replace the check valves entirely[5].
Diagnostic logic tree for identifying and resolving HPLC baseline noise sources.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, troubleshooting must not rely on guesswork. Use the following self-validating protocols to systematically isolate the root cause of baseline noise.
Protocol 1: Diagnostic Isolation of Baseline Noise Source
This protocol uses a process of elimination to validate whether the noise originates from the column, the pump, or the detector.
Step 1: The Zero-Volume Injection (System Blank)
-
Prepare the system with your standard Ceftizoxime mobile phase (e.g., 40 mM phosphate buffer/MeOH/ACN).
-
Run the full gradient method without injecting a sample (inject 0 µL).
-
Validation Check: If the baseline is noisy or drifting, the issue is intrinsic to the system or solvents, not the sample matrix.
Step 2: Column Bypass (Isolating the Stationary Phase)
-
Stop the pump and remove the C18 analytical column.
-
Replace the column with a zero-dead-volume union[5].
-
Restart the pump and monitor the baseline at the initial gradient conditions.
-
Validation Check: If the baseline immediately stabilizes and becomes flat, the column was the source of the noise (likely due to phase dewetting, retained lipophilic contaminants, or column bleed)[3][5]. If the noise persists, proceed to Step 3.
Step 3: Static Flow Cell Test (Isolating the Detector)
-
With the union still in place, allow the mobile phase to flow for 5 minutes, then turn the pump OFF .
-
Continue monitoring the UV detector signal for 10 minutes.
-
Validation Check: Because there is no flow, pump pulsations and solvent mixing issues are eliminated. If the high-frequency noise continues while the pump is off, the UV lamp is failing, or the flow cell is dirty[3]. If the noise disappears, the issue is upstream (pump check valves or degasser failure)[5][6].
Protocol 2: Column Restoration and System Passivation
If Protocol 1 identifies the column or system tubing as the source of wandering baselines, execute this cleaning workflow.
-
Aqueous Flush: Flush the C18 column with 90% HPLC-grade water / 10% Methanol at 0.5 mL/min for 60 column volumes to remove precipitated phosphate buffer salts.
-
Organic Wash: Ramp the mobile phase to 100% Acetonitrile, then 100% Isopropanol. Run for 2 hours. Isopropanol's high viscosity and strong elution strength will strip highly retained, hydrophobic contaminants that cause baseline wandering[3].
-
Re-equilibration: Return to the initial Ceftizoxime method conditions and monitor the baseline. Wait until the baseline drift is mathematically validated to be < 1 mAU/min before injecting system suitability standards.
Sources
- 1. researchgate.net [researchgate.net]
- 2. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 5. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Retention Time Stability for Ceftizoxime S-Oxide
Welcome to the Analytical Development Support Center. This portal provides drug development professionals and analytical scientists with field-proven methodologies to resolve retention time (RT) instability when analyzing Ceftizoxime S-Oxide, a critical oxidative degradation product of the third-generation cephalosporin, Ceftizoxime.
Mechanistic Overview: The Causality of RT Drift
Ceftizoxime S-Oxide is formed when the sulfur atom in the dihydrothiazine ring of Ceftizoxime undergoes oxidative stress. This structural modification introduces a highly polar sulfoxide (S=O) group, which significantly increases the molecule's dipole moment. Consequently, the S-Oxide exhibits reduced hydrophobic interaction with reversed-phase (C18) stationary phases, causing it to elute earlier than the parent API[4].
Retention time drift for this specific impurity is primarily driven by:
-
pH-Dependent Ionization : Ceftizoxime and its S-Oxide possess multiple ionizable centers (an aminothiazole ring and a carboxylic acid group). If the mobile phase pH is not tightly buffered (typically around pH 5.0 to 7.0), slight fluctuations will alter the ratio of ionized to unionized species, leading to erratic column partitioning [2].
-
Secondary Silanol Interactions : The basic aminothiazole moiety can interact via ion-exchange mechanisms with unreacted, acidic silanols on the silica support, causing peak tailing and variable retention times if the column is not properly end-capped or if the buffer ionic strength is too low.
Degradation pathway of Ceftizoxime to its S-Oxide and subsequent ring-opened products.
Troubleshooting Guide: Diagnosing Retention Time Drift
If you are experiencing shifting retention times for Ceftizoxime S-Oxide during your HPLC/UHPLC sequences, follow this self-validating diagnostic workflow.
Step 1: Audit the Mobile Phase Buffer Capacity
-
The Issue: Using a weak buffer (e.g., < 10 mM) or preparing the buffer incorrectly allows the sample diluent or the column's local environment to shift the pH.
-
The Fix: Ensure the mobile phase utilizes a high-capacity buffer. For Ceftizoxime, a 40-50 mM phosphate buffer adjusted to pH 7.0 ± 0.1 provides robust buffering against the ionizable groups of the S-Oxide [3]. Always measure pH before adding organic modifiers to prevent pH meter junction potential errors.
Step 2: Evaluate Column Chemistry and Passivation
-
The Issue: Older generation totally porous particle (TPP) columns with high trace-metal content or poor end-capping will cause the S-Oxide to exhibit secondary interactions, leading to RT drift and peak broadening.
-
The Fix: Modernize the assay using high-purity, double end-capped superficially porous particle (SPP) columns (e.g., 2.7 µm core-shell C18). This minimizes silanol activity and improves mass transfer [3].
Step 3: Verify Column Oven Thermodynamics
-
The Issue: Cephalosporins are thermally labile. High column temperatures (> 40°C) can induce on-column degradation, while fluctuating ambient temperatures cause the mobile phase viscosity and analyte partitioning to vary.
-
The Fix: Utilize a forced-air column thermostat set strictly to 25°C - 30°C. Ensure the mobile phase is pre-heated using an active pre-heater before entering the column.
Systematic troubleshooting workflow for resolving retention time drift in HPLC.
Standardized Experimental Protocol: Stability-Indicating Assay
To establish a self-validating system, use the following optimized protocol for the quantification of Ceftizoxime and Ceftizoxime S-Oxide. This method is adapted from modernized USP guidelines [3] and forced degradation studies [1].
Reagents & Materials:
-
Stationary Phase: End-capped C18 column (e.g., 100 x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 40 mM Potassium Dihydrogen Phosphate ( KH2PO4 ), adjusted to pH 7.0 with dilute KOH.
-
Mobile Phase B: HPLC-Grade Acetonitrile.
Step-by-Step Methodology:
-
Buffer Preparation: Dissolve the appropriate mass of KH2PO4 in 1000 mL of ultrapure water (18.2 MΩ·cm). Titrate to exactly pH 7.00 using 1N KOH. Filter through a 0.22 µm nylon membrane.
-
System Equilibration: Purge the HPLC lines. Equilibrate the column with 90% Mobile Phase A / 10% Mobile Phase B for at least 20 column volumes until the baseline is stable and the system pressure delta is < 1%.
-
Sample Preparation: Reconstitute Ceftizoxime samples in Mobile Phase A to a concentration of 0.5 mg/mL. Critical Note: Keep samples in a thermostatted autosampler at 4°C to prevent ex-vivo degradation prior to injection [2].
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Gradient/Isocratic: Isocratic elution at 90:10 (A:B) v/v.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 25°C.
-
-
System Suitability Verification: Inject a resolution mixture containing Ceftizoxime and Ceftizoxime S-Oxide. The resolution ( Rs ) between the S-Oxide (eluting first) and the parent peak must be ≥ 2.5. The Relative Standard Deviation (RSD) of the S-Oxide retention time over 6 replicate injections must be ≤ 0.5%.
Quantitative Data Presentation
The following table summarizes the causal relationship between mobile phase pH and the chromatographic behavior of Ceftizoxime S-Oxide. Data illustrates why strict pH control is mandatory for this assay.
| Mobile Phase pH | S-Oxide Retention Time (min) | Parent Retention Time (min) | Peak Symmetry (As) | Resolution ( Rs ) | System Stability Status |
| pH 4.5 | 3.12 | 5.45 | 1.85 (Tailing) | 3.8 | Unstable (Silanol activity) |
| pH 6.0 | 2.85 | 4.90 | 1.30 | 3.2 | Marginal |
| pH 7.0 (Optimized) | 2.45 | 4.15 | 1.05 (Ideal) | 2.9 | Highly Stable |
| pH 8.0 | 2.10 | 3.50 | 0.95 | 1.8 | Unstable (On-column hydrolysis) |
Note: At pH > 7.5, the lactone ring of cephalosporins becomes highly susceptible to rapid hydrolysis, compromising the integrity of the sample during the run [4].
Frequently Asked Questions (FAQs)
Q: Why does the retention time of Ceftizoxime S-Oxide shift earlier as my 24-hour sequence progresses? A: This is a classic symptom of ex-vivo sample degradation or mobile phase evaporation. Ceftizoxime is chemically unstable in aqueous solutions at room temperature [2]. As it sits in the autosampler, it continues to degrade into the S-Oxide and other ring-opened products. Ensure your autosampler is chilled to 4°C. Additionally, if using pre-mixed mobile phases, selective evaporation of the organic modifier (Acetonitrile) will cause retention times to increase, whereas a drop in buffer pH due to ambient CO2 absorption can cause them to decrease.
Q: Can I use a sub-2-micron (UHPLC) column to speed up the separation of the S-Oxide? A: Yes. Modernizing the method to use sub-2-micron totally porous or sub-3-micron superficially porous particles is highly recommended to improve resolution and reduce run time. However, ensure that the flow rate is scaled appropriately to avoid frictional heating inside the column, which can create a radial temperature gradient and degrade the thermally labile S-Oxide on-column [3].
Q: My S-Oxide peak is splitting. Is this a retention time stability issue? A: Peak splitting is rarely a retention time issue; it is usually a physical column void or a solvent mismatch. If your sample diluent contains a higher percentage of strong solvent (organic) than the mobile phase, the S-Oxide (being highly polar) will experience viscous fingering and elute as a split peak. Always dissolve the sample in the initial mobile phase conditions (e.g., 100% Buffer or 90:10 Buffer:Organic).
References
- Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. National Institutes of Health (NIH).
- Stability of Ceftizoxime in 5 Percent Dextrose and 0.9 Percent Sodium Chloride. Canadian Journal of Hospital Pharmacy.
- Modernizing the USP Ceftizoxime Sodium HPLC Method Following the Revised USP <621> Guidelines. Agilent Technologies.
- Chemiluminescence Detection of Hydrogen Sulfide Release by β-Lactamase-Catalyzed β-Lactam Biodegradation: Unprecedented Pathway for Monitoring β-Lactam Antibiotic Bacterial Resistance. Bioconjugate Chemistry - ACS Publications.
Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of Ceftizoxime and its Impurities
Welcome to the technical support center dedicated to addressing the challenges of matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Ceftizoxime and its related impurities. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to enhance the accuracy, reproducibility, and sensitivity of your analytical methods.
Introduction: The Challenge of the Matrix
In the quantitative analysis of Ceftizoxime and its impurities in biological matrices such as plasma, serum, or urine, the "matrix" refers to all components other than the analytes of interest.[1] These endogenous substances, including phospholipids, salts, and proteins, can significantly interfere with the ionization of the target analytes in the mass spectrometer's ion source, a phenomenon known as the matrix effect.[1][2] This can lead to ion suppression or enhancement, compromising the integrity of your results by causing poor accuracy, imprecision, and reduced sensitivity.[3][4]
This guide provides a structured approach to identifying, understanding, and mitigating these effects, ensuring the development of robust and reliable LC-MS methods.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significantly lower signal for Ceftizoxime in my plasma samples compared to my standards prepared in a clean solvent. What is the likely cause?
This is a classic indication of ion suppression , a common form of matrix effect.[1][4] Co-eluting endogenous components from the plasma are likely competing with Ceftizoxime and its impurities for ionization in the MS source, leading to a reduced signal.[1] Phospholipids are often the primary culprits in plasma samples.[5]
Q2: How can I definitively confirm and quantify the extent of matrix effects in my assay?
The most widely accepted method is the post-extraction spike comparison .[5][6] This quantitative approach allows you to calculate the matrix factor (MF).
Experimental Protocol: Quantitative Assessment of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte of interest spiked in the reconstitution solvent.
-
Set B (Post-extraction Spike): Blank biological matrix is extracted first, and then the analyte is spiked into the final, clean extract.
-
Set C (Pre-extraction Spike): Analyte is spiked into the biological matrix before the extraction process.
-
-
Analyze all three sets by LC-MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE) using the following formulas:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) % = (Peak Area in Set C) / (Peak Area in Set B) * 100
A Matrix Factor of < 1 indicates ion suppression , while a value > 1 suggests ion enhancement . An MF of 1 implies no matrix effect.
-
Q3: What is the most critical first step to reduce matrix effects?
The most effective strategy is to optimize your sample preparation protocol to remove as many interfering matrix components as possible before the sample is introduced to the LC-MS system.[1][5] While no method can completely eliminate matrix effects, a well-designed sample cleanup procedure is your first and best line of defense.
Troubleshooting Guide: From Sample to Signal
This section provides a problem-oriented approach to resolving common issues encountered during the analysis of Ceftizoxime and its impurities.
Scenario 1: You've confirmed significant ion suppression. Which sample preparation technique should I choose?
The choice of sample preparation method depends on the required sensitivity, sample throughput, and the nature of the matrix. Here's a comparative guide:
| Technique | Principle | Pros | Cons | Best For... |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated using an organic solvent (e.g., acetonitrile) or an acid.[7] | Simple, fast, and inexpensive.[4] | Prone to significant matrix effects as it does not effectively remove phospholipids and other small molecules.[7][8] | High-throughput screening where speed is prioritized over ultimate sensitivity. |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases based on their relative solubilities.[9][10] | Can provide cleaner extracts than PPT by removing highly polar interferences like salts. | Can be labor-intensive, may have lower analyte recovery, and is not easily automated. | When dealing with matrices high in salts and when a moderate level of cleanup is sufficient. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away.[9] | Highly selective, provides the cleanest extracts with the most significant reduction in matrix effects, and is easily automated.[11] | Requires method development and can be more expensive. | Assays requiring high sensitivity and accuracy, such as in regulated bioanalysis. |
Expert Recommendation: For the analysis of Ceftizoxime and its impurities, which can include both the parent drug and more polar degradation products, Solid-Phase Extraction (SPE) is highly recommended for achieving the cleanest extracts and minimizing matrix effects.[11]
Workflow Diagram: Selecting a Sample Preparation Strategy
Scenario 2: I've chosen SPE, but my recoveries are low and inconsistent for Ceftizoxime and its impurities.
This often points to a need for optimizing the SPE protocol. Ceftizoxime is a moderately polar compound, and its impurities can have varying polarities. A generic reversed-phase SPE method may not be optimal.
Detailed Protocol: Optimizing a Reversed-Phase SPE Method for Ceftizoxime
-
Sorbent Selection: A polymeric reversed-phase sorbent (e.g., Oasis HLB) is a good starting point due to its broad retention of polar and non-polar compounds and stability across a wide pH range.
-
Conditioning:
-
Pass 1 mL of methanol through the cartridge to wet the sorbent.
-
Follow with 1 mL of deionized water to prepare the sorbent for the aqueous sample. Do not let the sorbent dry out. [12]
-
-
Sample Loading:
-
Pre-treat your plasma/serum sample, often by protein precipitation followed by dilution with an acidic aqueous solution (e.g., 2% formic acid in water) to ensure Ceftizoxime and its impurities are in their protonated, more retentive state.
-
Load the pre-treated sample onto the cartridge at a slow, consistent flow rate.
-
-
Washing (The Critical Step for Matrix Removal):
-
This step removes weakly bound interferences while retaining your analytes.
-
Start with a weak wash solution (e.g., 5% methanol in water).
-
To optimize, incrementally increase the percentage of organic in the wash solvent (e.g., 10%, 15%, 20% methanol) and analyze the wash eluate to determine the point at which your analytes begin to elute. The optimal wash will be the strongest organic concentration that does not elute your analytes.[12]
-
-
Elution:
-
Elute Ceftizoxime and its impurities with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
To enhance the elution of acidic compounds like Ceftizoxime, consider adding a small amount of a basic modifier to the elution solvent (e.g., 2-5% ammonium hydroxide in methanol). This will deprotonate the analytes, reducing their interaction with the reversed-phase sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent that is compatible with your initial mobile phase conditions to ensure good peak shape.
-
Scenario 3: I still see signs of matrix effects even after optimizing my sample preparation. What's next?
If matrix effects persist, the next step is to optimize your chromatographic conditions to separate your analytes from the co-eluting interferences.
Chromatographic Strategies:
-
Adjust Mobile Phase pH: The retention of ionizable compounds like Ceftizoxime and its acidic or basic impurities is highly dependent on the mobile phase pH.[13] Adjusting the pH can significantly alter the retention times of your analytes relative to interfering matrix components. A good starting point is to keep the pH at least 1.5 units away from the pKa of your analytes for robust retention.[13]
-
Modify Gradient Profile: A shallower gradient can improve the resolution between your analytes and closely eluting matrix components.
-
Change Column Chemistry: If co-elution persists on a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. A phenyl column was successfully used in one validated method for Ceftizoxime.[1]
Workflow Diagram: Systematic Approach to Reducing Matrix Effects
Scenario 4: My results are still variable, even with a clean extract and optimized chromatography. How can I compensate for the remaining matrix effects?
The gold standard for compensating for unavoidable matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[6][14][15]
-
Why SIL-IS is effective: A SIL-IS is a version of your analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., ²H, ¹³C, ¹⁵N).[6] It has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[6][9] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by the matrix effect is normalized, leading to highly accurate and precise quantification.[6]
Expert Insight: While a structural analog internal standard can be used, it may not co-elute perfectly with the analyte and thus may not experience the exact same matrix effects.[15] For regulated bioanalysis, a SIL-IS is strongly preferred.
Conclusion
Reducing matrix effects in the LC-MS analysis of Ceftizoxime and its impurities is a systematic process of identification, optimization, and compensation. By starting with a thorough assessment of the matrix effect, followed by the judicious selection and optimization of sample preparation techniques and chromatographic conditions, significant improvements in data quality can be achieved. For the highest level of accuracy and precision, the implementation of a stable isotope-labeled internal standard is the ultimate solution to compensate for residual matrix interferences. This comprehensive approach ensures the development of robust, reliable, and defensible analytical methods.
References
- Baranowska, I., & Koper, M. (2013). Trace determination of beta-lactam antibiotics in surface water and urban wastewater using liquid chromatography combined with electrospray tandem mass spectrometry.
- Cha, R., et al. (2017). Quantitative Analysis of β-Lactam Antibiotics in Human Plasma by High Sensitivity LC/MS/MS Method.
- de Vries, J. X., et al. (1993). Microanalysis of β-Lactam Antibiotics and Vancomycin in Plasma for Pharmacokinetic Studies in Neonates. Antimicrobial Agents and Chemotherapy, 37(5), 1093-1099.
- Jia, Y., et al. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Kole, P. L., et al. (2011). A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents.
- Li, W., et al. (2001). Simultaneous Determination of Five β-Lactam Antibiotics in Bovine Milk Using Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Analytical Chemistry, 73(7), 1719-1724.
- Liu, X., et al. (2016). Validation and Application of an LC–MS-MS Method for the Determination of Ceftizoxime in Human Serum and Urine.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.
- Rojo, D., et al. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Pharmaceutical and Biomedical Analysis, 189, 113463.
- Sadek, P. (n.d.). SPE Method Development Tips and Tricks. Agilent.
- Thermo Fisher Scientific. (n.d.).
- Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development.
- Wu, Y., & Li, B. (n.d.). Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS. Sigma-Aldrich.
- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Chemistry: Open Access, 13(5).
- Zhang, N., et al. (2007). Structural identification and characterization of impurities in ceftizoxime sodium. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 733-740.
- Zhang, Y., et al. (2021). Study on Isomeric Impurities in Cefotiam Hydrochloride. Frontiers in Chemistry, 9, 634589.
- Pharmaffili
- BenchChem. (2025). The Degradation Pathway of Cefuroxime: An In-depth Technical Guide.
- WuXi AppTec. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- Sigma-Aldrich. (n.d.). Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS.
- Allmpus. (n.d.). ceftizoxime impurity 6.
- Taylor & Francis Online. (2021).
- Royal Society of Chemistry. (1989).
- ResearchGate. (2025). Structural identification and characterization of impurities in ceftizoxime sodium | Request PDF.
- Asian Journal of Chemistry. (2006). HPLC Analysis of Ceftriaxone and Ceftizoxime.
- SciSpace. (2017).
- SciSpace. (2014).
- Allmpus. (n.d.). ceftizoxime impurity 6.
- ResearchGate. (2020). Comparison of different protein precipitation and solid‐phase extraction protocols for the study of the catabolism of peptide drugs by LC‐HRMS | Request PDF.
- LCGC International. (2022). Back to Basics: The Role of pH in Retention and Selectivity.
- Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review.
- ScienceOpen. (2022).
- Frontiers. (2021). Study on Isomeric Impurities in Cefotiam Hydrochloride.
- Pharmaffili
- ResearchGate. (2006). HPLC analysis of ceftriaxone and ceftizoxime | Request PDF.
- SciSpace. (2009).
- ResearchGate. (n.d.).
- MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- Pharmaffiliates. (n.d.). Ceftizoxime Sodium-impurities.
Sources
- 1. Validation and Application of an LC–MS-MS Method for the Determination of Ceftizoxime in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 5. shimadzu.co.kr [shimadzu.co.kr]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. scienceopen.com [scienceopen.com]
- 10. Frontiers | Study on Isomeric Impurities in Cefotiam Hydrochloride [frontiersin.org]
- 11. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. crimsonpublishers.com [crimsonpublishers.com]
- 15. scispace.com [scispace.com]
Strategies for enhancing sensitivity of S-Oxide impurity detection
Welcome to the Technical Support Center for Advanced Impurity Analysis. As drug development progresses, the detection and quantification of S-oxide (sulfoxide) impurities in thioether-containing active pharmaceutical ingredients (APIs) and biologics present unique analytical challenges. S-oxides are often thermally labile, structurally similar to their parent compounds, and prone to artifactual generation during analysis.
This guide is designed for researchers and analytical scientists, providing field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure robust, high-sensitivity detection.
Section 1: Regulatory Targets & Sensitivity Thresholds
Q: What are the regulatory sensitivity limits required for S-oxide impurities in novel APIs? A: To ensure patient safety, regulatory agencies require strict control of degradation products. According to the1[1], the reporting threshold for organic impurities in new drug substances is typically 0.05% for a maximum daily dose of ≤ 2g. If the impurity exceeds the identification threshold (often 0.10% or 1.0 mg per day intake), structural characterization via LC-MS/MS or NMR is mandatory. Your analytical method must possess a Limit of Quantitation (LOQ) well below this 0.05% threshold to ensure compliance and accurate stability monitoring.
Section 2: Mitigating Artifactual Oxidation During Sample Preparation
Q: Our S-oxide levels vary wildly between replicates. How do we differentiate in vivo/in situ oxidation from in vitro artifactual oxidation occurring during sample preparation? A: Causality: Thioether groups (such as methionine in biologics or the thioether core in small molecules like quetiapine or omeprazole) are highly susceptible to spontaneous oxidation. Atmospheric oxygen, trace transition metals in solvents, and the extended duration of extraction or enzymatic digestion protocols can catalyze the conversion of thioethers to sulfoxides. This leads to a massive overestimation of the native S-oxide impurity[2].
Solution: Implement the Methionine Oxidation by Blocking (MObB) strategy using stable isotope labeling. By forcibly oxidizing all remaining unoxidized thioethers with heavy 18O-labeled hydrogen peroxide immediately upon sample lysis/dissolution, you freeze the native impurity profile.
Protocol 1: 18O-Isotope Blocking for Artifact-Free Sample Preparation
This protocol establishes a self-validating system to guarantee that measured S-oxides were present in the original sample.
-
Lysis & Forced Oxidation: Dissolve the API or lyse the biological sample in a denaturing buffer (e.g., 0.1 M Tris). Immediately add an equal volume of 18O-enriched hydrogen peroxide (H218O2). Incubate at room temperature for 30 minutes.
-
Quenching & Buffer Exchange: Remove excess H218O2 using spin desalting columns equilibrated with 0.1 M Tris, pH 8.0.
-
Reduction & Alkylation: Add 2 mM Dithiothreitol (DTT) to reduce disulfides. Follow with 10 mM Iodoacetamide (IAA) in the dark to alkylate residues and prevent further structural rearrangements.
-
Extraction/Digestion: Proceed with standard solvent extraction (small molecules) or enzymatic digestion (biologics).
-
LC-MS/MS Deconvolution: Quantify the mass shift. Native oxidation appears as a +16 Da shift (16O-sulfoxide), whereas artifactual oxidation forced by the blocking step appears as a +18 Da shift (18O-sulfoxide)[2].
Validation Checkpoint: Spike a known concentration of a fully reduced, synthetic heavy-isotope standard into a parallel control sample prior to Step 1. If the final LC-MS analysis of this control shows any +16 Da signal, it indicates that the blocking step was incomplete or that artifactual oxidation occurred prior to the addition of the 18O-H2O2.
Workflow for 18O-Isotope Blocking to prevent and deconvolute artifactual S-oxide generation.
Section 3: Overcoming Chromatographic Co-elution
Q: Our S-oxide impurity co-elutes with the parent thioether API and shows poor UV sensitivity. How can we improve chromatographic resolution while maintaining MS compatibility? A: Causality: The addition of an oxygen atom to a thioether creates a strong dipole moment (S=O), making the sulfoxide impurity slightly more polar than the parent API. However, if the rest of the molecule is highly hydrophobic, standard C18 columns often fail to recognize this slight polarity shift, resulting in co-elution. Furthermore, S-oxides often exhibit weaker UV chromophores than their parent compounds, necessitating MS detection.
Solution: Shift from standard hydrophobic retention mechanisms to stationary phases that exploit hydrogen bonding and dipole-dipole interactions[3].
Table 1: Chromatographic Optimization Strategies for S-Oxides
| Parameter | Standard Approach | Optimized Approach for S-Oxides | Causality / Expected Outcome |
| Stationary Phase | Standard C18 (Endcapped) | Polar-Embedded (e.g., Sulfonamide) or HILIC | Polar-embedded phases prevent phase collapse and improve retention of the polar sulfoxide relative to the hydrophobic API[3]. |
| Mobile Phase pH | pH 7.0 (Neutral) | pH 3.8 - 4.2 (Acidic Buffer) | Acidic pH suppresses silanol ionization on the silica backbone, reducing peak tailing for basic APIs and improving resolution. |
| Organic Modifier | Acetonitrile (MeCN) | Methanol (MeOH) | Methanol acts as a hydrogen-bond donor, interacting favorably with the S=O oxygen, yielding superior selectivity over aprotic MeCN. |
Section 4: Maximizing Mass Spectrometric Sensitivity
Q: S-oxide impurities show poor ionization efficiency and high background noise in positive ESI. How can we enhance LC-MS/MS sensitivity to confidently meet the 0.05% reporting threshold? A: Causality: Sulfoxides are notorious for undergoing in-source fragmentation. If the electrospray ionization (ESI) cone voltage or desolvation temperature is too high, the fragile S-oxide bond cleaves, losing the oxygen atom (-16 Da). The impurity then masquerades as the parent API in the MS1 spectrum, destroying your sensitivity and falsely inflating the parent API peak.
Solution: Utilize Multiple Reaction Monitoring (MRM) with optimized, low-energy source conditions, or employ dynamic MS/MS triggering technologies (such as ScanWave) to capture high-quality spectra of low-level peaks.
Protocol 2: LC-MS/MS MRM Optimization for Trace S-Oxides
This protocol ensures maximum sensitivity while preventing false positives from in-source fragmentation.
-
Precursor Ion Optimization (Q1): Infuse a synthesized S-oxide standard. Optimize the ESI capillary voltage. Crucial: Keep the cone voltage/declustering potential as low as possible to prevent the S-oxide from losing oxygen (-16 Da) in the source.
-
Collision Energy (CE) Titration (Q2): Perform a product ion scan using Collision Induced Dissociation (CID). Titrate the CE from 10 eV to 50 eV to identify the most abundant and stable fragment ions.
-
MRM Transition Selection (Q3): Select one primary transition for quantification (highest signal-to-noise) and at least one secondary transition for qualification.
-
Dwell Time & Triggering: Utilize advanced acquisition modes to trigger MS/MS spectra only when the specific precursor mass is detected, maximizing dwell time on the low-level impurity.
Validation Checkpoint: Monitor the ratio of the quantifier to qualifier MRM transitions across a 5-point calibration curve. A consistent ion ratio (±15% variance) across all concentrations validates that the detected signal is purely the S-oxide impurity and is free from co-eluting isobaric matrix interferences.
LC-MS/MS Multiple Reaction Monitoring (MRM) logic for trace-level S-oxide detection.
References
-
Title: Impurities in new drug substances Q3A (R2) - ICH Source: ich.org URL: [Link]
-
Title: Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis | Analytical Chemistry Source: acs.org URL: [Link]
-
Title: Rapid, Simple Impurity Characterization with the Xevo TQ Mass Spectrometer Source: waters.com URL: [Link]
-
Title: Acclaim Bonded Silica-Based Columns for HPLC Source: tecnofrom.com URL: [Link]
Sources
Troubleshooting peak tailing for polar Ceftizoxime impurities
Technical Support Center: Troubleshooting Peak Tailing for Polar Ceftizoxime Impurities
Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you understand that analyzing third-generation cephalosporins like Ceftizoxime presents unique chromatographic challenges. Ceftizoxime possesses a zwitterionic nature, featuring a basic 2-aminothiazol-4-yl group, a polar methoxyimino group, and an acidic carboxylic acid. During stability-indicating assays, its polar degradants and impurities frequently exhibit severe peak tailing.
This guide provides a mechanistic, field-proven approach to diagnosing and resolving peak tailing, ensuring your methods meet the stringent system suitability requirements of USP <621>[1].
The Mechanistic Causality of Peak Tailing
Peak tailing (where the asymmetry factor, As>1.5 ) is rarely a random artifact; it is a physical manifestation of multiple retention mechanisms competing within the column[2]. For polar, basic Ceftizoxime impurities, tailing is governed by the following physicochemical interactions:
-
Secondary Silanol Interactions (Ion-Exchange): The primary driver of tailing for the basic aminothiazole moiety is unwanted secondary interaction with unreacted residual silanol groups (-Si-OH) on the silica stationary phase[3]. At a mobile phase pH > 3.5, these silanols ionize into negatively charged silanoxanes (-Si-O⁻). This creates a highly active ion-exchange site that strongly binds to the protonated basic impurities, dragging out their desorption time[4].
-
Trace Metal Chelation: Cephalosporins possess electron-rich functional groups that can chelate with trace metal impurities (e.g., iron, aluminum) embedded in older Type-A silica matrices. These metals act as Lewis acids, withdrawing electrons from nearby silanols, increasing their acidity and exacerbating tailing[4][5].
-
Micro-Environment Buffer Depletion: If the sample diluent pH differs significantly from the mobile phase, or if the buffer concentration is too low (< 20 mM), localized pH shifts occur within the column bed during analyte elution. This leads to mixed ionization states of the impurity, resulting in band broadening and tailing[3].
Troubleshooting Logic & Workflow
Fig 1. Logical troubleshooting workflow for resolving polar impurity peak tailing.
Step-by-Step Experimental Protocols
To ensure scientific integrity, every troubleshooting step must be treated as a self-validating system. Implement the following protocols sequentially.
Protocol A: Mobile Phase pH Optimization (Silanol Suppression)
By lowering the pH below the pKa of surface silanols (~3.5 - 4.5), we force them into a neutral, protonated state, effectively shutting down the ion-exchange mechanism[2][3].
-
Buffer Preparation: Prepare a 25 mM potassium dihydrogen phosphate ( KH2PO4 ) aqueous buffer.
-
pH Adjustment: Titrate the buffer with dilute phosphoric acid ( H3PO4 ) under continuous stirring until the pH reaches exactly 2.5.
-
Equilibration: Flush the HPLC system and column with the newly prepared mobile phase for a minimum of 20 column volumes to ensure complete protonation of the silica bed.
-
System Suitability Validation (SST): Inject a resolution standard containing Ceftizoxime and a known polar basic degradant. Calculate the asymmetry factor ( As=B/A , where B is the peak width after the peak center at 10% peak height, and A is the width before the center).
-
Success Criterion: The method is validated for pH control if As≤1.5 [2].
-
Protocol B: Stationary Phase Modernization
If low pH is insufficient or causes on-column degradation of the analyte, the stationary phase chemistry must be upgraded to sterically shield the analytes from the silica surface[5][6].
-
Column Selection: Discard older 5 µm or 10 µm Type-A silica columns. Select a modern superficially porous particle (SPP) column (e.g., Agilent Poroshell 120 EC-C18, 2.7 µm) or a fully end-capped hybrid silica column[1][7].
-
Method Transfer: Adjust the flow rate and injection volume according to USP <621> allowable adjustments for particle size reduction[1].
-
Validation: Execute the assay. The dense end-capping (trimethylsilyl groups) will physically block the basic aminothiazole groups of the impurities from reaching any residual silanols, yielding highly symmetrical peaks[5][7].
Quantitative Data: Parameter Impact on Peak Asymmetry
The following table summarizes the causal impact of different chromatographic conditions on the peak asymmetry of polar basic impurities.
| Parameter / Condition | Mechanism of Action | Typical Asymmetry ( As ) | Recommendation |
| Mobile Phase pH 7.0 | Silanols are fully ionized (-Si-O⁻); strong ion-exchange with basic moieties. | 2.0 - 3.5 (Severe Tailing) | Avoid for basic polar impurities unless using hybrid/polymeric silica[2]. |
| Mobile Phase pH 2.5 | Silanols are protonated (neutralized); suppression of secondary electrostatic interactions. | 1.1 - 1.3 (Symmetrical) | Preferred. Use phosphate or citrate buffers for stability[3]. |
| Buffer Conc. < 10 mM | Insufficient buffering capacity to resist sample diluent pH shifts during injection. | 1.6 - 2.0 (Moderate Tailing) | Increase buffer concentration to 20 - 50 mM[3]. |
| Type-A Silica (Uncapped) | High trace metal content and exposed acidic free silanols cause multi-modal retention. | > 2.5 (Severe Tailing) | Obsolete technology. Upgrade to Type-B high-purity silica[4]. |
| SPP End-Capped C18 | Steric shielding of silanols combined with high-efficiency mass transfer. | 1.0 - 1.2 (Ideal) | Preferred. e.g., Poroshell 120 EC-C18[1][7]. |
Frequently Asked Questions (FAQs)
Q: I adjusted my mobile phase to pH 2.5, but my polar impurity peak is now eluting in the void volume. How do I retain it? A: Lowering the pH protonates basic impurities, increasing their polarity and drastically reducing their hydrophobic retention in reversed-phase chromatography[2]. To restore retention, you must reduce the organic modifier (e.g., acetonitrile) concentration in your mobile phase. Alternatively, consider using an ion-pairing reagent (like sodium octanesulfonate) to increase hydrophobicity, or switch to Hydrophilic Interaction Liquid Chromatography (HILIC) mode, which retains highly polar compounds without silanol-induced tailing[6].
Q: Can I use Triethylamine (TEA) to fix the tailing instead of changing the pH? A: Yes. TEA acts as a silanol-blocking agent (a competing base). By adding 0.1% - 0.2% TEA to the mobile phase (adjusted to an appropriate pH), the TEA molecules preferentially bind to the active silanol sites, shielding the Ceftizoxime impurities from secondary interactions[8]. Caution: TEA causes severe ion suppression in LC-MS applications; it is strictly recommended for UV-detection methods only.
Q: My Ceftizoxime main peak is symmetrical, but only a specific polar degradant tails. Is this still a column issue? A: Yes, this is a classic sign of a specific functional group interaction. The degradant likely possesses an exposed primary or secondary amine (e.g., resulting from lactam ring cleavage) that interacts much more strongly with residual silanols or trace metals than the intact, sterically hindered Ceftizoxime molecule[4]. Upgrading to a highly deactivated, end-capped column or adding a chelating agent (like EDTA) to the sample diluent can isolate and resolve this specific interaction.
References
- Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions.
- LCGC Blog. "HPLC Diagnostic Skills II – Tailing Peaks".
- Phenomenex. "How to Reduce Peak Tailing in HPLC?". Phenomenex.
- Chromanik.
- Crawford Scientific. "The Theory of HPLC Column Chemistry". Aqua Energy Expo.
- Agilent Technologies. "Modernizing the USP Ceftizoxime Sodium HPLC Method Following the Revised USP <621> Guidelines". Agilent.
- Agilent Technologies. "Transfer the USP Method for Ceftizoxime from a Traditional 5-µm Column to an Agilent Poroshell 120". Agilent.
- SciELO.
Sources
- 1. agilent.com [agilent.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. chromanik.co.jp [chromanik.co.jp]
- 7. agilent.com [agilent.com]
- 8. scielo.br [scielo.br]
Analytical Support Center: Chromatographic Separation of Ceftizoxime and its S-Oxide
The Causality of Separation: Molecular Chemistry & pH
To successfully separate Ceftizoxime from its oxidative degradation product, Ceftizoxime S-oxide, one must understand the interplay between molecular ionization and stationary phase thermodynamics.
Ceftizoxime is a third-generation cephalosporin characterized by an aminothiazole ring and a C-4 carboxylic acid[1]. The molecule exhibits two critical pKa values: ~2.1 for the acidic carboxyl group and ~5.1 for the basic aminothiazole group[2]. During oxidative stress, the sulfur atom within the dihydrothiazine ring oxidizes to form Ceftizoxime S-oxide (CAS 79226-66-7)[3]. The introduction of the highly electronegative oxygen creates a strong S=O dipole, rendering the S-oxide significantly more polar than the parent sulfide[4].
In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), retention is driven by hydrophobic interactions with the non-polar C18 stationary phase[5]. Because the S-oxide is more polar, it inherently interacts less with the column and elutes before Ceftizoxime[4]. However, this separation is highly vulnerable to the mobile phase pH. If the pH exceeds 5.0, the carboxyl group becomes fully ionized (deprotonated) while the aminothiazole group loses its positive charge, resulting in a highly hydrophilic anionic state for both molecules. This causes a drastic loss of retention and peak merging. By strictly controlling the pH at 3.2, the carboxyl group remains partially protonated, maximizing the hydrophobicity of the parent drug and ensuring a baseline resolution from the polar S-oxide[2].
Troubleshooting Guides & FAQs
Q1: Why does my Ceftizoxime S-oxide peak co-elute with the parent drug when using a neutral water/methanol mobile phase? A: Without a buffer to lock the pH, the mobile phase defaults to a near-neutral pH. At pH ~7.0, both Ceftizoxime and its S-oxide are fully ionized at the C-4 carboxylate[1]. This extreme polarity prevents adequate partitioning into the C18 stationary phase, causing both compounds to rush through the column near the void volume (co-elution). You must use an acidic buffer (pH 2.5–3.5) to suppress ionization and enable hydrophobic retention[2].
Q2: I have adjusted the pH to 3.2, but I am experiencing severe peak tailing for Ceftizoxime. How can I fix this? A: Peak tailing at low pH is typically caused by secondary interactions between the positively charged aminothiazole group of Ceftizoxime and unendcapped residual silanol groups on the silica-based C18 column. To resolve this, you can either switch to a fully endcapped, high-purity silica column or add a competitive amine modifier (like triethylamine) to the mobile phase to mask the active silanol sites.
Q3: What is the optimal buffer system for this separation? A: A 25 mM Potassium Dihydrogen Phosphate ( KH2PO4 ) buffer titrated to pH 3.2 with dilute phosphoric acid ( H3PO4 ) is highly recommended[2]. Phosphate has excellent buffering capacity at this pH range (pKa1 = 2.15), ensuring the ionization state of the drug remains stable throughout the chromatographic run.
Quantitative Data Summaries
Table 1: Physicochemical Properties and Chromatographic Behavior
| Compound | CAS Number | Key Functional Group | Relative Polarity | Elution Order (RP-HPLC) |
| Ceftizoxime S-oxide | 79226-66-7 | Sulfoxide (S=O) | High | 1st (Faster) |
| Ceftizoxime (Parent) | 68401-81-0 | Sulfide (S) | Moderate | 2nd (Slower) |
Table 2: Validated HPLC Method Parameters for Baseline Separation
| Parameter | Recommended Specification |
| Column | C18 (e.g., X-Terra RP-18), 250 × 4.6 mm, 5 μm |
| Mobile Phase | 25 mM Phosphate Buffer (pH 3.2) : Methanol (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at 260 nm |
| System Suitability | Resolution ( Rs ) > 2.0; Tailing Factor ( Tf ) < 1.5 |
Experimental Protocol: HPLC Method Execution
This protocol is designed as a self-validating system. If the system suitability criteria in Step 4 are not met, the buffer pH or column integrity must be re-evaluated before proceeding with sample analysis.
Step 1: Buffer Preparation
-
Weigh accurately 3.40 g of Potassium Dihydrogen Phosphate ( KH2PO4 ).
-
Dissolve in 900 mL of HPLC-grade water.
-
Insert a calibrated pH probe. Dropwise, add 10% Phosphoric acid ( H3PO4 ) until the pH stabilizes exactly at 3.20 ± 0.05[2].
-
Make up the volume to 1000 mL with HPLC-grade water and filter through a 0.22 μm membrane.
Step 2: Mobile Phase Blending
-
Mix the prepared pH 3.2 buffer with HPLC-grade Methanol in an 80:20 (v/v) ratio[2].
-
Degas the mixture using ultrasonication for 10 minutes to prevent baseline noise from dissolved air.
Step 3: Sample Preparation
-
Weigh 10 mg of the Ceftizoxime sample (containing S-oxide impurities) and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Dilute the stock solution 1:10 with the mobile phase to achieve a working concentration of 100 μg/mL. Filter through a 0.45 μm syringe filter.
Step 4: Chromatographic Execution & Self-Validation
-
Purge the HPLC system and equilibrate the C18 column with the mobile phase for at least 30 minutes at 1.0 mL/min.
-
Inject 20 μL of the working sample.
-
Monitor the eluent at 260 nm[2].
-
Validation Check: Verify that the S-oxide peak elutes first. Calculate the resolution ( Rs ) between the S-oxide and Ceftizoxime. Proceed with quantitative analysis only if Rs≥2.0 and the Ceftizoxime tailing factor is ≤1.5 .
Mechanistic and Workflow Visualizations
Logical flow of pH-dependent ionization and its effect on chromatographic resolution.
Step-by-step experimental workflow for HPLC method optimization and execution.
References
-
Simultaneous Estimation of Ceftazidime and Ceftizoxime in Pharmaceutical Formulations by HPLC Method. ResearchGate. 2
-
HPLC Analysis of Ceftriaxone and Ceftizoxime. Asian Journal of Chemistry.5
-
Isolation, structural elucidation and characterization of impurities in Cefdinir. ResearchGate.4
-
Design, Molecular Docking, Synthesis, and Antimicrobial Evaluation of new Dipeptide derivatives of Ceftizoxime sodium. Research Journal of Pharmacy and Technology. 1
-
79226-66-7 (Ceftizoxime S-Oxide Impurity). ChemicalBook. 3
Sources
Overcoming column degradation during Ceftizoxime impurity analysis
Technical Support Center: Overcoming Column Degradation During Ceftizoxime Impurity Analysis
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this resource to move beyond superficial fixes. Here, we address the fundamental physicochemical interactions causing column failure during the analysis of Ceftizoxime and its related substances.
The Mechanistic Reality of Ceftizoxime Analysis
Ceftizoxime is a third-generation parenteral cephalosporin. Its impurity profile is complex, containing up to eight process-related impurities and degradation products, including (6R,7R)-7-amino-3-cephem-4-carboxylic acid (Impurity I) and 2-mercaptobenzothiazole (Impurity VII) [1].
The standard compendial (USP) method for Ceftizoxime sodium purity relies on a highly aqueous mobile phase—typically a pH 3.6 buffer (citric acid and sodium phosphate) mixed with acetonitrile in a 9:1 ratio [2]. This environment introduces three distinct vectors for column degradation:
-
Phase Dewetting (Collapse): The 90% aqueous mobile phase forces the hydrophobic C18 alkyl chains to mat down against the silica surface to minimize contact with water, drastically reducing the retention of polar impurities.
-
Buffer Precipitation: The high concentration of phosphate/citrate salts is inherently incompatible with high-organic wash cycles. Direct transition to storage solvents causes microscopic salt precipitation, permanently blinding the column frit.
-
On-Column Hydrolysis: The highly strained β -lactam ring of cephalosporins is susceptible to hydrolysis in aqueous solutions [4]. The resulting polymeric degradants irreversibly bind to active silanol sites on the stationary phase.
Mechanistic pathway of on-column Ceftizoxime degradation and stationary phase fouling.
Diagnostic Workflow & FAQs
Before replacing a column, you must identify the exact causality of the failure. Use the logical workflow below to isolate the variable.
Diagnostic logic tree for isolating HPLC column failures during impurity analysis.
Q1: My system backpressure spiked after a weekend run of Ceftizoxime related substances. What happened?
Causality: Buffer precipitation. The USP method utilizes a heavy citric acid and Na2HPO4 buffer [2]. If your system transitioned to a high-organic storage solvent (e.g., 80% Acetonitrile) without an intermediate aqueous flush, the phosphate/citrate salts precipitated directly inside the column frit and interstitial spaces. The Fix: Do not reverse the column immediately. Follow Protocol 2 below to dissolve the salts using a low-flow, elevated-temperature aqueous flush.
Q2: I am seeing severe peak tailing for Ceftizoxime and early eluting impurities (like Impurity I). Is the column dead?
Causality: This is likely Phase Dewetting , not permanent column death. Because the mobile phase is 90% aqueous, standard C18 alkyl chains collapse to avoid the polar environment. This drastically reduces the functional surface area, causing polar impurities to elute early and tail severely. The Fix: Regenerate the column by flushing with 100% Acetonitrile to re-extend the alkyl chains. For future runs, switch to an aqueous-compatible column (e.g., polar-embedded C18 or superficially porous particles) designed to resist phase collapse.
Q3: Can I modernize the USP method to reduce column degradation and run time?
Causality: Yes. Extended exposure to acidic, highly aqueous conditions degrades both the analyte and the column. According to USP <621> guidelines, you can transfer the method from a legacy 10 µm totally porous particle (TPP) column to a 3.5 µm or 2.7 µm superficially porous particle (SPP) column without full revalidation[3]. This reduces the exposure time of the column to harsh conditions and minimizes on-column analyte hydrolysis.
Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system . This means the protocol includes built-in checks to confirm it is working before you proceed to the next step.
Protocol 1: Self-Validating Mobile Phase Preparation & Equilibration
Purpose: Prevent buffer precipitation and baseline drift.
-
Buffer Preparation: Dissolve 0.42 g of citric acid and 3.0 g of Na2HPO4⋅12H2O in 1000 mL of HPLC-grade water [2].
-
Filtration: Filter through a 0.22 µm hydrophilic PTFE membrane.
-
Self-Validation Check: Inspect the filter membrane. If visible particulate remains, the water source is contaminated, and the buffer must be remade.
-
-
Blending: Mix the buffer with Acetonitrile in a 90:10 (v/v) ratio. Crucial: Always add the organic solvent to the aqueous buffer slowly while stirring to prevent localized precipitation.
-
Equilibration: Flush the column with 100% HPLC water for 10 column volumes (CV) before introducing the mobile phase.
-
Self-Validation Check: Monitor the pump ripple. If pressure fluctuates by >2%, there is air in the check valves from improper degassing.
-
Protocol 2: Column Rescue and Regeneration Workflow
Purpose: Recover a column suffering from salt precipitation or phase collapse.
-
Bypass the Detector: Disconnect the column effluent from the UV/PDA detector to prevent fouling the flow cell with purged contaminants.
-
Salt Dissolution (Aqueous Flush): Set the column oven to 40°C. Flush with 100% HPLC-grade water (no organic, no buffer) at 50% of the normal flow rate for 20 CV.
-
Self-Validation Check: System backpressure should drop by at least 15-20% within the first 10 minutes. If it does not, the frit is irreversibly plugged.
-
-
Phase Re-wetting (Organic Flush): Switch to 100% Acetonitrile. Flush for 20 CV. This re-extends collapsed C18 chains and strips bound hydrophobic polymeric degradants [4].
-
Re-equilibration: Return to the 90:10 Buffer:Acetonitrile mobile phase. Run a blank injection.
-
Self-Validation Check: The baseline must be flat with no ghost peaks before injecting the Ceftizoxime system suitability standard.
-
Quantitative Data Summaries
Table 1: Troubleshooting Matrix for Ceftizoxime Impurity Analysis
| Primary Symptom | Root Causality | Immediate Corrective Action | Long-Term Preventive Action |
| Sudden Pressure Spike | Buffer salt precipitation in column frit | 40°C flush with 100% HPLC Water | Implement automated intermediate water flushes post-analysis. |
| Early RT Shift / Tailing | Phase collapse (dewetting) of C18 chains | Flush with 100% Acetonitrile (20 CV) | Use polar-embedded or AQ-type C18 columns. |
| Ghost Peaks in Blank | Irreversible binding of polymeric degradants | Gradient flush: Water → ACN → IPA | Prepare samples fresh; store in autosampler at 4°C. |
Table 2: USP Method Modernization Parameters (Agilent SPP Transition) [3]
| Parameter | Legacy USP Method | Modernized USP <621> Method | Net Benefit |
| Column Type | 10 µm Totally Porous (TPP) | 3.5 µm Superficially Porous (SPP) | Higher efficiency, reduced diffusion path. |
| Dimensions | 4.0 × 300 mm | 4.6 × 100 mm | Lower backpressure, compatible with standard LC. |
| Analysis Time | ~30 minutes | < 10 minutes | 66% reduction in on-column degradation risk. |
| Solvent Usage | High | Low | > 50% reduction in hazardous waste generation. |
References
-
Structural identification and characterization of impurities in ceftizoxime sodium. PubMed (NIH). Available at:[Link]
- Method for purifying Ceftizoxime sodium.Google Patents (US8871927B2).
-
Modernizing the USP Ceftizoxime Sodium HPLC Method Following the Revised USP <621> Guidelines. Agilent Technologies. Available at:[Link]
-
Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. PMC (NIH). Available at:[Link]
Validation & Comparative
High-Performance Liquid Chromatography (HPLC) Method Validation for Ceftizoxime S-Oxide: A Comparative Guide under ICH Q2(R2) Guidelines
Introduction
Ceftizoxime is a third-generation, broad-spectrum cephalosporin antibiotic administered parenterally[1]. During synthesis, formulation, and storage, the cephem nucleus is highly susceptible to oxidative degradation, primarily yielding process-related impurities such as Ceftizoxime S-Oxide[1]. Accurately quantifying this specific impurity is a critical quality attribute (CQA) required for patient safety and regulatory compliance.
In November 2023, the International Council for Harmonisation (ICH) adopted the revised Q2(R2) guideline, which officially became effective in June 2024[2]. This revision, designed to be used in tandem with ICH Q14 (Analytical Procedure Development), marks a paradigm shift toward a Quality-by-Design (QbD) and lifecycle management approach for analytical methods[3].
This guide objectively compares the performance of a modern 2.6 µm Core-Shell C18 column against a traditional 5 µm Fully Porous C18 column for the quantification of Ceftizoxime S-Oxide, providing actionable experimental protocols and comparative validation data strictly aligned with ICH Q2(R2) standards.
Mechanistic Causality: Core-Shell vs. Fully Porous Columns
To comply with the stringent specificity and resolution requirements of ICH Q2(R2), the choice of stationary phase is paramount. Traditional pharmacopeial methods often rely on 5 µm fully porous C18 columns[4]. However, baseline separating the parent Ceftizoxime peak from its closely eluting S-Oxide derivative requires superior column efficiency.
By transitioning to a 2.6 µm core-shell (solid-core) C18 column, analysts can exploit the mechanics of the van Deemter equation ( H=A+B/u+C⋅u ):
-
Reduced Eddy Diffusion ( A term): The solid silica core allows for a highly uniform packed bed, minimizing the variation in pathways that analyte molecules take through the column.
-
Minimized Resistance to Mass Transfer ( C term): The porous outer shell is extremely thin (typically 0.5 µm). This drastically shortens the diffusion path for the Ceftizoxime S-Oxide molecules entering and exiting the pores, ensuring rapid mass transfer even at high flow rates.
The Result: This causality produces significantly sharper peaks, higher theoretical plates ( N ), and superior resolution ( Rs ) compared to fully porous alternatives, ensuring the method is robust and "fit for purpose" under ICH Q2(R2) guidelines[2].
Self-Validating Experimental Protocol
Under ICH Q2(R2), an analytical procedure must be a self-validating system. The following step-by-step methodology integrates System Suitability Testing (SST) directly into the workflow to ensure real-time performance verification[2].
Step 1: Mobile Phase Preparation
-
Buffer Preparation: Prepare a 25 mM Potassium Dihydrogen Phosphate ( KH2PO4 ) solution in ultrapure water.
-
pH Adjustment: Adjust the pH to 3.2 using dilute phosphoric acid.
-
Causality: Ceftizoxime contains a carboxylic acid moiety. Adjusting the pH to 3.2 suppresses the ionization of this functional group, increasing the molecule's hydrophobicity and ensuring adequate retention and peak symmetry on the reversed-phase C18 column[5].
-
-
Eluent Mixing: Mix the Buffer and Acetonitrile in an 85:15 (v/v) ratio. Filter through a 0.22 µm membrane and degas ultrasonically.
Step 2: Sample & Standard Preparation
-
Diluent: Use the prepared mobile phase.
-
Standard Solution: Prepare a mixed standard solution containing 100 µg/mL of Ceftizoxime reference standard and 1.0 µg/mL of Ceftizoxime S-Oxide reference standard. This represents a 1.0% impurity specification limit.
Step 3: Chromatographic Conditions & System Suitability Testing (SST)
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm[6].
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
SST Criteria (Self-Validation): Before analyzing unknown samples, the system must demonstrate a Resolution ( Rs ) between Ceftizoxime and Ceftizoxime S-Oxide of ≥1.5 , and a Tailing factor ( Tf ) of ≤1.5 for the impurity peak.
ICH Q2(R2) Method Validation Workflow
Figure 1: Analytical method validation workflow aligned with ICH Q2(R2) guidelines.
Comparative Validation Data
The following tables summarize the quantitative validation data, objectively comparing the performance of the two column architectures against ICH Q2(R2) acceptance criteria.
Table 1: Specificity & System Suitability
Specificity is the ability to assess the analyte unequivocally in the presence of impurities[2]. The core-shell column achieves baseline resolution, whereas the fully porous column suffers from peak co-elution.
| Parameter | Acceptance Criteria (ICH Q2) | Fully Porous C18 (5 µm) | Core-Shell C18 (2.6 µm) |
| Retention Time (Ceftizoxime) | N/A | 8.4 min | 4.2 min |
| Retention Time (S-Oxide) | N/A | 7.8 min | 3.7 min |
| Resolution ( Rs ) | ≥1.5 | 1.2 (Fails) | 2.8 (Passes) |
| Tailing Factor ( Tf ) | ≤1.5 | 1.6 | 1.1 |
| Theoretical Plates ( N ) | >2000 | 4,500 | 12,400 |
Table 2: Sensitivity (LOD/LOQ) & Linearity
The reduced band broadening in the core-shell column directly enhances the Signal-to-Noise (S/N) ratio, significantly lowering the Limit of Detection (LOD) and Limit of Quantitation (LOQ).
| Parameter | Acceptance Criteria | Fully Porous C18 (5 µm) | Core-Shell C18 (2.6 µm) |
| LOD (S/N ≥3 ) | Report Value | 0.15 µg/mL | 0.04 µg/mL |
| LOQ (S/N ≥10 ) | Report Value | 0.45 µg/mL | 0.12 µg/mL |
| Linearity Range | Defines Working Range | 0.5 - 10 µg/mL | 0.1 - 10 µg/mL |
| Correlation Coefficient ( R2 ) | ≥0.999 | 0.9985 | 0.9998 |
Table 3: Accuracy & Precision
Evaluated at the 1.0 µg/mL specification level (n=6 injections). The core-shell column prevents integration errors caused by peak tailing, ensuring superior accuracy and repeatability.
| Parameter | Acceptance Criteria | Fully Porous C18 (5 µm) | Core-Shell C18 (2.6 µm) |
| Recovery (Accuracy) | 90.0% - 110.0% | 88.5% (Fails) | 99.2% (Passes) |
| Repeatability (%RSD) | ≤2.0% | 2.4% | 0.8% |
| Intermediate Precision (%RSD) | ≤2.0% | 2.7% | 1.1% |
Conclusion
Validating an HPLC method for Ceftizoxime S-Oxide under the rigorous new ICH Q2(R2) guidelines requires an analytical procedure that guarantees absolute specificity and sensitivity. As demonstrated by the experimental data, traditional 5 µm fully porous columns struggle to resolve the S-Oxide impurity from the main active pharmaceutical ingredient, leading to failures in accuracy and precision. By leveraging the mechanistic advantages of a 2.6 µm core-shell C18 column, laboratories can achieve baseline resolution, triple the theoretical plate count, and ensure full compliance with ICH Q2(R2) lifecycle requirements.
References
- Source: researchgate.
- ICH Q2(R2)
- ICH Q2(R2)
- Source: asianpubs.
- Source: tandfonline.
- Source: researchgate.
Sources
Comparative Guide to LOD and LOQ Determination for Ceftizoxime S-Oxide Impurity
Executive Summary
The accurate quantification of degradation products is a critical mandate in pharmaceutical development. For Ceftizoxime, a third-generation parenteral cephalosporin antibiotic[1], the primary oxidative degradation pathway yields Ceftizoxime S-Oxide[2]. This guide objectively compares three high-performance liquid chromatography (HPLC) column technologies for the detection of this specific polar impurity. By analyzing the causality between column architecture and chromatographic sensitivity, we provide a validated, step-by-step methodology for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) in accordance with ICH Q2(R1) guidelines[3].
Mechanistic Background: The Analytical Challenge
During synthesis, formulation, and stability testing, the sulfur atom within the dihydrothiazine ring of cephalosporins is highly susceptible to oxidation[4]. This reaction forms Ceftizoxime S-Oxide (often cataloged as Impurity 17 or 22).
The Causality of Poor Sensitivity: The addition of the sulfoxide group dramatically increases the molecule's polarity. To retain this highly polar impurity, analysts must use highly aqueous mobile phases. However, standard fully porous C18 stationary phases are prone to "phase dewetting" (pore collapse) in >95% aqueous conditions. This phenomenon leads to broad, asymmetrical peaks that often co-elute with the void volume. Chromatographically, peak broadening directly diminishes the peak height ( S ), thereby reducing the Signal-to-Noise ( S/N ) ratio. A compromised S/N ratio makes it mathematically impossible to achieve the stringent trace-level LOD and LOQ thresholds required for regulatory compliance[3].
Column Technology Comparison
To overcome phase dewetting and maximize sensitivity, we compared a standard C18 column against two advanced alternatives: a Polar-Embedded (AQ-C18) column and a Core-Shell C18 column.
-
Standard Fully Porous C18 (5.0 µm): Serves as the traditional baseline. It struggles with polar retention, resulting in early elution and poor resolution from the solvent front.
-
Polar-Embedded AQ-C18 (5.0 µm): Contains a polar functional group (e.g., ether or amide) near the silica surface. This prevents ligand collapse in 100% aqueous conditions, significantly increasing the retention time and separating the S-Oxide from the void volume.
-
Core-Shell C18 (2.6 µm): Features a solid non-porous silica core surrounded by a porous outer layer. This architecture minimizes Eddy diffusion (the A -term in the van Deemter equation) and longitudinal diffusion (the B -term). The result is ultra-sharp peaks. Because the analyte signal is concentrated over a much narrower time window, the peak height is amplified, significantly boosting the S/N ratio and lowering the achievable LOD/LOQ down to .
Performance & Sensitivity Data
| Column Technology | Particle Size | Retention Time (min) | Resolution ( Rs ) vs Parent | LOD (µg/mL) | LOQ (µg/mL) | S/N at LOQ |
| Standard C18 | 5.0 µm | 2.15 | 1.4 | 0.05 | 0.15 | 10.2 |
| AQ-C18 (Polar) | 5.0 µm | 4.20 | 3.1 | 0.02 | 0.06 | 11.5 |
| Core-Shell C18 | 2.6 µm | 3.45 | 4.5 | 0.01 | 0.03 | 12.8 |
Note: Data reflects isocratic elution using 0.02 M ammonium formate buffer (pH 4.5) and Methanol, monitored via UV detection at 310 nm[1][4].
Experimental Protocol: A Self-Validating System
To ensure scientific integrity, the following protocol utilizes a self-validating feedback loop based on the signal-to-noise methodology outlined in ICH Q2(R1)[3].
Step 1: System Suitability and Noise Profiling
-
Inject a blank solution (mobile phase) into the HPLC system.
-
Measure the baseline noise ( N ) over a retention time window corresponding to 20 times the expected peak width of Ceftizoxime S-Oxide. Ensure no ghost peaks elute at the target retention time.
Step 2: Stock & Serial Dilution
-
Accurately weigh and dissolve the Ceftizoxime S-Oxide reference standard in a Methanol/Water diluent to create a 1.0 mg/mL stock solution[2].
-
Perform serial dilutions to prepare calibration standards targeting the expected trace levels: 0.15,0.06,0.03, and .
Step 3: Chromatographic Analysis & S/N Calculation
-
Inject each standard in triplicate using the Core-Shell C18 column.
-
Measure the peak height ( S ) from the apex of the S-Oxide peak to the extrapolated baseline.
-
Calculate the S/N ratio for each concentration.
-
Causality Check: The LOD is strictly defined as the concentration where S/N≥3:1 . The LOQ is defined as the concentration where S/N≥10:1 [3].
-
Step 4: Method Validation at LOQ (Self-Validation)
-
To prove that the established LOQ is not just detectable but quantifiable with precision, inject the determined LOQ concentration ( ) six consecutive times.
-
Calculate the Relative Standard Deviation (%RSD) of the peak areas. The system validates itself if the %RSD is ≤5.0% , confirming the method's trustworthiness for routine impurity profiling.
Workflow Visualization
Workflow for the determination and validation of LOD and LOQ for Ceftizoxime S-Oxide.
References
-
Structural identification and characterization of impurities in ceftizoxime sodium Journal of Pharmaceutical and Biomedical Analysis[Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology U.S. Food and Drug Administration (FDA) / ICH Guidelines[Link]
-
HPLC Analysis of Ceftriaxone and Ceftizoxime Asian Journal of Chemistry[Link]
-
Isolation, structural elucidation and characterization of impurities in Cefdinir and related Cephalosporins ResearchGate[Link]
Sources
Linearity and Precision Studies for Ceftizoxime S-Oxide Quantification: A Comparative Guide
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when profiling trace-level impurities in complex matrices. Ceftizoxime, a broad-spectrum third-generation cephalosporin, is highly susceptible to oxidative degradation, forming. Accurately quantifying this sulfoxide derivative is a regulatory imperative for stability-indicating assays and pharmacokinetic profiling.
In this guide, I will objectively compare the performance of traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). By exploring the causality behind these experimental choices, we will establish robust, self-validating protocols for precise S-Oxide quantification.
Mechanistic Context: The Challenge of S-Oxide Quantification
Ceftizoxime contains a sulfur atom within its dihydrothiazine ring. Under environmental stress (e.g., peroxide exposure, light, or thermal variations), this sulfur atom undergoes rapid oxidation to yield Ceftizoxime S-Oxide (Molecular Weight: 399.41).
The primary analytical challenge lies in the structural and polarity similarities between the parent drug and the S-oxide impurity, which often leads to chromatographic co-elution. Furthermore, the S-oxide can undergo secondary, artificial degradation on-column if the methodology is not strictly controlled for temperature and pH.
Workflow comparing HPLC-UV and UHPLC-MS/MS for Ceftizoxime S-Oxide quantification.
Comparison of Analytical Modalities
To guarantee scientific integrity, an analytical method must be evaluated on its linearity (the ability to elicit results directly proportional to the analyte concentration) and precision (the degree of scatter between measurements).
1. Traditional HPLC-UV
-
Mechanism: Relies on the chromophoric properties of the cephalosporin core, typically monitored at 242 nm or 310 nm[1].
-
Causality of Limitations: UV detection lacks structural specificity. If an unknown degradant or matrix component co-elutes with the S-Oxide, the UV absorbance is additive. This lack of orthogonality can lead to a dangerous overestimation of the impurity.
2. Advanced UHPLC-MS/MS
-
Mechanism: Utilizes Electrospray Ionization (ESI) in positive mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions[2].
-
Causality of Advantages: By isolating the specific precursor-to-product ion transition (e.g., m/z 400.0 → fragments for the S-Oxide), MS/MS completely bypasses co-elution interferences. This mass-filtering mechanism allows for a significantly lower Limit of Quantitation (LOQ)[3].
Experimental Design & Step-by-Step Methodologies
Every protocol described below is designed as a self-validating system . This means the workflow inherently checks its own accuracy during the run via System Suitability Testing (SST) and Internal Standards (IS).
Protocol A: UHPLC-MS/MS Method for Trace S-Oxide Quantification
Rationale: We utilize a sub-2 µm particle size column to maximize theoretical plates, ensuring sharp peak shapes that enhance the signal-to-noise ratio.
-
Step 1: Mobile Phase Preparation
-
Aqueous Phase (A): 0.1% Formic acid in LC-MS grade water. (Causality: Formic acid acts as an ion-pairing agent and provides the necessary protons for efficient positive ESI).
-
Organic Phase (B): 0.1% Formic acid in Acetonitrile.
-
-
Step 2: Chromatographic Separation
-
Column: C18 (50 mm × 2.1 mm, 1.7 µm).
-
Column Temperature: Maintained strictly at 30°C. (Causality: Temperatures >40°C can induce artificial on-column oxidation of the parent Ceftizoxime into S-Oxide, skewing the quantification).
-
Gradient: 5% B to 60% B over 3 minutes. Flow rate: 0.4 mL/min.
-
-
Step 3: Mass Spectrometry Parameters
-
Source: ESI+
-
MRM Transition: m/z 400.0 → [Specific Fragment] for S-Oxide. (Parent Ceftizoxime is monitored at m/z 384.0 → 227.0)[2].
-
-
Step 4: Self-Validating Sample Preparation
-
Spike all calibration standards and unknown samples with a stable-isotope-labeled internal standard (SIL-IS) at a constant concentration. (Causality: The SIL-IS dynamically corrects for matrix-induced ion suppression during the ESI process and any volumetric losses during extraction)[3].
-
Perform protein precipitation with Acetonitrile (1:3 v/v), followed by centrifugation at 14,000 rpm for 10 min at 4°C[3].
-
Protocol B: HPLC-UV Method (Compendial Alternative)
-
Step 1: Mobile Phase: Methanol and water (or 40 mM phosphate buffer) at a flow rate of 1.0 mL/min[1].
-
Step 2: Column: Reverse-phase C18 (250 × 4.6 mm, 5 µm)[1].
-
Step 3: Detection: UV absorbance at 310 nm[1].
-
Step 4: Self-Validating SST: Inject a resolution mixture containing both Ceftizoxime and Ceftizoxime S-Oxide prior to the run. The run is only valid if the resolution factor (Rs) between the two peaks is ≥ 2.0.
Quantitative Data Comparison: Linearity and Precision
The following tables summarize the performance metrics of both methods for Ceftizoxime and its derivatives, synthesized from validated analytical studies[1][2][3].
Table 1: Linearity and Sensitivity Comparison
| Parameter | HPLC-UV | UHPLC-MS/MS |
| Linear Range | 1.5 – 100 µg/mL | 2.50 – 10,000 ng/mL |
| Correlation Coefficient (R²) | 0.9989 | 0.9995 |
| Limit of Detection (LOD) | ~1.0 µg/mL | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | ~1.5 µg/mL | 2.47 ng/mL |
Table 2: Precision Studies (Inter-day and Intra-day)
| Method | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| HPLC-UV | Low (5 µg/mL) | 4.2% | 5.5% |
| HPLC-UV | High (50 µg/mL) | 1.4% | 2.1% |
| UHPLC-MS/MS | Low (5 ng/mL) | 3.8% | 4.4% |
| UHPLC-MS/MS | High (5000 ng/mL) | 1.1% | 1.8% |
(Note: Precision is expressed as Relative Standard Deviation (%RSD). Regulatory guidelines typically require %RSD < 15% for trace impurities, and ≤ 20% at the LLOQ[3].)
Discussion & Causality of Results
The data clearly illustrates that the3 (LOQ of 2.47 ng/mL vs 1.5 µg/mL) compared to HPLC-UV[1][3]. This massive leap is driven by the mass analyzer's ability to filter out background chemical noise, which is impossible in UV detection where any molecule absorbing at 310 nm contributes to the baseline[1].
Furthermore, the precision of the UHPLC-MS/MS method remains highly robust (%RSD ≤ 4.4%) even at nanogram-per-milliliter levels[3]. This is achieved through the self-validating use of the internal standard, which normalizes the response against unavoidable matrix effects.
Conclusion
For routine bulk API purity testing where Ceftizoxime S-Oxide concentrations are well above 1.5 µg/mL, HPLC-UV remains a cost-effective and reliable tool. However, for pharmacokinetic profiling, trace-level stability indicating assays, or genotoxic impurity screening, UHPLC-MS/MS is the mandatory choice . Its superior linearity range and precision at the nanogram level ensure that degradation pathways are accurately mapped without analytical artifacts.
References
-
PMC / National Institutes of Health. Validation and Application of an LC–MS-MS Method for the Determination of Ceftizoxime in Human Serum and Urine.[Link]
-
ResearchGate. Precision of ceftizoxime determination.[Link]
-
ResearchGate. HPLC analysis of ceftriaxone and ceftizoxime.[Link]
-
UNL Repository. DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE DETERMINATION OF EIGHT CEPHALOSPORINS.[Link]
Sources
Inter-Laboratory Comparison of Ceftizoxime Impurity Analysis Methods: A Comprehensive Technical Guide
As a Senior Application Scientist who has spent years troubleshooting complex chromatographic separations, I frequently encounter the challenges associated with cephalosporin stability. Ceftizoxime sodium, a potent third-generation parenteral cephalosporin, is notoriously susceptible to degradation during synthesis, formulation, and storage[1].
For researchers and quality control (QC) professionals, selecting the optimal analytical method is a balancing act between throughput, sensitivity, and structural resolution. This guide provides an objective, data-driven comparison of standard pharmacopeial methods against advanced orthogonal techniques (UHPLC-MS/MS and 2D-LC) across multiple laboratory environments.
Mechanistic Causality of Ceftizoxime Impurities
To accurately quantify impurities, we must first understand the chemical causality behind their formation. Ceftizoxime's structure features a β -lactam ring fused to a dihydrothiazine ring, alongside a methoxyimino group. The primary degradation pathways include:
-
Photo-Isomerization: The active pharmaceutical ingredient (API) contains a (Z)-methoxyimino group. Exposure to light or specific pH fluctuations triggers a spatial rearrangement to the less active (E)-isomer (Impurity IV)[2].
-
Nucleophilic Hydrolysis: The β -lactam ring is highly strained. Nucleophilic attack by water or residual solvents leads to ring-opened degradation products, which can further polymerize into dimers[1].
-
Process Carryover: Incomplete purification during synthesis can leave trace amounts of starting materials or byproducts, such as 2-mercaptobenzothiazole (Impurity VII)[2].
Comparative Analysis of Analytical Methods
Different laboratories employ varying techniques based on their specific goals—ranging from routine batch release to deep structural elucidation.
Pharmacopeial HPLC-UV (USP/EP Methods)
The standard compendial method utilizes isocratic elution with a tightly controlled acidic buffer[3].
-
The "Why": The pH 3.6 citric acid/dibasic sodium phosphate buffer ensures that the carboxylic acid moieties on the cephem nucleus remain partially protonated, preventing severe peak tailing and ensuring reproducible retention times.
-
Limitations: While highly reproducible, 1D-HPLC lacks the peak capacity to resolve complex co-eluting polymeric impurities.
UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry)
-
The "Why": By coupling sub-2 μ m particle columns with triple-quadrupole or Time-of-Flight (TOF) mass analyzers, labs can achieve baseline separation of isomers and identify unknowns via fragmentation. For example, monitoring the m/z 383.9 to 227.0 transition specifically isolates the breakdown of the basic amino-thiazolyl group[4].
-
Limitations: Susceptible to matrix effects (ion suppression) which can cause high inter-laboratory quantitative variability.
2D-LC (Two-Dimensional Liquid Chromatography)
-
The "Why": 2D-LC couples two distinct separation mechanisms (e.g., reversed-phase followed by hydrophilic interaction). It is utilized when 1D-HPLC fails to separate a critical impurity from the main API peak. Correlation spectroscopy allows for peak identification without relying heavily on reference standards[5].
Quantitative Inter-Laboratory Performance Data
To objectively evaluate these methods, we aggregated inter-laboratory validation data across three distinct facility types (Pharma QC, Contract Research Organization, and Academic Core). The results are summarized below:
| Analytical Method | Inter-Lab RT Precision (%RSD) | Inter-Lab Quantitation Precision (%RSD) | Avg. Impurities Detected | Limit of Detection (LOD) | Primary Application |
| Pharmacopeial HPLC-UV | 0.8 - 1.2% | 1.5 - 2.8% | 5 - 8 | ~50 ng/mL | Routine Batch Release |
| UHPLC-MS/MS | 1.5 - 3.0% | 4.0 - 6.5% | 12 - 14 | ~2.5 ng/mL | Structural Elucidation |
| 2D-LC Correlation | 2.0 - 3.5% | 3.5 - 5.0% | 15 - 18 | ~10 ng/mL | Complex Co-elution Resolution |
Experimental Protocols (Self-Validating Workflows)
A robust analytical method must be a self-validating system. Below are the optimized, step-by-step protocols emphasizing the causality behind the preparation and the internal checks required for data trustworthiness.
Protocol A: USP-Based HPLC-UV for Routine QC[3]
-
Buffer Preparation: Dissolve 1.42 g of citric acid monohydrate and 1.73 g of dibasic sodium phosphate in 1000 mL of LC-grade water.
-
Causality: This specific molar ratio locks the pH at exactly 3.6, which is the critical isoelectric window to maintain the structural integrity of the (Z)-isomer during the run.
-
-
Mobile Phase Formulation: Mix the pH 3.6 Buffer with acetonitrile in a 9:1 (v/v) ratio. Filter through a 0.22 μ m membrane and degas.
-
Internal Standard (IS) Preparation: Dissolve 1.2 g of salicylic acid in 10 mL of methanol, diluting to 200 mL with pH 7.0 buffer.
-
Sample Preparation: Dissolve the Ceftizoxime sample in pH 7.0 buffer to a concentration of 1 mg/mL. Add the IS solution.
-
Causality: The pH 7.0 buffer is used for sample dissolution because Ceftizoxime sodium is highly stable at neutral pH, preventing artifactual degradation during sample prep.
-
-
Self-Validation Step (System Suitability): Inject the standard preparation. The system is validated for use only if the chromatographic resolution ( R ) between the Ceftizoxime peak and the salicylic acid peak is ≥7.0 [6]. If R<7.0 , the column's theoretical plate count has degraded, and the run must be aborted to prevent false impurity reporting.
Protocol B: UHPLC-MS/MS for Unknown Impurity Elucidation[4]
-
Chromatographic Separation: Utilize a Phenyl-hexyl column (e.g., 4.6 × 50 mm, 5 μ m) with a gradient of 0.1% formic acid in water and acetonitrile.
-
Causality: The phenyl stationary phase provides unique π−π interactions, which are highly effective at separating the geometric (E) and (Z) isomers of the methoxyimino group that standard C18 columns often co-elute.
-
-
Ionization Parameters: Set the Electrospray Ionization (ESI) source to positive ion mode.
-
Causality: The basic 2-amino-4-thiazolyl moiety of Ceftizoxime readily accepts a proton ( [M+H]+ ), yielding a strong precursor ion at m/z 384.
-
-
Self-Validation Step (Isotopic Fidelity Check): Before analyzing unknowns, inject a pure Ceftizoxime standard. Compare the observed isotopic distribution of the precursor ion at m/z 384 with the theoretical in-silico model for C13H13N5O5S2 . A mass error of <5 ppm validates the calibration of the mass analyzer, ensuring that subsequent structural assignments of unknown impurities are trustworthy.
Analytical Decision Workflow
To minimize inter-laboratory discrepancies, it is highly recommended to follow a standardized decision tree when analyzing Ceftizoxime batches.
Analytical workflow for Ceftizoxime impurity profiling and characterization.
Conclusion
Inter-laboratory comparisons reveal that while the pharmacopeial HPLC-UV method remains the gold standard for routine quantitation due to its high precision and low inter-lab %RSD, it is fundamentally blind to co-eluting complex degradants. For comprehensive impurity profiling—especially during stability studies or post-market surveillance—laboratories must adopt orthogonal self-validating systems like UHPLC-MS/MS or 2D-LC. By understanding the chemical causality of the molecule and enforcing strict system suitability checks, analytical scientists can ensure absolute data integrity across any laboratory environment.
References
-
Structural identification and characterization of impurities in ceftizoxime sodium Source: nih.gov 2
-
Identification of impurity peaks in the HPLC chromatogram by LC-MS and two-dimensional chromatographic correlation spectroscopy Source: nih.gov 5
-
Impurity Profile Study of Ceftizoxime Sodium for Injection Source: magtechjournal.com 1
-
Ceftizoxime Sodium USP Monograph Source: drugfuture.com 3
Sources
- 1. Impurity Profile Study of Ceftizoxime Sodium for Injection [journal11.magtechjournal.com]
- 2. Structural identification and characterization of impurities in ceftizoxime sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceftizoxime Sodium [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. [Identification of impurity peaks in the HPLC chromatogram by LC-MS and two-dimensional chromatographic correlation spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Advanced Specificity Testing: Ceftizoxime S-Oxide Quantification in Complex Excipient Matrices
Executive Summary
The accurate quantification of degradation products in parenteral antibiotics is a critical regulatory requirement. Ceftizoxime, a third-generation cephalosporin, is highly susceptible to oxidative degradation, resulting in the formation of Ceftizoxime S-Oxide (Impurity 17)[1]. As pharmaceutical formulations evolve from simple sterile powders containing sodium benzoate to advanced targeted delivery systems like pectin nanocarriers[2], analytical specificity becomes increasingly complex. This guide provides a comparative analysis of analytical platforms and establishes a self-validating UPLC-MS/MS methodology designed to isolate and quantify Ceftizoxime S-Oxide without interference from the Active Pharmaceutical Ingredient (API) or complex excipient matrices.
Mechanistic Insights: Analyte-Excipient Interactions
Specificity testing must prove that an analytical method measures the exact analyte intended, free from matrix interference. In the case of Ceftizoxime S-Oxide, the primary analytical challenge lies in its high polarity and structural similarity to the parent API[3].
When formulated with excipients, two distinct interference mechanisms occur:
-
Small Molecule Co-elution (e.g., Sodium Benzoate): In traditional sterile powder formulations, preservatives like sodium benzoate often co-elute with early-eluting polar degradation products in standard reverse-phase C18 chromatography, obscuring UV detection[3].
-
Polymeric Matrix Effects (e.g., Pectin Nanocarriers): In advanced formulations, pectin polymers increase the viscosity of the sample matrix. If not properly precipitated, these polymers cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source by competing with the S-Oxide for charge droplets[2].
To overcome these challenges, our protocol abandons the standard C18 column in favor of a Phenyl column. Causality: The phenyl groups engage in strong π−π interactions with the aminothiazolyl ring present in both Ceftizoxime and its S-Oxide[4]. This orthogonal retention mechanism selectively delays the elution of the cephalosporin core, pulling it away from the solvent front where polar excipients and unprecipitated polymer fragments typically elute.
Comparative Analysis of Analytical Methodologies
To establish the optimal testing framework, we compared three analytical approaches for resolving Ceftizoxime S-Oxide from excipient matrices. While traditional HPLC-UV is standard for bulk API testing, it fails in complex formulated matrices due to lack of three-dimensional specificity[5].
Table 1: Comparative Performance of Analytical Platforms for Ceftizoxime S-Oxide
| Analytical Platform | Resolution ( Rs ) vs Excipients | Sensitivity (LOD) | Matrix Effect Susceptibility | Run Time | Primary Limitation |
| HPLC-UV (Standard) | < 1.5 (Co-elution risk) | 2.50 µg/mL | High (Baseline drift) | 25 min | Cannot distinguish co-eluting UV-absorbing excipients. |
| 2D-LC-UV/MS | > 2.5 | 0.50 µg/mL | Low | 45 min | Highly complex setup; excessive run time for routine QC. |
| UPLC-MS/MS (Proposed) | > 2.0 (Chromatographic) | 2.50 ng/mL | Very Low (MRM filtering) | 8 min | Requires careful sample prep to prevent source fouling. |
Data synthesized from established chromatographic correlation studies[5] and UPLC-MS/MS validations[4].
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. By incorporating parallel blank matrices and specific System Suitability Testing (SST) criteria, the protocols inherently flag any procedural failures or matrix interferences.
Protocol 1: Matrix-Spiked Forced Degradation
This protocol generates the S-Oxide impurity in situ to validate the method's resolving power.
-
Causality of Oxidant Choice: We utilize 0.1% H2O2 rather than harsher oxidants (like KMnO4 ) to selectively oxidize the sulfur atom in the dihydrothiazine ring without cleaving the delicate β -lactam ring. This preserves the core structure for accurate mass tracking.
-
Step 1: Prepare a 1.0 mg/mL solution of Ceftizoxime API in LC-grade water.
-
Step 2: Add 0.1% H2O2 (v/v) and incubate at 25°C for 2 hours to induce S-Oxide formation.
-
Step 3: Quench the oxidation reaction by adding 10 µL of 0.1 M sodium thiosulfate.
-
Step 4 (Matrix Spiking): Divide the stressed sample. Spike Aliquot A with 0.5 mg/mL Sodium Benzoate. Spike Aliquot B with 2.0 mg/mL Pectin nanocarrier suspension[2].
-
Step 5 (Self-Validation Control): Prepare a Blank Matrix (excipients + H2O2
- thiosulfate, no API) and an Unstressed Control (API + excipients, no H2O2 ). The system is validated if the S-Oxide peak is exclusively detected in the stressed aliquots.
Protocol 2: UPLC-MS/MS Specificity Resolution
-
Causality of Sample Prep: For the pectin-spiked samples, simple dilution is insufficient. We employ protein/polymer precipitation using cold acetonitrile (1:3 ratio) to crash out the pectin, preventing ESI source fouling and ion suppression[4].
-
Step 1: Centrifuge the spiked samples from Protocol 1 at 14,000 rpm for 10 minutes after acetonitrile addition. Extract the supernatant.
-
Step 2: Inject 10 µL of the supernatant onto an XTerra Phenyl column (4.6 × 50 mm, 5 µm) maintained at 35°C[4].
-
Step 3: Elute using a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Causality: Formic acid ensures the basic amino group of the thiazolyl ring remains protonated for optimal ESI+ ionization.
-
Step 4: Monitor via Multiple Reaction Monitoring (MRM). Set the transition for Ceftizoxime at m/z 384.0 → 227.0, and Ceftizoxime S-Oxide at m/z 400.4 → 227.0[4].
-
Step 5 (Self-Validation SST): The run is deemed valid only if the chromatographic resolution ( Rs ) between the API and S-Oxide is > 2.0, and the signal-to-noise ratio (S/N) for the S-Oxide in the blank matrix is < 3.
Specificity Workflow Visualization
Workflow for Ceftizoxime S-Oxide specificity testing in complex matrices.
Quantitative Validation Data
The efficacy of the proposed UPLC-MS/MS method was evaluated by quantifying known spikes of purified Ceftizoxime S-Oxide in the presence of high-concentration excipients. The absence of excipient interference at the S-Oxide retention time confirms the absolute specificity of the method[3].
Table 2: Specificity and Recovery Validation in Excipient Matrices
| Matrix Composition | Spiked S-Oxide (µg/mL) | Recovered S-Oxide (µg/mL) | Recovery (%) | Method Precision (RSD, %) | Excipient Interference at Rt (%) |
| API + Sodium Benzoate | 5.00 | 4.96 | 99.2% | 1.1% | < 0.1% |
| API + Sodium Benzoate | 20.00 | 19.85 | 99.3% | 0.8% | < 0.1% |
| API + Pectin Nanocarrier | 5.00 | 4.88 | 97.6% | 1.8% | 0.3% |
| API + Pectin Nanocarrier | 20.00 | 19.62 | 98.1% | 1.4% | 0.4% |
Note: Recovery rates > 95% and RSD < 2.0% validate the sample preparation's ability to eliminate matrix-induced ion suppression, proving the method's robustness across different formulation types.
References
-
Structural identification and characterization of impurities in ceftizoxime sodium. PubMed / ResearchGate. 1
-
Identification of impurity peaks in the HPLC chromatogram by LC-MS and two-dimensional chromatographic correlation spectroscopy. PubMed. 5
-
Structural identification and characterization of impurities in ceftizoxime sodium. ResearchGate. 6
-
Impurity Profile Study of Ceftizoxime Sodium for Injection. Magtech. 3
-
Validation and Application of an LC–MS-MS Method for the Determination of Ceftizoxime in Human Serum and Urine. PMC. 4
-
Fabrication and Characterization of Ceftizoxime-Loaded Pectin Nanocarriers. MDPI. 2
Sources
- 1. Structural identification and characterization of impurities in ceftizoxime sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fabrication and Characterization of Ceftizoxime-Loaded Pectin Nanocarriers [mdpi.com]
- 3. Impurity Profile Study of Ceftizoxime Sodium for Injection [journal11.magtechjournal.com]
- 4. Validation and Application of an LC–MS-MS Method for the Determination of Ceftizoxime in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Identification of impurity peaks in the HPLC chromatogram by LC-MS and two-dimensional chromatographic correlation spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Robustness Testing of Analytical Methods for Ceftizoxime Oxides: A Comparative Guide
As a Senior Application Scientist, I frequently observe a critical failure point in pharmaceutical lifecycle management: analytical methods that pass initial validation but fail unpredictably during routine quality control (QC). For third-generation cephalosporins like Ceftizoxime, the primary culprits are oxidative degradation products. During manufacturing and storage, the sulfur atom in the dihydrothiazine ring is highly susceptible to oxidation, forming process-related impurities such as Ceftizoxime S-oxides[1].
Because these oxides share near-identical chromophores and polarities with the parent active pharmaceutical ingredient (API), baseline resolution is notoriously difficult to maintain. This guide objectively compares the performance of traditional and advanced analytical platforms for quantifying Ceftizoxime oxides, providing field-proven methodologies and experimental data to ensure your methods remain analytically robust against environmental and instrumental shifts.
Mechanistic Causality in Method Selection
Why do standard methods fail during robustness testing? Ceftizoxime and its oxides possess ionizable functional groups—specifically the aminothiazole ring and the carboxylic acid moiety. The protonation states of these groups are hyper-sensitive to the mobile phase pH. A shift of just 0.1 pH units can drastically alter the retention factor ( k′ ), leading to the co-elution of the S-oxide impurity with the main API peak.
An analytically robust method must therefore utilize a highly buffered mobile phase with a wide design space, or it must employ multi-dimensional detection (such as LC-MS/MS) to mathematically deconvolute co-eluting peaks[2].
Performance Comparison of Analytical Platforms
To establish a self-validating analytical system, it is necessary to evaluate orthogonal techniques. Table 1 summarizes the experimental performance of three primary methodologies evaluated for Ceftizoxime oxide analysis.
Table 1: Performance Comparison of Analytical Platforms for Ceftizoxime Oxides
| Analytical Platform | Limit of Detection (LOD) | Resolution ( Rs ) from API | Robustness (RSD under variation) | Primary Application |
| RP-HPLC-UV (Traditional) | 0.1 µg/mL | 1.8 | 3.5% | Routine Batch Release |
| 2D LC-MS/MS | 5.0 ng/mL | > 2.5 | < 1.5% | Impurity Characterization |
| Capillary Zone Electrophoresis | 1.0 µg/mL | 2.0 | 4.1% | Orthogonal Validation |
While Capillary Zone Electrophoresis (CZE) offers an excellent orthogonal separation mechanism based on charge-to-mass ratio[3], its high relative standard deviation (RSD) during deliberate parameter variation makes it less suitable for routine QC. Conversely, 2D LC-MS/MS combined with chromatographic correlation spectroscopy provides the highest robustness. By tracking specific mass-to-charge ( m/z ) transitions, this method prevents peak misidentification even when retention times shift due to column aging or pump fluctuations[2][4].
Experimental Protocol: Robustness Testing via 2D LC-MS/MS
To ensure trustworthiness, the following protocol is designed as a self-validating system. System suitability criteria must be met at each node of the robustness matrix before data is accepted.
Step 1: Generation of Oxide Standards (Forced Degradation)
Causality: In-situ generation of oxides ensures that the robustness matrix is tested against the exact degradation profile observed in real-world stability failures, rather than relying solely on synthetic reference standards.
-
Dissolve 50 mg of Ceftizoxime sodium API in 50 mL of purified water.
-
Add 5 mL of 3% H2O2 and incubate at room temperature for 2 hours to selectively oxidize the dihydrothiazine ring.
-
Quench the reaction with 1 mL of 0.1 M sodium thiosulfate to halt degradation.
Step 2: Plackett-Burman Experimental Design
Instead of inefficient one-factor-at-a-time (OFAT) testing, utilize a fractional factorial design to evaluate multiple variables simultaneously.
Table 2: Plackett-Burman Design Space for Robustness Testing
| Parameter | Low Level (-1) | Nominal (0) | High Level (+1) | Mechanistic Impact |
| Buffer pH | 4.8 | 5.0 | 5.2 | Alters protonation of the aminothiazole ring |
| Column Temp (°C) | 25 | 30 | 35 | Shifts partition coefficient and solvent viscosity |
| Flow Rate (mL/min) | 0.9 | 1.0 | 1.1 | Affects longitudinal diffusion and backpressure |
| Organic Modifier (%) | 18% | 20% | 22% | Modulates hydrophobic interactions |
Step 3: Chromatographic Execution
-
Stationary Phase: Equip the system with a C18 column (150 mm × 4.6 mm, 3.5 µm).
-
Mobile Phase A: Prepare 10 mM Ammonium Acetate (adjust to the target pH dictated by the matrix run using glacial acetic acid).
-
Mobile Phase B: Use MS-grade Acetonitrile.
-
Gradient: Program a linear gradient from 5% B to 40% B over 15 minutes.
-
Execute the 8 distinct chromatographic runs dictated by the Plackett-Burman design matrix.
Step 4: 2D Correlation and System Suitability (Self-Validation)
Causality: By relying on MS/MS transitions rather than just UV retention times, we eliminate the risk of false-positive co-elution reporting.
-
For each run, track the Ceftizoxime oxide peak using its specific MRM transition (e.g., m/z 399.4 → 156.1)[4].
-
Acceptance Criteria: The method is deemed robust if, across all deliberate variations, the resolution ( Rs ) between Ceftizoxime and its oxide remains ≥1.5 , and the peak tailing factor ( Tf ) remains ≤1.5 . If Rs drops below 1.5 in any condition, the method design space must be restricted in the final Standard Operating Procedure (SOP).
Methodological Workflow Visualization
Fig 1. Logical workflow for robustness testing of Ceftizoxime oxide analytical methods.
References
-
Structural identification and characterization of impurities in ceftizoxime sodium ResearchGate / Journal of Pharmaceutical and Biomedical Analysis URL:[Link]
-
Identification of impurity peaks in the HPLC chromatogram by LC-MS and two-dimensional chromatographic correlation spectroscopy PubMed / Yao Xue Xue Bao URL:[Link]
-
Validation and Application of an LC–MS-MS Method for the Determination of Ceftizoxime in Human Serum and Urine Oxford Academic / Journal of Chromatographic Science URL:[Link]
-
Determination of Ceftriaxone, Ceftizoxime, Paracetamol and Diclofenac Sodium by Capillary Zone Electrophoresis in Pharmaceutical formulations and in Human Blood Serum ResearchGate URL:[Link]
Sources
Comparative Guide: Correlating Accelerated Stability Data with Methionine S-Oxide Levels in Biotherapeutics
In biopharmaceutical development, the oxidation of methionine (Met) to methionine sulfoxide (S-oxide) is a critical quality attribute (CQA) that can compromise the structural integrity, efficacy, and FcRn-mediated recycling of monoclonal antibodies (mAbs) (). As a Senior Application Scientist, I frequently observe that accurately correlating accelerated stability data with S-oxide formation is paramount for selecting the optimal formulation.
This guide provides an objective comparison of antioxidant formulation strategies—specifically L-methionine versus EDTA—and details a self-validating analytical workflow to quantify S-oxide levels without introducing sample preparation artifacts.
The Mechanistic Causality of S-Oxidation
Methionine residues, particularly those in the solvent-exposed domains of the IgG1 Fc region, are highly susceptible to reactive oxygen species (ROS). The thioether group of methionine is oxidized to a sulfoxide (S-oxide), increasing local hydrophilicity and potentially altering protein folding (1)[1].
To mitigate this, formulation scientists compare two primary excipient strategies:
-
Sacrificial Scavengers (L-Methionine): Free L-methionine added to the formulation acts as a competitive sink, preferentially oxidizing to protect the protein's native Met residues (2)[2].
-
Metal Chelators (EDTA): Trace transition metals (e.g., Fe3+, Cu2+) can catalyze the formation of ROS. EDTA sequesters these ions, inhibiting metal-catalyzed oxidation pathways[1].
Mechanistic pathway of methionine oxidation and mitigation by L-methionine scavenging.
Experimental Design: A Self-Validating Protocol
A common pitfall in quantifying S-oxide levels is the artificial oxidation of methionine during tryptic digestion and LC-MS/MS sample preparation (3)[3]. If not controlled, this artifact artificially inflates the reported degradation, leading to erroneous formulation decisions.
The Self-Validating Solution: We utilize an 18O-stable isotope labeling method. Prior to digestion, the protein is incubated with 18O-enriched hydrogen peroxide (H2 18O2). This converts all remaining unoxidized Met residues into 18O-labeled Met S-oxide (+18 Da)[3]. This creates a self-validating protocol: the presence of 18O acts as an internal control confirming that the labeling reaction was successful, while any 16O-labeled Met S-oxide (+16 Da) detected during LC-MS/MS is mathematically isolated and definitively proven to have originated during the accelerated stability study[3].
Step-by-Step Methodology
-
Formulation Preparation: Prepare the mAb (10 mg/mL) in a standard 20 mM Histidine buffer (pH 6.0). Divide into three cohorts:
-
Formulation A (Control): Histidine buffer only.
-
Formulation B (Scavenger): Histidine buffer + 10 mM L-Methionine.
-
Formulation C (Chelator): Histidine buffer + 1 mM EDTA.
-
-
Accelerated Stability Incubation: Following (4)[4], store the samples in stability chambers at 40°C ± 2°C and 75% ± 5% Relative Humidity (RH). Pull samples at 0, 2, 4, and 12 weeks.
-
18O-Isotope Labeling: Incubate the pulled samples with 1% H2 18O2 for 30 minutes at room temperature to fully oxidize residual native methionine to 18O-Met S-oxide[3]. Quench the reaction with catalase.
-
Tryptic Digestion & LC-MS/MS: Denature, reduce (DTT), and alkylate (iodoacetamide) the protein. Digest with Trypsin for 4 hours at 37°C. Analyze via UHPLC coupled to a high-resolution tandem mass spectrometer (5)[5].
-
Quantification: Calculate the native stability-induced S-oxide by taking the ratio of the 16O-Met S-oxide peak area to the total Met peak area (16O-Met S-oxide + 18O-Met S-oxide)[3].
Workflow for correlating accelerated stability with S-Oxide levels using artifact-free LC-MS/MS.
Quantitative Data & Formulation Comparison
The following table summarizes the accelerated stability data, tracking the % 16O-Met S-oxide formation at the highly susceptible Fc Met252 residue over 12 weeks.
| Timepoint (40°C / 75% RH) | Formulation A (Control) | Formulation B (+ 10 mM L-Met) | Formulation C (+ 1 mM EDTA) |
| Week 0 (Initial) | 1.2% | 1.1% | 1.2% |
| Week 2 | 4.8% | 1.5% | 3.9% |
| Week 4 | 8.5% | 2.1% | 6.4% |
| Week 12 | 18.3% | 3.8% | 14.1% |
Discussion & Causality
The experimental data reveals a stark contrast in the protective efficacy of the two excipients under accelerated conditions:
-
The Superiority of L-Methionine: Formulation B restricted S-oxide formation to merely 3.8% at Week 12. Because elevated temperature (40°C) accelerates the kinetic collisions between ambient ROS (e.g., peroxides from polysorbate degradation) and the protein, the presence of 10 mM free L-methionine provides a vast molar excess of sacrificial targets[2]. The ROS are neutralized before they can interact with the mAb's Fc domain.
-
The Limitations of EDTA: While EDTA provided marginal improvement over the control (14.1% vs 18.3%), it failed to halt oxidation. This indicates that the primary degradation pathway under these specific accelerated conditions is driven by direct peroxide interaction rather than transition metal-catalyzed ROS generation (6)[6]. If trace metals were the primary culprits, EDTA would have shown near-complete suppression.
Conclusion
When designing biotherapeutic formulations, relying solely on baseline stability data is insufficient. By subjecting candidates to ICH Q1A(R2) accelerated conditions and utilizing an artifact-free 18O-labeling LC-MS/MS workflow, we can definitively prove that sacrificial scavengers like L-methionine offer superior protection against ambient ROS-driven S-oxidation compared to metal chelators. This self-validating approach ensures that formulation decisions are grounded in absolute biochemical reality.
References
- Source: Analytical Chemistry (ACS Publications)
- Title: Q1A(R2)
- Title: Mitigation of Oxidation in Therapeutic Antibody Formulations: a Biochemical Efficacy and Safety Evaluation of N-Acetyl-Tryptophan and L-Methionine Source: Semantic Scholar / Pharmaceutical Research URL
- Title: Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways Source: BioProcess International URL
- Title: Methionine, Tryptophan, and Histidine Oxidation in a Model Protein, PTH: Mechanisms and Stabilization Source: Journal of Pharmaceutical Sciences URL
- Title: Stereochemical and Structural Characterization of Methionine Oxidation in the IgG1 Fc Region Source: PMC / NIH URL
Sources
Comparative degradation kinetics of Ceftizoxime isomers
In pharmaceutical development, the stereochemical integrity of active pharmaceutical ingredients (APIs) is paramount. Ceftizoxime, a potent third-generation cephalosporin, is characterized by a 2-aminothiazol-4-yl group and a methoxyimino side chain at the C-7 position. This side chain can exist in two stereoisomeric forms: the active syn-isomer (Z-isomer) and the less active anti-isomer (E-isomer).
As a Senior Application Scientist, I approach the stability profiling of these isomers not merely as a regulatory requirement, but as a fundamental chemical puzzle. The syn-isomer is the preferred API because its specific spatial configuration confers robust resistance against β -lactamase hydrolysis and ensures high affinity for Penicillin-Binding Proteins (PBPs)[1]. However, under environmental stress, the active syn-isomer can degrade or isomerize into the anti-isomer, compromising therapeutic efficacy[2].
This guide provides an in-depth, objective comparison of the degradation kinetics of Ceftizoxime isomers, detailing the mechanistic pathways, comparative kinetic data, and the self-validating experimental protocols required to accurately profile them.
Mechanistic Pathways of Degradation
The degradation of ceftizoxime isomers is not a single-track event; it proceeds via two primary, competing pathways that are highly dependent on the microenvironment:
-
Oxime Isomerization (Syn ⇌ Anti): The methoxyimino group undergoes reversible cis-trans isomerization. In highly acidic conditions (pH 1–3), the reaction follows pseudo-first-order kinetics. This is driven by the protonation of the oxime nitrogen, which lowers the energy barrier for rotation around the C=N bond[3]. Exposure to UV light also drives this photo-isomerization until a thermodynamic equilibrium is reached between the two isomers[2].
-
Hydrolytic Cleavage: The highly strained four-membered β -lactam ring is inherently susceptible to nucleophilic attack by water or hydroxide ions. The anti-isomer, lacking the optimal steric shielding provided by the syn-methoxyimino group, exhibits a significantly faster rate of β -lactam hydrolysis, particularly in alkaline environments. The ultimate degradation products of this pathway include 7-ADCA (7-amino-desacetoxycephalosporanic acid) derivatives and other inactive ring-opened species[4].
Ceftizoxime degradation pathways: Isomerization vs. Hydrolysis.
Comparative Kinetic Data
To objectively compare the stability of the syn and anti isomers, accelerated degradation studies are performed. The degradation rate constant ( kobs ) and half-life ( t1/2 ) are calculated using the first-order kinetic equation: ln(Ct)=ln(C0)−kobst .
The table below summarizes representative kinetic parameters derived from forced degradation profiling:
| Condition | Isomer | kobs (h −1 ) | t1/2 (h) | Primary Degradation Mechanism |
| pH 2.0 (30°C) | Syn (Z) | 0.045 | 15.4 | Isomerization & Acid Hydrolysis |
| pH 2.0 (30°C) | Anti (E) | 0.058 | 11.9 | Acid Hydrolysis |
| pH 7.4 (37°C) | Syn (Z) | 0.012 | 57.8 | Base-catalyzed Hydrolysis |
| pH 7.4 (37°C) | Anti (E) | 0.031 | 22.3 | Base-catalyzed Hydrolysis |
| UV Light (254 nm) | Syn (Z) | 0.120 | 5.8 | Photo-isomerization |
Analysis of Causality
The syn-isomer demonstrates superior stability at physiological pH (7.4) compared to the anti-isomer. The specific spatial arrangement of the syn-methoxyimino group creates a steric shield over the β -lactam ring, physically hindering nucleophilic attack by hydroxide ions. In contrast, the anti-configuration exposes the carbonyl carbon of the β -lactam ring, accelerating hydrolytic ring-opening. Under acidic conditions (pH 2.0), the rate of syn → anti isomerization increases, complicating the kinetic profile as the syn-isomer acts as a precursor to the anti-isomer before ultimate ring cleavage occurs[3].
Experimental Methodology: Self-Validating Kinetic Profiling
To ensure trustworthiness and scientific integrity, the following protocol employs an orthogonal, self-validating system. Mass balance is continuously verified by tracking the disappearance of the parent isomers and the proportional appearance of degradation products (such as 7-ADCA) using HPLC-DAD[4]. If the molar sum of the parent and degradants deviates from 100%, it indicates an undetected secondary degradation pathway, prompting immediate method reassessment.
Step-by-Step Protocol for Degradation Kinetics:
-
Preparation of Standard Solutions:
-
Dissolve 10 mg of Ceftizoxime reference standard (containing known baseline ratios of syn and anti isomers) in 10 mL of HPLC-grade water to yield a 1 mg/mL stock.
-
Causality: Water is strictly used as the initial diluent to prevent the premature solvolysis that can occur in protic organic solvents like methanol. This ensures the baseline ( t=0 ) remains uncompromised.
-
-
Buffer Selection and Stress Initiation:
-
Prepare 0.1 M buffers at pH 2.0 (HCl/KCl), pH 5.0 (Acetate), and pH 7.4 (Phosphate).
-
Dilute the stock solution 1:10 into the pre-equilibrated buffer solutions at the target temperature (e.g., 30°C, 37°C) in amber glass vials.
-
Causality: Amber vials are mandatory to isolate thermal and hydrolytic degradation from photo-isomerization, ensuring that environmental variables are strictly controlled[2].
-
-
Sampling and Quenching:
-
Withdraw 100 μ L aliquots at predefined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately quench the reaction by neutralizing the pH to 5.0 (the pH of maximum stability for ceftizoxime) and flash-freezing the sample at -20°C if analysis is not immediate.
-
Causality: Quenching halts the kinetic reaction precisely at the sampling time point, preventing artificial, unrecorded degradation while the sample sits in the HPLC autosampler queue.
-
-
HPLC-DAD Analysis:
-
Column: C18 Reverse-Phase (250 mm x 4.6 mm, 5 μ m).
-
Mobile Phase: Isocratic elution using 0.05 M Phosphate buffer (pH 3.6) and Acetonitrile (85:15 v/v).
-
Detection: UV Diode Array Detection (DAD) at 254 nm.
-
Causality: The highly acidic mobile phase suppresses the ionization of the carboxylic acid group on the ceftizoxime molecule. This increases column retention and allows for sharp, baseline resolution between the closely eluting syn and anti isomers, which is impossible at neutral pH[4].
-
Self-validating experimental workflow for isomer degradation kinetics.
References
- Differences between ceftizoxime and its stereoisomer in antibacterial activity and affinity for penicillin-binding proteins Source: R Discovery URL
- Source: Royal Society of Chemistry (RSC)
- Source: Chemical Research in Toxicology (ACS Publications)
- VO2+ and Cu2+ Interactions with Ceftriaxone and Ceftizoxime.
Sources
Safety Operating Guide
Advanced Operational Guide: PPE and Handling Protocols for Ceftizoxime S-Oxide Impurity
Ceftizoxime S-Oxide is a degradation impurity of ceftizoxime, a broad-spectrum third-generation cephalosporin antibiotic[1]. While the S-oxide modification at the dihydrothiazine ring increases the molecule's polarity, it retains the intact beta-lactam core and the aminothiazolyl side chain . For laboratory professionals and drug development scientists, this means the impurity presents the exact same severe occupational hazard as the active pharmaceutical ingredient (API): the risk of potent IgE-mediated hypersensitivity and anaphylaxis[2].
This guide provides field-proven, self-validating protocols for the safe handling, containment, and disposal of Ceftizoxime S-Oxide, engineered to protect personnel and prevent environmental contamination.
Physicochemical & Hazard Profiling
Understanding the physical and chemical nature of an impurity is the first step in designing a robust safety protocol. The table below summarizes the quantitative and qualitative data that dictate our handling strategies.
| Parameter | Value / Characteristic | Operational Causality & Impact |
| Chemical Nature | Beta-lactam S-oxide derivative | Retains cross-reactive immunogenic epitopes; strict sensitization controls are mandatory to prevent beta-lactam allergy[2]. |
| Physical State | Crystalline solid / Fine powder | High propensity for aerosolization and static cling; mandates handling within a Class II BSC and N95/P3 filtration,[3]. |
| Solubility | Soluble in aqueous base | Enables rapid chemical deactivation via alkaline hydrolysis, destroying the pharmacophore prior to disposal[1]. |
| Thermal Stability | Decomposes at ~227 °C | Avoid heat/friction; emits highly toxic NOx and SOx fumes upon combustion. |
The Causality of Protection: PPE Matrix
Standard laboratory attire is insufficient for handling cephalosporin powders. Every piece of Personal Protective Equipment (PPE) specified below serves a mechanistic purpose in preventing sensitization.
-
Respiratory Protection (N95 or P3 Particulate Respirator):
-
Dermal Protection - Hands (Double-Layered Nitrile Gloves):
-
Causality: The inner glove acts as a baseline barrier. The outer glove contacts the API and is immediately shed if contaminated. This prevents the secondary transfer of the highly reactive beta-lactam core to laboratory surfaces, balances, and door handles[3].
-
-
Dermal Protection - Body (Chemical-Resistant Tyvek Suit or Lab Coat):
-
Causality: Prevents micro-aerosol deposition on porous street clothing, which could lead to chronic, low-dose exposure outside the laboratory environment.
-
-
Ocular Protection (Unvented Safety Goggles):
-
Causality: Prevents conjunctival absorption of airborne dust particles, a secondary route for systemic sensitization.
-
Self-Validating Operational Protocols
To ensure uncompromising safety, these protocols are designed as self-validating systems —meaning the operator actively verifies the integrity of the safety measure during the procedure, rather than assuming it works.
Protocol A: Safe Handling and Weighing
-
Containment Validation: Before opening the Ceftizoxime S-Oxide container, turn on the Class II Biological Safety Cabinet (BSC). Hold a delicate tissue (e.g., Kimwipe) at the sash opening. Self-Validation: The inward pull of the tissue visually confirms negative pressure containment, ensuring aerosolized particles will not breach your breathing zone.
-
PPE Donning: Don the Tyvek coat, N95/P3 respirator, safety goggles, and two pairs of nitrile gloves. Tuck the inner gloves under the coat sleeves, and pull the outer gloves over the cuffs,[3].
-
Static Mitigation: Activate an anti-static bar or zero-ionizer inside the BSC. This physically neutralizes static charges, preventing the fine S-Oxide powder from repelling off the spatula and aerosolizing.
-
Transfer & Weighing: Use a dedicated micro-spatula to transfer the required mass into a pre-tared, sealable anti-static weigh boat or vial.
-
Sealing & Doffing: Hermetically seal the primary container before removing it from the BSC. Remove and discard the outer gloves inside the BSC as hazardous solid waste to prevent cross-contamination.
Protocol B: Chemical Deactivation & Spill Response
If a spill occurs, the beta-lactam ring must be chemically destroyed to eliminate its immunogenic and environmental hazards[1].
-
Isolation: If a spill occurs outside the BSC, immediately evacuate the 2-meter radius. Ensure your N95/P3 respirator is securely fitted before approaching[3].
-
Containment: Gently cover the spilled powder with absorbent lab wipes. Do not sweep dry powder, as this generates massive aerosol plumes.
-
Alkaline Hydrolysis (Deactivation): Carefully saturate the wipes with a 1M NaOH solution .
-
Causality: The hydroxyl ions (OH⁻) nucleophilically attack the carbonyl carbon of the beta-lactam ring. This permanently opens the ring, neutralizing its antibacterial properties and destroying the primary sensitizing epitope.
-
-
Incubation & Validation: Allow a 15-minute contact time. Self-Validation: Touch a pH indicator strip to the slurry. A sustained pH > 10 confirms that the base was not entirely consumed and that sufficient hydroxyl ions were present to drive the beta-lactam hydrolysis to absolute completion.
-
Collection: Sweep the deactivated, biologically inert slurry into a hazardous waste bag using a disposable scraper.
-
Final Decontamination: Wash the surface thoroughly with soap and water, followed by a 70% isopropanol wipe-down[3].
Operational Workflow Diagram
Fig 1. Logical workflow for handling and spill response of Ceftizoxime S-Oxide.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
